Product packaging for 5,7-Dichloro-3,4-dihydro-quinolin-2-one(Cat. No.:CAS No. 144485-75-6)

5,7-Dichloro-3,4-dihydro-quinolin-2-one

Cat. No.: B1431583
CAS No.: 144485-75-6
M. Wt: 216.06 g/mol
InChI Key: RVFQSZHCJZOOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7-Dichloro-3,4-dihydro-quinolin-2-one is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2NO B1431583 5,7-Dichloro-3,4-dihydro-quinolin-2-one CAS No. 144485-75-6

Properties

IUPAC Name

6,7-dichloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFQSZHCJZOOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,7-Dichloro-3,4-dihydro-quinolin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological activities of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Due to the limited availability of experimental data for this specific compound, this document combines theoretical calculations, established synthetic methodologies for related compounds, and analysis of structurally similar molecules to provide a foundational resource for researchers.

Core Chemical Properties

PropertyValueSource
Molecular Formula C₉H₇Cl₂NOCalculated
Molecular Weight 216.07 g/mol Calculated
CAS Number Not available
Predicted XlogP3 2.6Predicted
Predicted Hydrogen Bond Donor Count 1Predicted
Predicted Hydrogen Bond Acceptor Count 1Predicted
Predicted Rotatable Bond Count 0Predicted
Predicted Exact Mass 214.99047 g/mol Predicted
Predicted Monoisotopic Mass 214.99047 g/mol Predicted
Predicted Topological Polar Surface Area 41.1 ŲPredicted
Predicted Heavy Atom Count 13Predicted

Experimental Protocols: Proposed Synthesis

While a specific, validated synthesis for this compound is not documented, a plausible route can be extrapolated from established methods for the synthesis of dihydroquinolin-2-ones. A common and effective method is the intramolecular cyclization of N-aryl-α,β-unsaturated amides.

Hypothetical Protocol: Synthesis via Intramolecular Friedel-Crafts Cyclization

This protocol describes a potential method for the synthesis of this compound starting from 3,5-dichloroaniline and acryloyl chloride.

Step 1: Synthesis of N-(3,5-dichlorophenyl)acrylamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (10.0 g, 61.7 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (9.4 mL, 67.9 mmol) to the solution.

  • In a separate dropping funnel, prepare a solution of acryloyl chloride (5.6 g, 61.7 mmol) in anhydrous dichloromethane (20 mL).

  • Add the acryloyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water (50 mL).

  • Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3,5-dichlorophenyl)acrylamide.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • To a 250 mL round-bottom flask, add polyphosphoric acid (PPA) (50 g) and heat to 80°C.

  • Slowly add N-(3,5-dichlorophenyl)acrylamide (5.0 g, 23.1 mmol) to the hot PPA with vigorous stirring.

  • Increase the temperature to 120 °C and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • The precipitate formed is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not available. However, the 3,4-dihydro-2(1H)-quinolinone scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities[1][2]. Furthermore, various substituted quinoline derivatives have been investigated for their therapeutic potential[3].

Structurally related compounds, such as other halogenated quinolinones, have shown potential as:

  • Anticancer Agents: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, certain 3,4-diaryl-1,2,3,4-tetrahydroquinolines have shown low micromolar inhibition of cancer cell lines[4][5]. The specific substitution pattern of the dichloro groups on the benzene ring could influence the compound's interaction with biological targets.

  • Antimicrobial Agents: The quinolone core is famously the basis for a class of antibiotics (fluoroquinolones). While this compound is not a fluoroquinolone, the general quinoline structure has been a fruitful scaffold for the development of antibacterial and antifungal agents[3].

  • Enzyme Inhibitors: Depending on the substitution pattern, dihydroquinolinone derivatives can act as inhibitors of various enzymes. For example, some analogs have been explored as inhibitors of enzymes like CYP11B2 (aldosterone synthase).

Further research is required to determine the specific biological activities and potential signaling pathway modulation of this compound.

Visualizations

G Proposed Synthesis of this compound cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization Aniline 3,5-Dichloroaniline Intermediate N-(3,5-dichlorophenyl)acrylamide Aniline->Intermediate Acylation Acryloyl Acryloyl chloride Acryloyl->Intermediate TEA Triethylamine TEA->Intermediate DCM DCM DCM->Intermediate Product This compound Intermediate->Product Friedel-Crafts PPA Polyphosphoric Acid (PPA) PPA->Product Heat1 120 °C Heat1->Product

Caption: Proposed two-step synthesis of this compound.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of Chlorinated 3,4-Dihydro-quinolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 5,7-Dichloro-3,4-dihydro-quinolin-2-one is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the core 3,4-dihydro-quinolin-2-one structure, with a focus on chlorinated derivatives, drawing on data from closely related analogs to infer properties and potential characteristics.

Introduction

The 3,4-dihydro-quinolin-2(1H)-one scaffold is a prominent structural motif in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Halogenated derivatives, particularly those containing chlorine, are of significant interest to researchers due to the often-enhanced pharmacological properties that chlorine substitution can impart. This technical guide will explore the molecular structure, physicochemical properties, synthesis, and known biological relevance of this class of compounds, with a specific focus on chlorinated analogs.

Molecular Structure and Properties

The core structure of this compound consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring. The chlorine atoms at positions 5 and 7 significantly influence the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of 5-chloro-3,4-dihydroquinolin-2(1H)-one [2]

PropertyValue
IUPAC Name 5-chloro-3,4-dihydro-1H-quinolin-2-one
CAS Number 72995-15-4
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Exact Mass 181.0294416 Da
XLogP3 1.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0

Note: These properties are for the mono-chlorinated analog and would differ for the di-chlorinated target molecule.

Synthesis of Chlorinated 3,4-Dihydro-quinolin-2-ones

The synthesis of 3,4-dihydro-quinolin-2(1H)-one derivatives can be achieved through various synthetic routes.[3][4] A common and effective method involves the acylation of a corresponding aniline with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts cyclization.

The following protocol describes a general method for the synthesis of substituted 3,4-dihydro-quinolin-2(1H)-ones, which can be adapted for the synthesis of the 5,7-dichloro derivative starting from 3,5-dichloroaniline.

Step 1: Acylation of the Aniline Derivative To a solution of the appropriately substituted aniline (e.g., 3,5-dichloroaniline) in a suitable solvent such as dichloromethane or tetrahydrofuran, 3-chloropropionyl chloride is added dropwise at a controlled temperature, typically 0 °C. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred for several hours at room temperature. After completion, the mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the N-aryl-3-chloropropionamide intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization The N-aryl-3-chloropropionamide intermediate is then subjected to an intramolecular Friedel-Crafts cyclization. This is typically achieved by treating the intermediate with a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or nitrobenzene. The reaction is often heated to facilitate the cyclization. Upon completion, the reaction is quenched by carefully adding it to ice-water. The product is then extracted with an organic solvent, washed, dried, and purified, usually by recrystallization or column chromatography, to afford the desired 3,4-dihydro-quinolin-2(1H)-one derivative.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Aniline Substituted Aniline Reaction1 Acylation Reaction Aniline->Reaction1 AcylChloride 3-Chloropropionyl Chloride AcylChloride->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 Solvent1 Solvent (e.g., DCM) Solvent1->Reaction1 Intermediate N-Aryl-3-chloropropionamide Reaction1->Intermediate LewisAcid Lewis Acid (e.g., AlCl3) Reaction2 Friedel-Crafts Cyclization LewisAcid->Reaction2 Solvent2 Solvent (e.g., DCM) Solvent2->Reaction2 FinalProduct Substituted 3,4-Dihydro-quinolin-2-one Intermediate_ref->Reaction2 Reaction2->FinalProduct

Caption: General workflow for the synthesis of substituted 3,4-dihydro-quinolin-2-ones.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, the broader class of quinoline and quinolinone derivatives is known for a wide range of pharmacological activities.

  • Anticonvulsant Activity: Several 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and shown to possess anticonvulsant properties, with some compounds exhibiting potent binding to the GABA-A receptor.[5]

  • Anticancer and Antimicrobial Activity: Dichlorinated quinoline derivatives, such as 5,7-dichloro-8-hydroxyquinoline, have demonstrated antibacterial and antifungal activities.[6] Other studies on dichloro-8-hydroxyquinone derivatives have shown significant anticancer activity.[7]

  • Antihypertensive Potential: Certain derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized as potential antihypertensive agents.[8]

The presence of two chlorine atoms on the benzene ring of this compound would be expected to significantly modulate its biological activity compared to non-chlorinated or mono-chlorinated analogs. The electron-withdrawing nature of chlorine can affect the molecule's ability to interact with biological targets and can influence its metabolic stability.

Given the lack of a specific identified signaling pathway for this molecule, a generalized diagram illustrating a common mechanism of drug action, such as receptor binding and downstream signaling, is provided below as a conceptual representation.

G Molecule 5,7-Dichloro-3,4-dihydro- quinolin-2-one Receptor Target Receptor/ Enzyme Molecule->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation/ Inhibition Response Biological Response (e.g., Anticonvulsant, Anticancer) Signaling->Response

Caption: Conceptual diagram of a potential mechanism of action for a bioactive molecule.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically relevant quinolinones. While direct experimental data for this specific compound is scarce, this guide provides a framework for understanding its potential properties and synthesis based on the well-established chemistry of its structural analogs. Further research is warranted to synthesize and characterize this compound and to explore its biological activities, which may hold promise for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to use the provided general protocols as a starting point for their investigations into this and other related chlorinated quinolinone derivatives.

References

An In-depth Technical Guide to 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one (CAS 885273-81-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one is a halogenated derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. This core structure is prevalent in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, establishing it as a privileged scaffold in medicinal chemistry.[1][2] The presence of two chlorine atoms on the benzene ring is expected to significantly influence the compound's physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the available data on 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one, including its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

While specific experimental data for 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one is limited in publicly available literature, the following table summarizes its key chemical identifiers and computed properties.

PropertyValueSource
CAS Number 885273-81-4Internal Search
Molecular Formula C₉H₇Cl₂NO[3]
Molecular Weight 216.06 g/mol [3]
IUPAC Name 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-oneInternal Search
Canonical SMILES C1C(C2=C(C=C(C=C2)Cl)Cl)C(=O)N1Internal Search
Appearance Crystalline powder or liquid (predicted)[4]
Boiling Point (predicted) 467.8±45.0 °C at 760 mmHg[4]
Flash Point (predicted) 236.7±28.7 °C[4]
Density (predicted) 1.3±0.1 g/cm³[4]

Synthesis

One common strategy for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core is through the intramolecular cyclization of a suitable precursor. A relevant example is the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, which starts from 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.[5] This suggests that a dichlorinated phenylethylamine derivative could serve as a key intermediate.

A potential synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_inter Intermediate Steps cluster_final Final Product start1 3,5-Dichlorophenylacetic acid inter1 N-(2-hydroxyethyl)-2-(3,5-dichlorophenyl)acetamide start1->inter1 Amidation start2 Ethanolamine start2->inter1 inter2 2-(3,5-Dichlorophenyl)ethan-1-amine inter1->inter2 Reduction final_product 5,7-Dichloro-3,4-dihydro-2H- isoquinolin-1-one inter2->final_product Intramolecular Cyclization G compound 3,4-Dihydroisoquinolin-1(2H)-one Derivative membrane Pathogen Cell Membrane compound->membrane Interacts with disruption Membrane Disruption membrane->disruption Leads to death Cell Death disruption->death G cluster_mods Chemical Modifications start 5,7-Dichloro-3,4-dihydro-2H- isoquinolin-1-one mod1 Functionalization of Aromatic Ring (e.g., Cross-Coupling) start->mod1 mod2 Modification of Lactam Moiety start->mod2 library Diverse Chemical Library mod1->library mod2->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

References

physical and chemical properties of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the physical and chemical properties, synthesis, and potential biological activities of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. The content is curated for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

This compound is a halogenated derivative of the 3,4-dihydro-quinolin-2-one scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The dichloro-substitution on the aromatic ring is expected to significantly influence the compound's physicochemical properties and biological activity.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 68032-31-5[1]
Molecular Formula C₉H₇Cl₂NO
Molecular Weight 216.07 g/mol
Structure (See Figure 1)
Figure 1: Chemical Structure of this compound

Physical and Chemical Properties

Table 2: Computed and Comparative Physical Properties

PropertyThis compound (Computed/Estimated)5-chloro-3,4-dihydroquinolin-2(1H)-one (Computed)[2]5,7-Dichloroquinoline (Computed)[3]
Molecular Weight 216.07 g/mol 181.62 g/mol 198.05 g/mol
XLogP3 Not Available1.73.6
Hydrogen Bond Donor Count 110
Hydrogen Bond Acceptor Count 111
Rotatable Bond Count 000
Exact Mass 214.99047 Da181.0294416 Da196.9799046 Da
Topological Polar Surface Area 29.1 Ų29.1 Ų12.9 Ų

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general methods for the synthesis of substituted 3,4-dihydroquinolin-2(1H)-ones can be adapted. A plausible synthetic approach is the cyclization of a corresponding N-aryl-α,β-unsaturated amide.

Proposed Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Cyclization

This protocol is a generalized procedure based on known syntheses of related dihydroquinolinones.

Step 1: Synthesis of 3-(2,4-Dichlorophenylamino)propanoic acid

  • To a solution of 2,4-dichloroaniline (1 equiv.) in a suitable solvent such as ethanol, add acrylic acid (1.1 equiv.).

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Step 2: Cyclization to this compound

  • Add the 3-(2,4-Dichlorophenylamino)propanoic acid (1 equiv.) to a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture to 80-120°C for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

G cluster_start Starting Materials cluster_step1 Step 1: Michael Addition cluster_intermediate Intermediate cluster_step2 Step 2: Intramolecular Cyclization cluster_product Final Product 2_4_Dichloroaniline 2,4-Dichloroaniline Reaction1 Reflux in Ethanol 2_4_Dichloroaniline->Reaction1 Acrylic_Acid Acrylic Acid Acrylic_Acid->Reaction1 Intermediate_Acid 3-(2,4-Dichlorophenylamino)propanoic acid Reaction1->Intermediate_Acid Reaction2 Heat with PPA Intermediate_Acid->Reaction2 Final_Product This compound Reaction2->Final_Product

Proposed Synthetic Workflow for this compound.

Potential Biological Activities and Signaling Pathways

There are no specific biological studies or elucidated signaling pathways for this compound in the reviewed literature. However, the broader class of quinoline and 3,4-dihydro-2(1H)-quinolinone derivatives are known to exhibit a wide range of pharmacological activities.

Compounds with the 3,4-dihydro-2(1H)-quinolinone core have shown potential as therapeutic agents in various disorders.[4] The quinoline scaffold is present in numerous natural and synthetic medicines with diverse biological activities, including anti-inflammatory, anticancer, and antimalarial properties.

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated for their anticonvulsant activity, with some compounds showing potent binding affinity to GABAA receptors.[5] Additionally, complexes of a related compound, 5,7-dichloro-2-methyl-8-quinolinol, have demonstrated significant in vitro and in vivo antitumor activities, suggesting that the dichloro-quinoline moiety can be a key pharmacophore in anticancer drug design.[6] The antitumor activity of these related compounds was suggested to proceed via the mitochondrial death pathway and induction of cell cycle arrest.

Given the known activities of related compounds, a hypothetical signaling pathway that could be investigated for this compound is its potential interaction with kinase signaling cascades or apoptosis-related pathways, which are common targets for anticancer agents.

Compound 5,7-Dichloro-3,4-dihydro- quinolin-2-one Kinase Protein Kinase (e.g., Tyr, Ser/Thr Kinase) Compound->Kinase Inhibition (Hypothesized) Apoptosis Apoptosis Compound->Apoptosis Induction (Hypothesized) GABAa GABAa Receptor Compound->GABAa Modulation (Hypothesized) Downstream Downstream Signaling Proteins Kinase->Downstream Phosphorylation Kinase->Apoptosis Inhibition of Pro-Apoptotic Factors Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation Neuronal Decreased Neuronal Excitability GABAa->Neuronal Increased Inhibition

Hypothetical Signaling Pathways Based on Related Compounds.

Summary and Future Directions

This compound is a compound with limited characterization in the scientific literature. Based on the known biological activities of the dihydroquinolinone and dichloro-quinoline scaffolds, this molecule represents an interesting candidate for further investigation, particularly in the areas of oncology and neuroscience.

Future research should focus on:

  • Developing and publishing a detailed, validated synthetic protocol.

  • Full characterization of its physical and chemical properties.

  • Comprehensive screening for biological activity, including anticancer, antimicrobial, and CNS effects.

  • Elucidation of its mechanism of action and identification of specific molecular targets and signaling pathways.

This guide serves as a foundational resource to stimulate and guide future research endeavors into this promising chemical entity.

References

Unveiling the Bioactivity of 5,7-Dichloro-3,4-dihydro-quinolin-2-one: A Technical Overview of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific landscape reveals a notable absence of published biological activity data for the specific compound 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Despite its availability from chemical suppliers, dedicated studies elucidating its pharmacological effects, mechanism of action, and potential therapeutic applications are yet to be reported in peer-reviewed literature. However, the quinolinone and dichloroquinoline scaffolds are prevalent in a multitude of biologically active molecules. This technical guide, therefore, pivots to an in-depth analysis of structurally analogous compounds, providing researchers, scientists, and drug development professionals with a valuable contextual understanding of the potential bioactivities that this compound might possess.

The following sections will explore the biological activities of various 3,4-dihydroquinolin-2(1H)-one derivatives and other dichloro-substituted quinoline and isoquinoline compounds. This exploration is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, offering a foundational resource for future investigations into this chemical space.

Biological Activities of Structurally Related Quinolinone Derivatives

The 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological effects.[1] These activities range from anticancer and antimicrobial to central nervous system modulation.

Anticancer and Cytotoxic Activities

Numerous studies have highlighted the potential of quinolinone derivatives as anticancer agents. The cytotoxic effects are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways implicated in cancer progression.

For instance, a series of 2,4-disubstituted quinoline derivatives have been synthesized and screened for their anticancer activity.[2] Several of these compounds demonstrated significant percentage mortality against tumor cells, with some showing up to 70% mortality.[2] The incorporation of bulky aryl groups at the 2 and 4 positions, along with an amido group, was found to enhance their anticancer and antimicrobial activities.[2]

In a separate study, certain 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analogs, which share a lactam structure with quinolinones, exhibited potent cytotoxicity against the HCT-116 colon cancer cell line, with IC50 values in the sub-micromolar range.[3]

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of 2,4-disubstituted quinolines have demonstrated both antibacterial and antifungal properties against a panel of microorganisms including E. coli, S. aureus, B. subtilis, K. pneumonia, and A. niger.[2]

CNS Activity and Other Biological Targets

Beyond cancer and infectious diseases, dihydroquinolinone derivatives have been investigated for their effects on the central nervous system. A notable example is their activity as norepinephrine reuptake inhibitors.[4] Furthermore, the core structure is found in compounds showing toxicity against brine shrimp (Artemia salina), indicating a broad range of potential biological interactions.[4]

Quantitative Biological Data

To facilitate a comparative analysis, the following table summarizes the quantitative biological activity data for various quinoline and isoquinoline derivatives that are structurally related to this compound.

Compound ClassBiological ActivityCell Line/OrganismMeasurementValueReference
2,4-Disubstituted QuinolinesAnticancerTumor cells% MortalityUp to 70%[2]
6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-oneCytotoxicityHCT-116IC500.39 µM[3]
2,4-Disubstituted QuinolinesAntibacterialE. coli, S. aureus, B. subtilis, K. pneumonia-Active[2]
2,4-Disubstituted QuinolinesAntifungalA. niger-Active[2]

Experimental Protocols

The methodologies employed to assess the biological activities of these related compounds are crucial for the reproducibility and interpretation of the findings. Below are detailed protocols for key experiments cited in the literature.

Anticancer Activity Screening: Trypan Blue Dye Exclusion Technique

This method is utilized to determine the viability of tumor cells after treatment with test compounds.

  • Cell Preparation: A suspension of tumor cells is prepared and the cell count is adjusted to a desired concentration.

  • Compound Treatment: The cells are incubated with the test compounds at a specific concentration (e.g., 10 µg/mL) for a defined period. A standard anticancer drug, such as Cytarabine (Ara-c), is used as a positive control.

  • Staining: An equal volume of the cell suspension and Trypan blue solution (e.g., 20 µL of each) are mixed.

  • Cell Counting: The mixture is loaded onto a Neubauer Hemocytometer.

  • Viability Assessment: Live cells, which are unstained, and dead cells, which are stained blue, are counted under a microscope.

  • Data Analysis: The percentage of viable and dead cells is calculated to determine the percentage mortality induced by the compound.[2]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are unknown, we can visualize a general workflow for the initial screening of a novel compound for anticancer activity.

anticancer_screening_workflow General Workflow for Anticancer Drug Screening cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies compound Test Compound (e.g., this compound) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, Trypan Blue) compound->cytotoxicity_assay cell_lines Panel of Cancer Cell Lines cell_lines->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 mechanism_studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) ic50->mechanism_studies animal_model Animal Model (e.g., Xenograft) mechanism_studies->animal_model efficacy_study Efficacy Study animal_model->efficacy_study toxicity_study Toxicity Assessment efficacy_study->toxicity_study pk_pd Pharmacokinetics/ Pharmacodynamics toxicity_study->pk_pd

Caption: A generalized workflow for the preclinical evaluation of a novel compound for potential anticancer activity.

Conclusion

While direct biological data for this compound remains elusive, the rich pharmacology of its structural analogs provides a strong rationale for its investigation. The 3,4-dihydroquinolin-2-one scaffold is a versatile platform that has yielded compounds with significant anticancer, antimicrobial, and CNS activities. The presence of chlorine atoms, known to modulate the physicochemical and pharmacological properties of molecules, further suggests that the title compound could exhibit interesting biological effects.

This technical guide serves as a foundational resource, summarizing the known bioactivities of related compounds and providing the necessary experimental context. It is hoped that this compilation will stimulate further research into this compound, ultimately uncovering its biological profile and potential therapeutic applications. Future studies should focus on a broad screening of this compound against various biological targets, including cancer cell lines, microbial strains, and key enzymes, to fully characterize its pharmacological potential.

References

Potential Therapeutic Applications of the 5,7-Dichloro-3,4-dihydro-quinolin-2-one Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide summarizes the potential therapeutic uses of the core chemical scaffold of 5,7-Dichloro-3,4-dihydro-quinolin-2-one based on published research on structurally related compounds. As of this writing, specific preclinical or clinical data for this compound is not available in the public domain. The information presented herein is intended for research and drug development professionals and is based on inference and analogy to similar molecules.

Introduction

The 3,4-dihydro-quinolin-2-one (or 1,2,3,4-tetrahydroquinolin-2-one) core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this structure have been investigated for various therapeutic applications, including but not limited to, anticonvulsant, anticancer, and antimicrobial therapies. The presence of dichloro-substituents at the 5 and 7 positions of the aromatic ring of the quinolinone core is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, thereby influencing its overall pharmacological profile. This document will explore the potential therapeutic uses of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Targets and Indications

Based on the biological activities of closely related 3,4-dihydro-quinolin-2-one derivatives, the primary therapeutic areas of interest for this compound include:

  • Central Nervous System (CNS) Disorders: Particularly epilepsy, owing to the demonstrated anticonvulsant properties of this chemical class.

  • Oncology: Various quinolinone derivatives have exhibited cytotoxic effects against cancer cell lines.

  • Infectious Diseases: The quinoline scaffold is a well-known pharmacophore in antimicrobial and antimalarial agents.

This guide will focus on the most extensively documented potential application for the 3,4-dihydro-quinolin-2-one scaffold: its use as an anticonvulsant agent.

Anticonvulsant Activity: A Primary Focus

Numerous studies have reported the synthesis and evaluation of 3,4-dihydro-quinolin-2(1H)-one derivatives as potential anticonvulsant drugs. The primary mechanism of action for some of these compounds is believed to be the modulation of the GABAergic system, specifically through interaction with the GABA-A receptor.

Quantitative Data from Analogous Compounds

The following table summarizes the in vivo anticonvulsant activity and in vitro binding affinity for a representative 3,4-dihydro-quinolin-2(1H)-one derivative, 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (referred to as Compound 5b in the source literature). This data is presented to provide a quantitative context for the potential potency of this class of compounds.

CompoundAssaySpeciesED50 / IC50Neurotoxicity (TD50)
Representative Derivative (5b)Maximal Electroshock (MES)Mouse10.1 mg/kg> 100 mg/kg
Representative Derivative (5b)Subcutaneous Pentylenetetrazole (scPTZ)Mouse9.3 mg/kg> 100 mg/kg
Representative Derivative (5b)GABA-A Receptor Binding-0.12 µMN/A
Carbamazepine (Reference)MESMouse11.2 mg/kg45.7 mg/kg
Ethosuximide (Reference)scPTZMouse149.0 mg/kg> 500 mg/kg

Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one derivatives.

Proposed Mechanism of Action: GABA-A Receptor Modulation

The anticonvulsant effects of some 3,4-dihydro-quinolin-2-one derivatives are attributed to their interaction with the benzodiazepine binding site on the GABA-A receptor. Binding to this site allosterically modulates the receptor, increasing the efficiency of GABA-mediated chloride ion influx. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which is the basis for their anticonvulsant effect.

Signaling Pathway Diagram

GABA_A_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) GABA->GABA_A_Receptor Binds Quinolinone 5,7-Dichloro-3,4-dihydro- quinolin-2-one (Proposed) Quinolinone->GABA_A_Receptor Potentiates Chloride_Channel Chloride (Cl-) Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Proposed mechanism of action via potentiation of GABA-A receptor activity.

Experimental Protocols

The following are representative, detailed methodologies for key experiments to evaluate the anticonvulsant potential of a novel compound like this compound, based on protocols described for analogous compounds.

In Vivo Anticonvulsant Screening

1. Maximal Electroshock (MES) Test:

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

    • Determine the median effective dose (ED50) from dose-response data.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Administer the test compound i.p.

    • After 30 minutes, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures lasting for at least 5 seconds within a 30-minute period.

    • Protection is defined as the absence of such seizures.

    • Calculate the ED50 from the obtained dose-response data.

3. Neurotoxicity (Rotarod) Test:

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least 1 minute.

    • Administer the test compound i.p.

    • At various time points (e.g., 30 and 60 minutes) after administration, place the mice back on the rotarod.

    • Record the number of mice that fall off the rod within 1 minute.

    • Determine the median toxic dose (TD50) from the dose-response data.

Experimental Workflow Diagram

Anticonvulsant_Screening_Workflow cluster_assays In Vivo Assays cluster_endpoints Primary Endpoints Start Compound Synthesis (this compound) IP_Admin Intraperitoneal (i.p.) Administration to Mice Start->IP_Admin MES_Test Maximal Electroshock (MES) Test IP_Admin->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test IP_Admin->scPTZ_Test Rotarod_Test Neurotoxicity (Rotarod) Test IP_Admin->Rotarod_Test ED50_MES ED50 (MES) MES_Test->ED50_MES ED50_scPTZ ED50 (scPTZ) scPTZ_Test->ED50_scPTZ TD50 TD50 (Neurotoxicity) Rotarod_Test->TD50 Protective_Index Calculate Protective Index (TD50 / ED50) ED50_MES->Protective_Index ED50_scPTZ->Protective_Index TD50->Protective_Index

Caption: A typical workflow for in vivo anticonvulsant screening of a novel compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic utility of this compound is currently lacking, the extensive research on its core scaffold strongly suggests potential for development, particularly in the area of anticonvulsant therapy. The dichloro substitution pattern is a key structural feature that warrants investigation to understand its impact on potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of this compound and its biological evaluation using the standardized preclinical models outlined in this guide. Determining its efficacy and safety profile relative to existing therapies and other quinolinone derivatives will be crucial in assessing its true therapeutic potential. Further mechanistic studies, including in vitro receptor binding assays and electrophysiological recordings, would be necessary to elucidate its precise mechanism of action.

Unraveling the Biological Activities of Dihydroquinolinones: A Look at a Structurally Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the direct mechanism of action for 5,7-Dichloro-3,4-dihydro-quinolin-2-one is not feasible at this time due to a lack of specific studies on this particular molecule in publicly available scientific literature. Research has, however, been conducted on structurally related compounds, offering potential, albeit speculative, insights into its possible biological activities.

Derivatives of the 3,4-dihydro-quinolin-2-one scaffold have been investigated for a range of biological effects, including potential applications in oncology and as enzyme inhibitors. While the precise impact of the 5,7-dichloro substitution pattern remains uncharacterized, examining the activities of similar compounds can provide a foundational understanding for future research.

Insights from a Related Dihydroquinolinone Derivative in Cancer Research

One area of investigation for compounds with a similar core structure is their potential as anticancer agents. For instance, studies on 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates have explored their cytotoxic effects against human lung adenocarcinoma (A549) and normal bronchial epithelial (BEAS-2B) cell lines.

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of a specific 7-amino-3,4-dihydroquinolin-2(1H)-one derivative (Compound 7 in the cited study) after 48 and 72 hours of exposure.[1]

Cell LineIncubation Time (hours)IC50 (µg/mL)
A549 (Lung Cancer)4826.87
A549 (Lung Cancer)729.979
BEAS-2B (Normal)48>100
BEAS-2B (Normal)72>100

These results indicate that the compound exhibited selective cytotoxicity against the A549 cancer cell line, with increasing potency over time, while showing minimal effect on the non-cancerous BEAS-2B cell line at the tested concentrations.[1]

Potential as Enzyme Inhibitors: Carbonic Anhydrase

The same study also investigated the potential for these related compounds to act as inhibitors of human carbonic anhydrase (hCA) isozymes I and II.[1] Several of the synthesized peptide-dihydroquinolinone conjugates demonstrated inhibitory activity against hCA II, with IC50 values ranging from 15.7 to 65.7 µM.[1] However, none of the tested compounds showed significant inhibition of the hCA I isozyme at concentrations up to 100 µM.[1]

Experimental Protocols

To facilitate further research, the methodologies employed in the study of these related compounds are detailed below.

Cytotoxicity Assay Protocol

The cytotoxic effects of the 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were determined using a standard cell viability assay.

Cell Culture:

  • A549 and BEAS-2B cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

  • Cells were seeded into 96-well plates at a density of 5x10³ cells per well and allowed to adhere for 24 hours.

  • The culture medium was then replaced with fresh medium containing various concentrations of the test compounds.

  • Following incubation for 48 and 72 hours, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • After a further incubation period, the medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

  • IC50 values were calculated from the dose-response curves.

Carbonic Anhydrase Inhibition Assay Protocol

The inhibitory activity against hCA I and II was assessed using a stopped-flow instrument to measure the CO2 hydration reaction.

Enzyme and Inhibitors:

  • Recombinant human CA isozymes I and II were used.

  • Test compounds were dissolved in DMSO.

Experimental Procedure:

  • The assay measured the inhibition of the CA-catalyzed hydration of CO2.

  • The enzymatic activity was monitored by observing the change in pH using a colorimetric indicator.

  • The initial rates of the enzymatic reaction were determined in the presence and absence of the test compounds.

  • IC50 values were determined by plotting the percentage of enzyme inhibition against the concentration of the inhibitor.

Logical Workflow for Biological Screening

The general process for evaluating the biological activity of a novel compound like this compound would follow a structured workflow.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of this compound purification Purification & Structural Confirmation synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays purification->enzyme_inhibition target_binding Target Binding Assays purification->target_binding pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis enzyme_inhibition->pathway_analysis target_binding->pathway_analysis gene_expression Gene Expression Profiling pathway_analysis->gene_expression

A generalized workflow for the biological evaluation of a novel chemical entity.

References

Technical Guide: Physicochemical and Biological Profiling of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5,7-Dichloro-3,4-dihydro-quinolin-2-one in dimethyl sulfoxide (DMSO), along with standardized experimental protocols for its determination. Furthermore, it outlines a representative biological screening workflow and a hypothetical mechanism of action for compounds within the quinolinone class, given their prevalence in drug discovery.

Solubility of this compound in DMSO

For novel compounds like this compound, experimental determination of solubility is a critical step. The following sections detail standardized protocols for assessing both kinetic and thermodynamic solubility.

Table 1: Solubility Data for Representative Quinolone Compounds

CompoundSolvent SystemSolubilityMethod
HydrochlorothiazideDMSO/Aqueous Buffer (pH 6.8)1.272 mg/mLTitrimetric Kinetic Method[3]
Various Drug CandidatesAqueous Buffer>60 µg/mL (Target)General Guideline[4]
Various FragmentsDMSO>200 mM (High Solubility Subset)Thermodynamic (HPLC)[5]
Various FragmentsPBS>1 mM (High Solubility Subset)Thermodynamic (HPLC)[5]

Note: The data above is for illustrative purposes for related compound classes and methodologies, not for this compound itself.

Experimental Protocols for Solubility Determination

The two primary types of solubility measured in drug discovery are kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput method ideal for early screening, while thermodynamic solubility provides the true equilibrium value and is crucial for later-stage development.

Kinetic Solubility Assay Protocol (UV-Vis Spectrophotometry)

This protocol describes a common method for determining the kinetic solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials and Equipment:

  • Test Compound (this compound)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent)

  • Multichannel pipette

  • Plate shaker/incubator

  • UV-Vis spectrophotometer plate reader

  • Solubility filter plates (optional)

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 198 µL of the aqueous buffer (e.g., PBS) into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in the wells. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for a defined period, typically 1 to 2 hours, to allow for precipitation to occur[6].

  • Precipitate Removal (Optional but Recommended): If a precipitate is visible, centrifuge the plate to pellet the solid, or filter the solution using a solubility filter plate.

  • Measurement: Measure the UV absorbance of the supernatant or filtrate at the compound's maximum absorbance wavelength (λ_max). If λ_max is unknown, a spectral scan should be performed first.

  • Data Analysis: The concentration of the dissolved compound is calculated by comparing its absorbance to a standard curve of the compound prepared in a solution of 1% DMSO in the same aqueous buffer. The solubility is the highest concentration at which no precipitation is observed or the concentration measured in the supernatant after incubation.

Biological Activity and Screening Workflow

While specific biological targets for this compound are not extensively documented, the broader quinolone class is well-known for its antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV[7][8]. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death[8]. Some quinolone derivatives have also been investigated for their anticancer properties[9].

Below is a diagram illustrating a hypothetical mechanism of action for a quinolone derivative targeting bacterial DNA gyrase.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell quinolone 5,7-Dichloro-3,4-dihydro- quinolin-2-one dna_gyrase DNA Gyrase quinolone->dna_gyrase Binds to cleaved_complex Gyrase-DNA-Quinolone Cleavage Complex dna_gyrase->cleaved_complex Traps on DNA dna Bacterial DNA dna->cleaved_complex replication_fork Replication Fork Stalling cleaved_complex->replication_fork Leads to cell_death Bacterial Cell Death replication_fork->cell_death Induces

Caption: Hypothetical mechanism of action for a quinolone derivative.

The following diagram outlines a typical experimental workflow for screening a novel compound like this compound for its biological activity.

Screening_Workflow start Compound Synthesis (this compound) solubility Kinetic Solubility Assay (in DMSO and Aqueous Buffer) start->solubility primary_screen Primary Screen (e.g., Bacterial Growth Inhibition) solubility->primary_screen Soluble compound dose_response Dose-Response & IC50 Determination primary_screen->dose_response Active hit cytotoxicity Cytotoxicity Assay (e.g., against Human Cell Lines) dose_response->cytotoxicity mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay) cytotoxicity->mechanism Selective compound end Lead Candidate mechanism->end

Caption: General experimental workflow for compound screening.

References

An In-depth Technical Guide to 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 5,7-Dichloro-3,4-dihydro-quinolin-2-one, a halogenated derivative of the 3,4-dihydro-quinolin-2-one scaffold. This class of compounds is of significant interest to the scientific community due to its diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, potential biological activities, and relevant experimental methodologies.

Chemical Properties

PropertyValueSource
Chemical Formula C₉H₇Cl₂NON/A
Molecular Weight 216.07 g/mol N/A
CAS Number 68032-31-5N/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in organic solvents like DMSO and DMF (predicted)N/A

Synthesis

A plausible synthetic route is outlined below:

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction1 Acylation cluster_reaction2 Intramolecular Friedel-Crafts Cyclization cluster_purification Purification A 3,5-Dichloroaniline B N-(3,5-dichlorophenyl)-3-chloropropanamide A->B 3-Chloropropionyl chloride, Pyridine or other base C This compound B->C AlCl₃ or other Lewis acid D Purified Product C->D Recrystallization or Column Chromatography

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of this compound based on analogous reactions.

Step 1: Synthesis of N-(3,5-dichlorophenyl)-3-chloropropanamide

  • In a round-bottom flask, dissolve 3,5-dichloroaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of 3-chloropropionyl chloride to the solution.

  • Add a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

  • Allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude N-(3,5-dichlorophenyl)-3-chloropropanamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the N-(3,5-dichlorophenyl)-3-chloropropanamide.

  • Add a Lewis acid, such as aluminum chloride (AlCl₃), in a molar excess (typically 2-3 equivalents).

  • Heat the reaction mixture, often to temperatures ranging from 80°C to 150°C, depending on the specific substrate and solvent (if any).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activities

The 3,4-dihydro-quinolin-2-one core is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities. While specific data for this compound is scarce, the activities of related chlorinated quinolinones suggest potential applications in several therapeutic areas.

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties. The introduction of halogen atoms, particularly chlorine, can significantly modulate this activity. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

Anticancer Activity

Numerous quinoline and quinolinone derivatives have been investigated for their potential as anticancer agents. For instance, derivatives of 5,7-dichloro-8-hydroxyquinoline have shown cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest.

Other Potential Activities

Derivatives of 3,4-dihydro-quinolin-2-one have also been explored as:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: For potential use in neurological disorders.

  • Anticonvulsants: Some derivatives have shown promising activity in preclinical models of epilepsy.

  • Chitin Synthase Inhibitors: Presenting a potential mechanism for antifungal activity.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound.

Biological_Screening_Workflow General Workflow for Biological Activity Screening cluster_compound Test Compound cluster_assays Primary Screening cluster_secondary Secondary/Mechanistic Assays A 5,7-Dichloro-3,4-dihydro- quinolin-2-one B Antimicrobial Assays (e.g., MIC determination) A->B C Cytotoxicity Assays (e.g., MTT on cancer cell lines) A->C D Mechanism of Action Studies (e.g., Enzyme inhibition, Apoptosis assays) B->D If active C->D If active

Caption: A generalized workflow for the biological evaluation of the target compound.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
  • Preparation of Stock Solution: Dissolve a known weight of this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of high concentration (e.g., 10 mg/mL).

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized microorganism suspension to each well.

  • Controls: Include a positive control (microorganisms in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock solution in the culture medium) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents a chemical entity with significant potential for further investigation in the field of drug discovery. Based on the known biological activities of the broader class of substituted quinolinones, this compound is a promising candidate for screening in antimicrobial and anticancer assays. The synthesis, although not explicitly detailed in the literature, can be reasonably achieved through established chemical methodologies. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this intriguing molecule. Further studies are warranted to elucidate its specific biological profile and mechanism of action.

The Quinolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, a bicyclic heterocyclic motif, has been a cornerstone in medicinal chemistry for over a century. Its journey from a laboratory curiosity in the late 19th century to a privileged structure in modern drug discovery is a testament to its remarkable chemical versatility and diverse biological activity. This technical guide provides an in-depth exploration of the discovery and history of quinolinone compounds, detailing the seminal synthetic methodologies, key milestones in their development, and their impact on various therapeutic areas. Particular emphasis is placed on providing detailed experimental protocols for foundational syntheses, presenting quantitative biological data in a structured format, and visualizing the intricate signaling pathways modulated by this remarkable class of compounds.

Discovery and Early History: The Genesis of a Privileged Scaffold

The story of quinolinone compounds begins not with a targeted therapeutic endeavor, but with fundamental explorations in organic synthesis. The first documented synthesis of a quinolinone derivative is attributed to Rudolf Camps in 1899 .[1][2][3][4] This pioneering work, predating the discovery of the famous quinolone antibiotics by over six decades, laid the groundwork for the vast field of quinolinone chemistry.

The Camps Cyclization: A Foundational Synthesis

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to yield a mixture of quinolin-2-one and quinolin-4-one isomers. The regioselectivity of the reaction is influenced by the reaction conditions and the nature of the substituent on the amino group.

Experimental Protocol: Camps Cyclization (Conceptual Reconstruction based on historical accounts)

  • Preparation of the o-acylaminoacetophenone precursor: An o-aminoacetophenone is acylated using an appropriate acid chloride or anhydride in the presence of a base like pyridine or sodium hydroxide.

  • Cyclization: The purified o-acylaminoacetophenone is dissolved in an alcoholic solvent (e.g., ethanol) and treated with a solution of sodium hydroxide or sodium ethoxide.

  • Heating: The reaction mixture is heated under reflux for a specified period to facilitate the intramolecular condensation.

  • Work-up and Isolation: Upon cooling, the reaction mixture is acidified to precipitate the quinolinone products. The solid is then collected by filtration, washed, and purified by recrystallization.

Other Pioneering Syntheses

Following Camps' discovery, other notable methods for quinolinone synthesis emerged, further expanding the chemist's toolkit for accessing this versatile scaffold.

  • Conrad-Limpach Synthesis (1887): This method involves the condensation of an aniline with a β-ketoester.[1][2][3][4] The initial reaction, typically carried out at a lower temperature, forms a β-aminoacrylate. Subsequent thermal cyclization at high temperatures (around 250 °C) leads to the formation of a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-4-one form.[1][2] The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step.[1]

  • Gould-Jacobs Reaction (1939): This reaction provides a route to 4-hydroxyquinolines (and thus quinolin-4-ones) from an aniline and diethyl ethoxymethylenemalonate.[5][6][7] The initial condensation is followed by a thermal cyclization. Modern adaptations of this reaction often employ microwave heating to significantly reduce reaction times and improve yields.[7]

The Rise of Quinolones as Antibacterial Agents

While the quinolinone core had been known for decades, its therapeutic potential was not fully realized until the discovery of nalidixic acid in 1962. This marked the beginning of the era of quinolone antibiotics, a class of drugs that has had a profound impact on the treatment of bacterial infections. Nalidixic acid, a naphthyridone derivative (a related heterocyclic system), was serendipitously discovered as a byproduct during the synthesis of the antimalarial drug chloroquine. This discovery spurred intensive research efforts to modify the quinolone scaffold, leading to the development of successive generations of more potent and broad-spectrum antibacterial agents.

Quantitative Biological Data of Quinolinone Derivatives

The versatility of the quinolinone scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize some of the reported quantitative data for various quinolinone compounds.

Anticancer Activity
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
Quinoline-based mTOR inhibitor (PQQ)HL-60 (Leukemia)0.064[8]
Substituted Anilino-FluoroquinolonesK562 (Leukemia)<50[8]
Quinoline-based ChalconesHCT-116 (Colon)0.131[9]
Quinoline-based ChalconesLOX IMVI (Melanoma)0.134[9]
5,8-Quinolinedione derivativeDLD1 (Colon)0.59[10]
5,8-Quinolinedione derivativeHCT116 (Colon)0.44[10]
6,7-disubstituted-4-(2-fluorophenoxy)quinolinec-Met kinase2.43 (nM)[10]
Tubulin Inhibitor (Quinoline derivative)Various cancer cell lines0.02-0.04[10]
Antibacterial Activity
Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference(s)
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus2[11]
Quinoline-based hydroxyimidazolium hybrid (7h)Staphylococcus aureus20[11]
Quinoline-based hydroxyimidazolium hybrid (7b)Klebsiella pneumoniae50[11]
Quinoline-based hydroxyimidazolium hybrid (7a)Mycobacterium tuberculosis H37Rv20[11]
Quinoline-based hydroxyimidazolium hybrid (7b)Mycobacterium tuberculosis H37Rv10[11]
Quinolone coupled hybrid (5d)Gram-positive & Gram-negative strains0.125-8[12]

Modulation of Cellular Signaling Pathways

Beyond their direct cytotoxic or antibacterial effects, quinolinone derivatives have been shown to modulate key cellular signaling pathways implicated in cancer and other diseases. This ability to interfere with these intricate networks opens up new avenues for therapeutic intervention.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several quinolinone-based compounds have been identified as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Quinolinone Quinolinone Inhibitor Quinolinone->PI3K Inhibition Quinolinone->Akt Inhibition Quinolinone->mTORC1 Inhibition

Quinolinone inhibition of the PI3K/Akt/mTOR pathway.
Targeting the Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway are frequently observed in human cancers. Quinolinone derivatives have been investigated for their potential to disrupt this pathway.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Quinolinone Quinolinone Inhibitor Quinolinone->Raf Inhibition Quinolinone->MEK Inhibition

Quinolinone targeting of the Ras/Raf/MEK/ERK pathway.

Conclusion and Future Directions

The journey of quinolinone compounds from their synthesis in the late 19th century to their current status as a versatile pharmacophore is a compelling narrative of scientific discovery and innovation. The foundational synthetic methods developed by pioneers like Camps, Conrad, Limpach, and Gould laid the essential groundwork for future explorations. The subsequent discovery of the antibacterial quinolones revolutionized infectious disease therapy and highlighted the immense therapeutic potential residing within this chemical scaffold.

Today, the focus has expanded dramatically, with quinolinone derivatives being investigated for a multitude of diseases, most notably cancer. Their ability to modulate critical cellular signaling pathways, as illustrated in this guide, underscores their potential as targeted therapies. The quantitative data presented herein showcases the impressive potency that can be achieved through rational design and chemical modification of the quinolinone core.

Future research in this field will undoubtedly focus on several key areas:

  • Development of Novel Synthetic Methodologies: While the classical syntheses remain relevant, the development of more efficient, stereoselective, and environmentally friendly methods for quinolinone synthesis will continue to be a priority.

  • Expansion of Biological Targets: The exploration of new biological targets for quinolinone derivatives beyond the established ones will likely uncover novel therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will continue to be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of quinolinone-based drug candidates.

  • Combination Therapies: Investigating the synergistic effects of quinolinone derivatives with other therapeutic agents will be a key strategy for overcoming drug resistance and improving treatment outcomes.

References

Spectroscopic Data Analysis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of the parent compound, 3,4-dihydro-quinolin-2-one, and related chloro-substituted aromatic compounds. This guide also includes detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The introduction of two chlorine atoms onto the aromatic ring of the 3,4-dihydro-quinolin-2-one scaffold is expected to significantly influence the spectroscopic properties. The electron-withdrawing nature of the chlorine atoms will affect the chemical shifts of nearby protons and carbons in the NMR spectra, influence vibrational frequencies in the IR spectrum, and result in a characteristic isotopic pattern in the mass spectrum.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 2.7Triplet~ 7.5
H-4~ 3.0Triplet~ 7.5
H-6~ 7.3Doublet~ 2.0
H-8~ 7.1Doublet~ 2.0
N-H~ 8.5-10.0Broad Singlet-

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The deshielding effect of the chlorine atoms is expected to shift the aromatic protons downfield compared to the unsubstituted analog.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 170
C-3~ 30
C-4~ 39
C-4a~ 128
C-5~ 128 (C-Cl)
C-6~ 127
C-7~ 125 (C-Cl)
C-8~ 116
C-8a~ 138

Predicted in CDCl₃ or DMSO-d₆. The chemical shifts of the chlorinated carbons (C-5 and C-7) and their adjacent carbons are most affected.

Table 3: Predicted IR Spectroscopy Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3200-3300Medium, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-2960Medium
C=O Stretch (Amide)1660-1680Strong
C=C Stretch (Aromatic)1550-1600Medium-Strong
C-N Stretch1250-1350Medium
C-Cl Stretch700-800Strong

The strong absorption for the C-Cl stretch is a key expected feature.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺215Molecular ion with ³⁵Cl isotopes.
[M+2]⁺217Isotopic peak due to one ³⁷Cl atom.
[M+4]⁺219Isotopic peak due to two ³⁷Cl atoms.

The molecular formula is C₉H₇Cl₂NO. The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic cluster with an approximate ratio of 9:6:1. Fragmentation may involve the loss of CO (28 Da) and subsequent cleavage of the dihydro-pyridone ring.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data detailed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • 5-10 mg of this compound

  • NMR-grade solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm diameter)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • 1-2 mg of this compound

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • < 1 mg of this compound

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure (Electron Ionization - EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For solid samples, a direct insertion probe is often used. The sample is volatilized by heating under high vacuum.[2][3]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).[3][4]

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide on the Stability and Degradation of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive literature search has revealed a notable absence of specific studies directly investigating the stability and degradation of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Consequently, this guide provides a foundational understanding by extrapolating from the general principles of drug stability testing and the known chemical behavior of structurally related quinolinone compounds. The experimental protocols and potential degradation pathways described herein are therefore predictive and intended to serve as a strategic framework for future research.

Introduction

This compound is a halogenated derivative of the 3,4-dihydro-quinolin-2-one scaffold. This core structure is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities. Understanding the chemical stability and degradation profile of such compounds is a critical component of the drug development process, ensuring the safety, efficacy, and quality of potential therapeutic agents.

This technical guide outlines a systematic approach to evaluating the intrinsic stability of this compound and identifying its potential degradation products. It is designed for researchers, scientists, and drug development professionals to establish a robust stability-indicating methodology.

Predicted Physicochemical Properties

While experimental data is not available, the structure of this compound suggests certain physicochemical properties that will influence its stability. The presence of two chlorine atoms on the aromatic ring can affect its electronic properties and susceptibility to nucleophilic attack. The lactam (cyclic amide) functionality within the quinolinone ring is a key reactive site, potentially susceptible to hydrolysis.

Proposed Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the degradation pathways and developing stability-indicating analytical methods.[1] The following conditions are proposed for this compound, based on general guidelines for pharmaceutical compounds.[1]

Table 1: Proposed Stress Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis of the lactam ring to form an amino acid derivative.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hHydrolysis of the lactam ring. Potential for other base-catalyzed reactions.
Oxidation 3% H₂O₂ at room temperature for 24hOxidation of the dihydroquinolinone ring, potentially forming N-oxides or hydroxylated species.
Thermal Degradation Solid-state at 80°C for 48hGeneral decomposition, potential for decarboxylation or other rearrangements.
Photostability Exposure to ICH Q1B recommended light conditions (e.g., 1.2 million lux hours and 200 W h/m²)Photolytic cleavage or rearrangement.

Proposed Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.

Table 2: Proposed HPLC-MS Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA at a suitable wavelength (e.g., 254 nm) and MS detection
Injection Volume 10 µL

Visualization of Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow for stability testing and a hypothetical degradation pathway for this compound.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Data Interpretation A This compound Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photolytic Stress (ICH Q1B) A->F G RP-HPLC-PDA-MS Analysis B->G C->G D->G E->G F->G H Identify and Characterize Degradation Products G->H I Develop Stability-Indicating Method H->I

Proposed experimental workflow for forced degradation studies.

G A This compound B Hypothetical Hydrolysis Product (Ring-Opened Amino Acid) A->B  Hydrolysis (Acid/Base) C Hypothetical Oxidation Product (e.g., N-Oxide) A->C  Oxidation (e.g., H₂O₂)

Hypothetical degradation pathways for this compound.

Conclusion

While direct experimental data on the stability and degradation of this compound is currently unavailable, this guide provides a comprehensive, albeit predictive, framework for its systematic evaluation. The proposed forced degradation studies, coupled with the development of a robust stability-indicating analytical method, will be instrumental in characterizing its degradation profile. The insights gained from such studies are fundamental for advancing the development of this compound as a potential therapeutic agent, ensuring its quality, safety, and efficacy. Further research is strongly encouraged to validate these proposed methodologies and to fully elucidate the degradation pathways of this molecule.

References

An In-depth Technical Guide to 5,7-Dichloro-3,4-dihydro-quinolin-2-one as a Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-3,4-dihydro-quinolin-2-one is a halogenated derivative of the 3,4-dihydro-quinolin-2-one scaffold. This core structure is present in a variety of pharmacologically active compounds, suggesting that the title compound may hold significant potential as a research chemical for the development of novel therapeutic agents. While direct research on this compound is limited, this guide consolidates information on its chemical properties, plausible synthetic routes, and potential biological activities based on studies of structurally related compounds. The 3,4-dihydro-2(1H)-quinolinone moiety is found in FDA-approved drugs, highlighting the therapeutic promise of this chemical class.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties for this compound and its related precursors is provided below. These properties are essential for its handling, characterization, and use in experimental settings.

PropertyThis compound5,7-Dichloroquinoline5,7-Dichloro-8-hydroxyquinoline
CAS Number 68032-31-54964-77-6773-76-2
Molecular Formula C₉H₇Cl₂NOC₉H₅Cl₂NC₉H₅Cl₂NO
Molecular Weight 216.06 g/mol 198.05 g/mol 214.05 g/mol
Appearance Not specifiedNot specifiedPale yellow to light brown crystalline solid[1]
Melting Point Not specifiedNot specified178-180 °C
Boiling Point Not specified308.3 °C at 760 mmHgNot specified
Solubility Not specifiedGenerally soluble in organic solvents like ethanol, dichloromethane, and DMSO; limited solubility in water[1]Generally soluble in organic solvents; limited solubility in water[1]

Synthesis and Experimental Protocols

General Synthetic Strategy for Dihydroquinolin-2(1H)-ones

A common method for the synthesis of the dihydroquinolin-2(1H)-one scaffold is through the intramolecular cyclization of N-aryl α,β-unsaturated amides. This reaction can be initiated by various catalytic methods, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization.

One potential synthetic route is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Amide Formation cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product 3,5-dichloroaniline 3,5-dichloroaniline reaction1 Acylation 3,5-dichloroaniline->reaction1 acryloyl_chloride Acryloyl chloride acryloyl_chloride->reaction1 N-(3,5-dichlorophenyl)acrylamide N-(3,5-dichlorophenyl)acrylamide reaction1->N-(3,5-dichlorophenyl)acrylamide reaction2 Intramolecular Friedel-Crafts Acylation N-(3,5-dichlorophenyl)acrylamide->reaction2 product 5,7-Dichloro-3,4-dihydro- quinolin-2-one reaction2->product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • N-(3,5-dichlorophenyl)acrylamide Synthesis: To a solution of 3,5-dichloroaniline in a suitable aprotic solvent (e.g., dichloromethane), acryloyl chloride is added dropwise at 0°C in the presence of a non-nucleophilic base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion. The resulting N-(3,5-dichlorophenyl)acrylamide is then isolated and purified.

  • Intramolecular Friedel-Crafts Acylation: The intermediate, N-(3,5-dichlorophenyl)acrylamide, is treated with a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent. The reaction mixture is heated to promote intramolecular cyclization, leading to the formation of this compound. The final product is then purified using standard techniques such as recrystallization or column chromatography.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound may exhibit potential as a monoamine oxidase (MAO) inhibitor, an antitumor agent, or a neuroprotective agent.

Monoamine Oxidase (MAO) Inhibition

Several C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as potent and selective inhibitors of MAO-B. For instance, some derivatives display IC₅₀ values in the nanomolar range for MAO-B inhibition.

Hypothetical Signaling Pathway for MAO-B Inhibition:

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibitory Action Dopamine_vesicle Dopamine Vesicles Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Release Dopamine_synapse Dopamine Dopamine_released->Dopamine_synapse Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding MAO_B MAO-B Dopamine_synapse->MAO_B Reuptake & Metabolism Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Dopamine_degradation Dopamine Degradation MAO_B->Dopamine_degradation Compound 5,7-Dichloro-3,4-dihydro- quinolin-2-one Compound->MAO_B Inhibition

Caption: Hypothetical mechanism of MAO-B inhibition by the title compound.

Experimental Protocol: MAO Inhibition Assay

A continuous spectrophotometric method can be used to determine the MAO inhibitory activity.

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used.

  • Assay Buffer: A suitable buffer, such as potassium phosphate buffer (pH 7.4), is prepared.

  • Substrates: Kynuramine for MAO-A and benzylamine for MAO-B are used as substrates.[2]

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the enzyme, buffer, and various concentrations of the test compound (this compound). The reaction is initiated by adding the substrate.

  • Detection: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the product formation (e.g., 316 nm for 4-hydroxyquinoline from kynuramine and 250 nm for benzaldehyde from benzylamine).[2]

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antitumor Activity

Complexes of the related compound, 5,7-dichloro-2-methyl-8-quinolinol, have demonstrated significant in vitro antitumor activity. For example, a promethium(III) complex showed an IC₅₀ of 1.00 ± 0.25 nM against NCI-H460 human non-small cell lung cancer cells.[3] The proposed mechanism involves the induction of apoptosis via the mitochondrial death pathway and cell cycle arrest at the G2/M phase.[3] Given these findings, this compound could be a valuable scaffold for the development of new anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460, HeLa, MCF-7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Neuroprotective Effects

The quinolinone scaffold is also being investigated for its neuroprotective properties. While no direct data exists for the title compound, related structures are being explored for their potential in treating neurodegenerative diseases.

Conclusion

This compound represents a promising, yet underexplored, research chemical. Based on the known pharmacological activities of the dihydroquinolinone scaffold and related dichloro-substituted quinolines, this compound warrants further investigation as a potential inhibitor of monoamine oxidase, as an antitumor agent, and for its neuroprotective effects. The synthetic methodologies and experimental protocols outlined in this guide provide a framework for initiating research into the biological activities and therapeutic potential of this compound. Further studies are required to elucidate its precise mechanisms of action and to establish a comprehensive pharmacological profile.

References

The Untapped Potential of 5,7-Dichloro-3,4-dihydro-quinolin-2-one: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the potential of 5,7-Dichloro-3,4-dihydro-quinolin-2-one, a compound for which no direct experimental data has been published in publicly available scientific literature. The content presented herein is based on an in-depth analysis of structurally related 3,4-dihydroquinolin-2(1H)-one analogs. All data, experimental protocols, and proposed mechanisms of action are derived from studies on these analogous compounds and are intended to provide a hypothetical framework for the potential therapeutic applications of this compound.

Introduction: The 3,4-Dihydroquinolin-2(1H)-one Core

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a versatile framework for the introduction of various substituents, leading to a diverse range of pharmacological activities.[2] Derivatives of this core have demonstrated significant potential in several therapeutic areas, including oncology, neurodegenerative diseases, inflammation, and cardiovascular disorders.[3][4][5]

This whitepaper will delve into the established biological activities of substituted 3,4-dihydroquinolin-2(1H)-one analogs to extrapolate the potential of the novel, yet uncharacterized, this compound. The presence of two chlorine atoms on the benzene ring is anticipated to significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which could in turn modulate its biological activity and metabolic stability.

Potential Therapeutic Applications Based on Analogous Compounds

Anticancer Activity

Derivatives of 3,4-dihydroquinolin-2(1H)-one have shown promising anticancer properties through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

A notable target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Several 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogues have been synthesized and evaluated for their potential to inhibit VEGFR2 in glioblastoma multiforme (GBM).[6][7]

dot

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 3,4-dihydroquinolin-2(1H)-one Analogues Inhibitor->VEGFR2 MAO_Inhibition_Workflow cluster_preparation Enzyme and Substrate Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis MAO_enzyme MAO-A or MAO-B (from rat liver mitochondria) Incubation Incubate Enzyme, Substrate, and Inhibitor MAO_enzyme->Incubation Substrate Kynuramine (for MAO-A) or Benzylamine (for MAO-B) Substrate->Incubation Inhibitor 3,4-dihydroquinolin-2(1H)-one Derivative Inhibitor->Incubation Measurement Measure Product Formation (Fluorometrically or Spectrophotometrically) Incubation->Measurement IC50_calc Calculate IC50 values Measurement->IC50_calc

References

Methodological & Application

Synthetic Routes for Dihydroquinolinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dihydroquinolinone derivatives, a core scaffold in many biologically active compounds and pharmaceuticals. The information is curated to assist researchers in selecting and implementing the most suitable synthetic strategies for their specific needs.

Introduction

Dihydroquinolin-2(1H)-ones (DHQOs) are a prominent class of nitrogen-containing heterocyclic compounds widely found in natural products and synthetic molecules of medicinal importance. Their diverse biological activities, including anticancer, antiviral, and antipsychotic properties, have made them a focal point in drug discovery and development. This guide details several key synthetic methodologies for accessing this privileged scaffold, complete with experimental protocols, comparative data, and workflow diagrams to facilitate practical application in a research setting.

I. Synthetic Strategies Overview

A variety of synthetic routes have been developed to construct the dihydroquinolinone core. The choice of method often depends on the desired substitution pattern, substrate availability, and required reaction conditions (e.g., mildness, scalability). The primary strategies covered in this document include:

  • Cyclization of α,β-Unsaturated N-Arylamides: A versatile and widely used approach that can be initiated through electrophilic, radical, or photochemical pathways.

  • Intramolecular Friedel-Crafts Acylation: A classic and reliable method for ring closure, particularly effective for specific substitution patterns.

  • Palladium-Catalyzed C-H Activation/Annulation: A modern and efficient strategy for the direct formation of the heterocyclic ring from readily available precursors.

  • Catalytic Hydrogenation of Quinolines: A direct approach to access the saturated heterocyclic core, with selectivity being a key challenge.

  • Photoredox Catalysis: A contemporary method that utilizes visible light to promote cyclization under mild conditions.

  • Microwave-Assisted Synthesis: A green chemistry approach that can significantly accelerate reaction times and improve yields.

II. Experimental Protocols and Data

This section provides detailed, step-by-step protocols for the major synthetic routes, along with tables summarizing key quantitative data for easy comparison of different methods and substrates.

Cyclization of α,β-Unsaturated N-Arylamides

This is one of the most common strategies for synthesizing dihydroquinolinones. The intramolecular cyclization of N-arylcinnamamides can be promoted by various means.

This method relies on the use of a Brønsted or Lewis acid to promote the electrophilic cyclization of the N-arylamide. Trifluoroacetic acid (TFA) is a commonly used and effective acid for this transformation.[1]

General Experimental Protocol:

  • To a solution of the N-arylcinnamamide (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL), add trifluoroacetic acid (TFA) (5.0 mmol, 5.0 equiv.).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 3,4-dihydroquinolin-2(1H)-one.

Table 1: Synthesis of Dihydroquinolinones via Acid-Catalyzed Cyclization

EntrySubstrate (N-Arylcinnamamide)AcidSolventTime (h)Yield (%)Reference
1N-phenylcinnamamideTFACH2Cl2485[1]
2N-(4-methylphenyl)cinnamamideTFACH2Cl2388[1]
3N-(4-chlorophenyl)cinnamamideTFACH2Cl2682[1]
4N-phenyl-3-(4-methoxyphenyl)acrylamideH2SO4Dioxane1275[1]
5N-(4-nitrophenyl)cinnamamidePPAToluene865[1]

TFA: Trifluoroacetic acid, PPA: Polyphosphoric acid

Radical cyclization offers a powerful alternative, often proceeding under milder conditions than traditional ionic reactions. Various methods can be employed to generate the initial radical.

General Experimental Protocol (Metal-Free, K₂S₂O₈ initiated): [1]

  • In a round-bottom flask, dissolve the N-arylcinnamamide (0.5 mmol) and pentane-2,4-dione (0.75 mmol, 1.5 equiv.) in a mixture of acetonitrile (MeCN) and water (3:3, 6 mL).

  • Add potassium persulfate (K₂S₂O₈) (1.0 mmol, 2.0 equiv.) to the solution.

  • Heat the reaction mixture at 80 °C for 12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 3,4-disubstituted dihydroquinolin-2(1H)-one.

Table 2: Synthesis of Dihydroquinolinones via Radical Cyclization

EntryN-Arylcinnamamide SubstituentRadical PrecursorInitiator/CatalystSolventTemp (°C)Yield (%)Reference
1Hpentane-2,4-dioneK₂S₂O₈MeCN/H₂O8078[1]
24-MeBenzyl hydrocarbonCu₂O/TBPBChlorobenzene12075[1]
34-ClMethanol(NH₄)₂S₂O₈ / Blue LEDMeCNrt45[1]
4HCyclohexyl boronic acidO₂Dioxane8068[1]
54-FAcetonitrileAgOAcMeCN10077[1]

TBPB: tert-butylperoxy benzoate

Palladium-Catalyzed C-H Activation/Annulation

This modern approach enables the direct coupling of C-H bonds, offering high atom economy. The following protocol is for the synthesis of dihydroquinolinones from N-alkoxyamides and internal alkynes.

General Experimental Protocol:

  • To an oven-dried Schlenk tube, add the N-alkoxyamide (0.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., K₂CO₃, 0.4 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the internal alkyne (0.3 mmol) and a dry solvent (e.g., toluene, 2 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydroquinolinone derivative.

Table 3: Palladium-Catalyzed C-H Activation for Dihydroquinolinone Synthesis

EntryN-AlkoxyamideAlkyneCatalyst/LigandBaseTemp (°C)Yield (%)
1N-methoxy-N-methylbenzamide1,2-diphenylethynePd(OAc)₂/P(o-tol)₃K₂CO₃11085
2N-methoxy-N-methyl-4-chlorobenzamide1-phenyl-1-propynePd(OAc)₂/PCy₃Cs₂CO₃12078
3N-methoxy-N-methyl-4-methylbenzamide3-hexynePd(OAc)₂/SPhosK₃PO₄11082
4N-methoxy-N-methyl-3-fluorobenzamide1,2-di(p-tolyl)ethynePd(OAc)₂/XPhosK₂CO₃12075
Catalytic Hydrogenation of Quinolines

Direct reduction of the quinoline core is an atom-economical route. Controlling the selectivity to obtain the dihydroquinolinone instead of the fully saturated tetrahydroquinoline is the primary challenge. Cobalt-based catalysts have shown good promise in this regard.

General Experimental Protocol (Cobalt-Catalyzed Transfer Hydrogenation): [2]

  • In a glovebox, charge a vial with the cobalt catalyst (e.g., a cobalt-amido complex, 1-5 mol%), the quinoline substrate (0.5 mmol), and ammonia borane (H₃N·BH₃) (0.55 mmol, 1.1 equiv.).

  • Add dry THF (2 mL) to the vial.

  • Seal the vial and stir the reaction mixture at room temperature (25 °C) for 4-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography on silica gel.

Table 4: Catalytic Hydrogenation for Dihydroquinoline Synthesis

EntryQuinoline SubstrateCatalystHydrogen SourceSolventTemp (°C)Yield (%)Reference
14-methylquinolineCo-amido complexH₃N·BH₃THF2595[2]
2QuinolineCo-amido complexH₃N·BH₃THF2592[2]
36-methoxyquinolineCo-amido complexH₃N·BH₃THF2594[2]
4QuinolinePd/CH₂ (20 bar)Ethanol50(tetrahydroquinoline)[3]
5QuinaldineDinuclear Al complexH₃N·BH₃C₆D₆rt94[4]
Photoredox Catalysis

Visible-light photoredox catalysis offers a mild and environmentally friendly approach to dihydroquinolinone synthesis.

General Experimental Protocol: [5]

  • To a 10 mL reaction vessel, add the N-arylacrylamide (0.2 mmol, 1.0 equiv.), the photocatalyst (e.g., 4CzIPN, 2 mol%), and acetonitrile (1 mL).

  • Degas the mixture by subjecting it to three vacuum-backfill cycles with nitrogen.

  • Stir the reaction mixture vigorously under irradiation with a blue LED (35 W) at room temperature for 24-48 hours.

  • After the reaction is complete (monitored by TLC), quench with a saturated aqueous solution of sodium carbonate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Table 5: Photoredox Synthesis of Dihydroquinolinones

EntryN-ArylacrylamidePhotocatalystSolventTime (h)Yield (%)Reference
1N-methyl-N-phenylcinnamamide4CzIPNCH₃CN4885[5]
2N-methyl-N-(p-tolyl)cinnamamide4CzIPNCH₃CN4882[5]
3N-(4-fluorophenyl)-N-methylcinnamamide4CzIPNCH₃CN4878[5]
4N-methyl-N-(naphthalen-1-yl)cinnamamide4CzIPNCH₃CN4875[5]
Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improves yields. This approach is particularly beneficial for solvent-free reactions.

General Experimental Protocol (Solvent-Free): [6]

  • Prepare a solid support by impregnating silica gel with indium(III) chloride (InCl₃).

  • In a microwave-safe vessel, thoroughly mix the aniline (1.0 mmol), the alkyl vinyl ketone (1.2 mmol), and the InCl₃-impregnated silica gel.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for 5-15 minutes.

  • Monitor the temperature to avoid overheating.

  • After cooling, extract the product from the solid support using ethyl acetate or dichloromethane.

  • Filter and concentrate the extract.

  • Purify the crude product by column chromatography.

Table 6: Microwave-Assisted Synthesis of Dihydroquinolines

EntryAnilineAlkyl Vinyl KetoneCatalystPower (W)Time (min)Yield (%)Reference
1AnilineMethyl vinyl ketoneInCl₃/Silica1501088[6]
2p-ToluidineMethyl vinyl ketoneInCl₃/Silica150892[6]
3p-AnisidineEthyl vinyl ketoneInCl₃/Silica1801285[6]
4p-ChloroanilineMethyl vinyl ketoneInCl₃/Silica1501580[6]

III. Visualization of Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and reaction mechanisms, providing a clear visual representation of the processes involved.

General Experimental Workflow

The following diagram outlines the typical steps involved in the synthesis and purification of dihydroquinolinone derivatives.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Reactant Mixing (e.g., Substrate, Catalyst, Solvent) B Reaction (e.g., Heating, Irradiation) A->B C Reaction Monitoring (e.g., TLC, GC-MS) B->C D Quenching C->D E Extraction D->E F Drying E->F G Solvent Removal F->G H Column Chromatography G->H I Characterization (e.g., NMR, MS) H->I

General workflow for dihydroquinolinone synthesis and purification.
Catalytic Cycle for Palladium-Catalyzed C-H Activation

This diagram illustrates the proposed catalytic cycle for the palladium-catalyzed C-H activation/annulation reaction.

G cluster_reactants cluster_products pd2 Pd(II) intermediate1 Cyclometalated Pd(II) Intermediate pd2->intermediate1 C-H Activation pd0 Pd(0) pd0->pd2 Oxidation intermediate2 Alkyne Insertion Intermediate intermediate1->intermediate2 + Alkyne intermediate2->pd0 Reductive Elimination product Dihydroquinolinone intermediate2->product amide N-Alkoxyamide amide->intermediate1 alkyne Alkyne alkyne->intermediate2

Catalytic cycle for Pd-catalyzed C-H activation/annulation.
Radical Propagation in Metal-Free Cyclization

The following diagram shows the key steps in the radical-initiated cyclization of an N-arylcinnamamide using a persulfate initiator.

G initiator S₂O₈²⁻ (Persulfate) sulfate_radical 2 SO₄⁻• (Sulfate Radical) initiator->sulfate_radical Initiation (Heat) substrate_radical Substrate Radical sulfate_radical->substrate_radical Hydrogen Abstraction cyclized_radical Cyclized Radical Intermediate substrate_radical->cyclized_radical Intramolecular Cyclization product Dihydroquinolinone Product cyclized_radical->product Oxidation & Deprotonation

Mechanism of radical-initiated cyclization.

IV. Conclusion

The synthesis of dihydroquinolinone derivatives can be achieved through a variety of effective methods. The choice of the optimal synthetic route depends on factors such as the desired substitution pattern, availability of starting materials, and the scale of the reaction. Newer methods, such as palladium-catalyzed C-H activation and photoredox catalysis, offer mild and efficient alternatives to more traditional approaches. Microwave-assisted synthesis provides a green and rapid option for accelerating these transformations. The protocols and data presented herein serve as a practical guide for researchers to navigate the synthesis of this important class of heterocyclic compounds.

References

experimental protocol for 5,7-Dichloro-3,4-dihydro-quinolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed experimental protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The described method is a robust and efficient two-step process involving the formation of an N-aryl-3-chloropropionamide intermediate followed by an intramolecular Friedel-Crafts cyclization.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-N-(3,5-dichlorophenyl)propanamide

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 3,5-dichloroaniline (10.0 g, 61.7 mmol) and dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (7.0 mL, 74.1 mmol) dropwise to the stirred solution over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford 3-Chloro-N-(3,5-dichlorophenyl)propanamide as a white solid.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, place anhydrous aluminum chloride (12.4 g, 93.0 mmol).

  • Carefully add 3-Chloro-N-(3,5-dichlorophenyl)propanamide (11.8 g, 46.5 mmol) to the flask in portions under a nitrogen atmosphere.

  • Heat the reaction mixture to 130 °C with stirring for 3 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (100 g).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a white to off-white solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting AmountYield (%)Melting Point (°C)
3-Chloro-N-(3,5-dichlorophenyl)propanamideC₉H₈Cl₃NO252.5310.0 g (from 3,5-dichloroaniline)85118-120
This compoundC₉H₇Cl₂NO216.0711.8 g70188-190

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization start1 3,5-Dichloroaniline + Dichloromethane reaction1 Reaction at 0°C to RT start1->reaction1 reagent1 3-Chloropropionyl Chloride reagent1->reaction1 workup1 Quench (NaHCO₃), Extraction, Drying reaction1->workup1 purification1 Recrystallization (Ethanol) workup1->purification1 product1 3-Chloro-N-(3,5-dichlorophenyl)propanamide purification1->product1 start2 3-Chloro-N-(3,5-dichlorophenyl)propanamide product1->start2 reaction2 Heating at 130°C start2->reaction2 reagent2 Aluminum Chloride (AlCl₃) reagent2->reaction2 workup2 Quench (Ice), Extraction, Drying reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 5,7-Dichloro-3,4-dihydro-quinolin-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline and 3,4-dihydro-2(1H)-quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Dichloro-substituted quinolinone derivatives, in particular, have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] 5,7-Dichloro-3,4-dihydro-quinolin-2-one is a member of this class of compounds with potential for evaluation in various cell-based assays to elucidate its biological effects and therapeutic potential.

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays. Given that specific data for this compound is limited in publicly available literature, the following protocols and recommendations are based on established methodologies for similar quinolinone derivatives and are intended to serve as a robust starting point for investigation.

Potential Applications in Cell-Based Assays

Based on the activities of related quinolinone compounds, this compound can be screened in a variety of cell-based assays to explore its bioactivity. Key areas of investigation include:

  • Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[1][2][4][5] Assays to measure cell viability, proliferation, and apoptosis are fundamental to identifying potential anticancer properties.

  • Anti-inflammatory Effects: Certain quinolinones modulate inflammatory pathways. Assays measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) in response to inflammatory stimuli can be employed.

  • Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal agents. Screening against various bacterial and fungal strains can determine its antimicrobial spectrum.

  • Neuroprotective or Neurotoxic Effects: Some quinolinone derivatives interact with neuronal receptors and pathways.[6] Assays using neuronal cell lines can assess potential effects on neuronal viability and function.

Data Presentation: Anticipated Quantitative Data

When evaluating this compound in cell-based assays, it is crucial to collect and present quantitative data in a structured format. The following tables provide templates for organizing typical results from cytotoxicity and anti-inflammatory assays.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
A549Lung CarcinomaData to be determinedData to be determined
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
HeLaCervical AdenocarcinomaData to be determinedData to be determined
HCT116Colon CarcinomaData to be determinedData to be determined
HepG2Hepatocellular CarcinomaData to be determinedData to be determined

Table 2: Effect of this compound on inflammatory cytokine production.

Cell LineStimulantCytokineIC50 (µM)
RAW 264.7LPSTNF-αData to be determined
RAW 264.7LPSIL-6Data to be determined
THP-1LPSTNF-αData to be determined
THP-1LPSIL-6Data to be determined

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the biological activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay using MTT

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.[7]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Annexin V-FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations

Signaling Pathway Diagram

Quinolinone derivatives have been reported to induce apoptosis through the intrinsic mitochondrial pathway. A potential mechanism of action for this compound could involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.

G cluster_cell Cancer Cell Compound 5,7-Dichloro-3,4-dihydro- quinolin-2-one Target Intracellular Target(s) (e.g., Bcl-2 family proteins) Compound->Target Modulation Mito Mitochondrion Target->Mito Inhibition of anti-apoptotic or activation of pro-apoptotic proteins CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of cellular substrates

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening this compound for its anticancer activity.

G start Start: Prepare stock solution of This compound step1 Primary Screening: MTT assay on a panel of cancer cell lines start->step1 decision1 Is IC50 < 20 µM? step1->decision1 step2 Secondary Assays: - Apoptosis (Annexin V/PI) - Cell Cycle Analysis decision1->step2 Yes stop Stop: Low Potency decision1->stop No step3 Mechanism of Action Studies: - Western Blot for apoptosis markers - Target identification assays step2->step3 end End: Candidate for further development step3->end

Caption: Workflow for anticancer screening of this compound.

References

Application Notes and Protocols for Quinolinone Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Structurally Related Analogs of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Disclaimer: Direct experimental data on the specific application of this compound in oncology research is not extensively available in the reviewed literature. This document provides a comprehensive overview of the applications and methodologies for structurally related quinolinone, dihydroquinolinone, and dichloro-quinoline derivatives that have demonstrated significant potential as anticancer agents. The protocols and data presented are based on published research for these analogous compounds and are intended to serve as a guide for researchers in the field.

Introduction: The Quinolinone Scaffold in Oncology

The quinolinone and its hydrogenated derivatives, such as 3,4-dihydroquinolin-2(1H)-one, represent a privileged scaffold in medicinal chemistry.[1][2] These heterocyclic compounds are found in numerous natural products and have been extensively explored for a wide range of pharmacological activities, including potent anticancer effects.[1][3] Derivatives of the quinolinone core have been shown to exert their antineoplastic activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of key signaling pathways like those involving vascular endothelial growth factor receptor 2 (VEGFR2), and disruption of microtubule polymerization.[4][5][6] This versatility makes them attractive candidates for the development of novel cancer therapeutics.

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activities of various 3,4-dihydroquinolin-2(1H)-one and related derivatives against a panel of human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound DerivativeCancer Cell LineAssay TypeIC₅₀ Value (µM)Reference
3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549 (Lung)MTT11.33 ± 0.67[1]
3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116 (Colon)MTT~13[1]
N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13)HeLa (Cervical)MTT1.34[6]
Compound D13A549 (Lung)MTT1.46[6]
Compound D13HCT-116 (Colon)MTT0.94[6]
Compound D13HepG-2 (Liver)MTT1.82[6]
3,4-dihydroquinolin-2(1H)-one analogue (4m)U87-MG (Glioblastoma)MTT4.20[5]
3,4-dihydroquinolin-2(1H)-one analogue (4q)U138-MG (Glioblastoma)MTT8.00[5]
3,4-dihydroquinolin-2(1H)-one analogue (4u)U87-MG (Glioblastoma)MTT7.96[5]
3,4-dihydroquinolin-2(1H)-one analogue (4t)U87-MG (Glioblastoma)MTT10.48[5]
2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a)HL-60 (Leukemia)MTTLow µM range[7]
Compound 5aMCF-7 (Breast)MTTLow µM range[7]

Key Mechanisms of Action & Signaling Pathways

Quinolinone derivatives impact several critical pathways in cancer cells to exert their cytotoxic and anti-proliferative effects.

Induction of Apoptosis

Many quinolinone analogs induce programmed cell death, or apoptosis. This is often achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1] Key events include the activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and DNA fragmentation.[8]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Executioner Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Executioner Quinolinone Quinolinone Derivatives Quinolinone->DeathReceptor Sensitizes Quinolinone->Mitochondrion Induces stress Apoptosis Apoptosis (Cell Death) Executioner->Apoptosis

Caption: Apoptosis induction pathways targeted by quinolinone derivatives.

Cell Cycle Arrest

Certain derivatives have been shown to arrest the cell cycle at specific phases, most notably the G2/M phase.[1][4] This prevents cancer cells from proceeding through mitosis, thereby halting their proliferation. This arrest is often a precursor to apoptosis.[4]

Inhibition of Tubulin Polymerization

A key mechanism for some 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives is the inhibition of tubulin polymerization.[6] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes.

Kinase Inhibition (e.g., VEGFR2)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of this process. Novel 3,4-dihydroquinolin-2(1H)-one analogues have been designed and identified as potent inhibitors of VEGFR2 kinase, thereby demonstrating anti-angiogenic potential.[5]

G VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Signaling Activates Quinolinone 3,4-Dihydroquinolin-2(1H)-one Analogue Quinolinone->VEGFR2 Inhibits Angiogenesis Angiogenesis (Tumor Blood Supply) Signaling->Angiogenesis Promotes

Caption: Inhibition of the VEGFR2 signaling pathway by quinolinone analogues.

Experimental Protocols

The following are generalized protocols for key in vitro experiments based on methodologies cited in the literature for evaluating the anticancer effects of quinolinone derivatives.

General Experimental Workflow

The evaluation of a novel compound typically follows a structured workflow from initial screening to more detailed mechanistic studies.

References

Application Notes and Protocols: 5,7-Dichloro-3,4-dihydro-2(1H)-quinolinone as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 5,7-dichloro-3,4-dihydro-2(1H)-quinolinone as a key intermediate in the development of novel pharmacologically active compounds. The protocols outlined below are based on established synthetic methodologies for analogous quinolinone structures and are intended to serve as a guide for researchers in medicinal chemistry and drug discovery.

Introduction

The 3,4-dihydro-2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of chlorine atoms at the 5 and 7 positions can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, potentially enhancing potency, selectivity, and metabolic stability. 5,7-dichloro-3,4-dihydro-2(1H)-quinolinone is a valuable building block for accessing a diverse range of substituted quinolinone derivatives, particularly those targeting the central nervous system (CNS).

Synthesis of 5,7-Dichloro-3,4-dihydro-2(1H)-quinolinone

Proposed Synthetic Pathway:

G cluster_0 Synthesis of 5,7-Dichloro-3,4-dihydro-2(1H)-quinolinone A 3-(2,4-Dichlorophenylamino)propanoic acid C 5,7-Dichloro-3,4-dihydro-2(1H)-quinolinone A->C Intramolecular Friedel-Crafts Acylation B Cyclization Reagent (e.g., Polyphosphoric acid)

Caption: Proposed synthesis of the target intermediate.

Experimental Protocol: Synthesis of 5,7-Dichloro-3,4-dihydro-2(1H)-quinolinone

Materials:

  • 3-(2,4-Dichlorophenylamino)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flask equipped with a mechanical stirrer and a heating mantle, add 3-(2,4-dichlorophenylamino)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (10-20 wt eq) and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5,7-dichloro-3,4-dihydro-2(1H)-quinolinone.

Expected Data:

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 70-85%
Purity (by HPLC) >98%
¹H NMR (CDCl₃) Consistent with the proposed structure
¹³C NMR (CDCl₃) Consistent with the proposed structure
Mass Spec (ESI) [M+H]⁺ corresponding to C₉H₇Cl₂NO

Application as an Intermediate: N-Alkylation Reactions

The secondary amine within the lactam ring of 5,7-dichloro-3,4-dihydro-2(1H)-quinolinone is a key functional group for further derivatization, most commonly through N-alkylation. This reaction allows for the introduction of various side chains, which is a critical step in the synthesis of many CNS-active agents.

General Reaction Scheme:

G cluster_1 N-Alkylation of 5,7-Dichloro-3,4-dihydro-2(1H)-quinolinone Intermediate 5,7-Dichloro-3,4-dihydro-2(1H)-quinolinone Product 1-Alkyl-5,7-dichloro-3,4-dihydro-2(1H)-quinolinone Intermediate->Product Reagent Alkyl Halide (R-X) Reagent->Product Base Base (e.g., K₂CO₃, NaH)

Caption: General workflow for N-alkylation.

Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-5,7-dichloro-3,4-dihydro-2(1H)-quinolinone

Materials:

  • 5,7-Dichloro-3,4-dihydro-2(1H)-quinolinone

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 5,7-dichloro-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (Hexane/Ethyl Acetate) to yield the desired N-alkylated product.

Quantitative Data for N-Alkylation:

Alkylating AgentBaseSolventYield (%)Purity (HPLC) (%)
1-Bromo-3-chloropropaneK₂CO₃DMF85-95>98
Benzyl bromideNaHTHF90-98>99
Ethyl bromoacetateK₂CO₃Acetone80-90>97

Application in the Synthesis of CNS-Active Agents

Derivatives of 3,4-dihydro-2(1H)-quinolinone are known to possess a range of CNS activities, including antidepressant and antipsychotic effects. The mechanism of action often involves modulation of neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors. The 5,7-dichloro substitution pattern can influence the binding affinity and selectivity of these compounds.

Potential Signaling Pathway Involvement

Based on the pharmacology of structurally related compounds, derivatives of 5,7-dichloro-3,4-dihydro-2(1H)-quinolinone are hypothesized to interact with key signaling pathways in the brain.

G cluster_2 Hypothesized Signaling Pathway Drug Quinolinone Derivative Receptor 5-HT₂ₐ/D₂ Receptor Drug->Receptor Antagonism/ Partial Agonism Downstream Downstream Signaling Cascades Receptor->Downstream Modulation Response Therapeutic Effect (e.g., Antidepressant) Downstream->Response

Caption: Potential mechanism of action for CNS activity.

Conclusion

5,7-dichloro-3,4-dihydro-2(1H)-quinolinone is a highly valuable and versatile intermediate for the synthesis of novel, potentially CNS-active compounds. The synthetic protocols provided herein offer a solid foundation for the preparation and further functionalization of this key building block. The strategic incorporation of the dichloro substitution pattern opens avenues for the development of next-generation therapeutics with improved pharmacological profiles. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this promising scaffold in drug discovery.

Application Notes and Protocols for the Quantification of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Two primary analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices, such as biological fluids.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) can be a starting point. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength of approximately 254 nm is a common choice for aromatic compounds.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh and dissolve the substance in the mobile phase to obtain a final concentration within the calibration range.

    • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API), and extract it with a suitable solvent. Further dilute the extract with the mobile phase to a concentration within the calibration range. The extraction process may involve techniques like sonication or shaking to ensure complete dissolution of the analyte.[1]

3. Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[3][4]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Summary of HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD (µg/mL) -~0.1
LOQ (µg/mL) -~0.3
Specificity No interference at the analyte's retention timeComplies

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of Standard and Sample B Dissolution in Appropriate Solvent A->B D Sample Extraction (if required) A->D C Serial Dilution for Calibration Curve B->C E Injection into HPLC System C->E D->B F Separation on C18 Column E->F G UV Detection F->G H Peak Integration and Quantification G->H I Calibration Curve Generation H->I J Result Calculation and Reporting I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, which is crucial for pharmacokinetic and toxicokinetic studies.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is a common choice.

  • Column: A shorter C18 or similar reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) for faster analysis times.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Parameters:

  • Ionization Mode: Positive or negative ion mode should be optimized based on the compound's structure.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard (IS) must be determined. This involves optimizing parameters such as collision energy and declustering potential.[6]

3. Sample Preparation:

Sample preparation is critical for removing interferences from biological matrices.[7][8] Common techniques include:

  • Protein Precipitation (PPT): An efficient and straightforward method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.[8]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[8]

4. Bioanalytical Method Validation:

Validation of bioanalytical methods should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).[9][10][11][12] Key parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.

  • Calibration Curve: A calibration curve is prepared by spiking the biological matrix with known concentrations of the analyte.

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Data Presentation

Table 2: Summary of LC-MS/MS Bioanalytical Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.990.998
Range (ng/mL) 0.1 - 1000.1 - 100
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 6.8%
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)4.5% to 9.2%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect CV ≤ 15%8.5%
Stability Within ±15% of nominal concentrationComplies

Visualization

LCMSMS_Workflow cluster_sample_prep Biological Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis A Addition of Internal Standard (IS) B Protein Precipitation/ LLE / SPE A->B C Evaporation and Reconstitution B->C D Injection into LC System C->D E Gradient Elution on Reversed-Phase Column D->E F Electrospray Ionization (ESI) E->F G MRM Detection of Analyte and IS F->G H Peak Area Ratio (Analyte/IS) Calculation G->H I Quantification using Calibration Curve H->I J Pharmacokinetic Parameter Calculation I->J DrugDev_Analytics cluster_method_dev Analytical Method Development cluster_application Application in Drug Development cluster_regulatory Regulatory Submission A HPLC-UV Method (Purity, Formulation) B LC-MS/MS Method (Bioanalysis) C Preclinical Studies (Pharmacokinetics, Toxicology) A->C Quality Control B->C Bioanalytical Support D Clinical Trials (Phase I, II, III) C->D E Data Compilation and Submission to Regulatory Agencies C->E D->E

References

Application Notes & Protocols: Development of 5,7-Dichloro-3,4-dihydro-quinolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinolin-2-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of the related 3,4-dihydroquinolin-2(1H)-one structure have shown promise as anticonvulsants, potential VEGFR2 inhibitors for glioblastoma, and norepinephrine reuptake inhibitors.[3][4][5] This document provides detailed protocols and application notes for the synthesis and evaluation of novel derivatives based on the 5,7-dichloro-3,4-dihydro-quinolin-2-one scaffold, aiming to guide researchers in the exploration of this chemical space for therapeutic applications.

Section 1: Synthesis of this compound Derivatives

The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives can be achieved through various methods, with a common and effective approach being the intramolecular cyclization of N-aryl-α,β-unsaturated amides.[4] This protocol outlines a general procedure for synthesizing the core scaffold and subsequently derivatizing it.

Experimental Workflow: Synthesis

G start Start: 3,5-Dichloroaniline & Cinnamoyl Chloride step1 Step 1: Amide Formation (Acylation) start->step1 Base (e.g., Pyridine) DCM, 0°C to RT step2 Step 2: Intramolecular Friedel-Crafts Cyclization step1->step2 Lewis Acid (e.g., AlCl3) CS2 or DCE, Reflux product Core Scaffold: 5,7-Dichloro-4-phenyl-3,4- dihydroquinolin-2(1H)-one step2->product step3 Step 3: N-Alkylation/Arylation (e.g., Williamson Ether Synthesis) product->step3 Alkyl/Aryl Halide Base (e.g., NaH), DMF final_product Final Derivative step3->final_product

Caption: General workflow for the synthesis of N-substituted derivatives.

Protocol 1.1: Synthesis of 5,7-Dichloro-4-phenyl-3,4-dihydroquinolin-2(1H)-one (Core Scaffold)

This protocol describes a two-step synthesis starting from 3,5-dichloroaniline.

Materials:

  • 3,5-Dichloroaniline

  • Cinnamoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or 1,2-Dichloroethane (DCE)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Step 1: Synthesis of N-(3,5-dichlorophenyl)cinnamamide

  • Dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Add a solution of cinnamoyl chloride (1.05 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the intermediate amide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Suspend the N-(3,5-dichlorophenyl)cinnamamide (1.0 eq) in CS₂ or DCE in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Carefully add anhydrous AlCl₃ (3.0 eq) portion-wise. (Caution: Exothermic reaction) .

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to 0°C and quench by slowly pouring it onto crushed ice and concentrated HCl.

  • Extract the aqueous mixture with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to obtain the 5,7-dichloro-4-phenyl-3,4-dihydroquinolin-2(1H)-one scaffold.

Section 2: Biological Evaluation & Screening

Based on the activities of similar quinolinone scaffolds, initial biological screening can be directed towards cancer and neurological targets.[3][5] Key assays include VEGFR-2 kinase inhibition for anticancer potential and GABA-A receptor binding for anticonvulsant activity.[3][5]

Experimental Workflow: Biological Screening Cascade

G lib Library of Synthesized 5,7-Dichloro-quinolin-2-one Derivatives screen1 Primary Screening: In Vitro Target-Based Assays lib->screen1 assay1 VEGFR-2 Kinase Assay screen1->assay1 assay2 GABAA Receptor Binding Assay screen1->assay2 decision1 Identify 'Hits' (e.g., >50% Inhibition @ 10 µM) assay1->decision1 assay2->decision1 screen2 Secondary Screening: Dose-Response & IC50 Determination decision1->screen2 Active Compounds screen3 Tertiary Screening: Cell-Based Assays screen2->screen3 assay3 Cancer Cell Line Viability (e.g., U87-MG, HUVEC) screen3->assay3 assay4 In Vivo Anticonvulsant Model (e.g., MES test in mice) screen3->assay4 final Lead Candidate assay3->final assay4->final

Caption: A tiered screening cascade for hit identification and validation.

Protocol 2.1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).

  • In a 384-well plate, add 2.5 µL of test compound solution or control (DMSO for negative control, Sorafenib for positive control).

  • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding reagents from the ADP-Glo™ kit according to the manufacturer's protocol.

  • Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 3: Potential Signaling Pathway

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been identified as potential inhibitors of VEGFR2.[3] Inhibition of VEGFR2 blocks downstream signaling cascades crucial for tumor angiogenesis, proliferation, and survival.

Hypothesized VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of VEGFR-2 autophosphorylation by a quinolinone derivative.

Section 4: Data Presentation

Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Biological Data for a Hypothetical Series of Derivatives
Compound IDR¹ SubstituentVEGFR-2 IC₅₀ (µM)[3][6]GABAA Binding IC₅₀ (µM)[5]U87-MG Cell Viability IC₅₀ (µM)[3]
Lead-01 H5.212.5615.8
Lead-02 -CH₃2.151.899.3
Lead-03 -CH₂CH₂OH0.98> 204.1
Lead-04 -CH₂-(4-F-Ph)0.17 15.41.7
Lead-05 -CH₂-(1,3,4-oxadiazole)8.760.12 22.5
Sorafenib Reference0.10N/A5.47
Carbamazepine ReferenceN/A12.5N/A

Data are hypothetical and presented for illustrative purposes, based on values reported for similar scaffolds.[3][5][6] N/A: Not applicable or not tested. The table demonstrates how modifications to the R¹ position (e.g., on the quinolinone nitrogen) can significantly and differentially impact activity against various targets.

References

Application Notes and Protocols: 5,7-Dichloro-3,4-dihydro-quinolin-2-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-3,4-dihydro-quinolin-2-one, also known as STF-118804, has emerged as a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical cofactor in a myriad of cellular processes, including metabolism, DNA repair, and signaling, making NAMPT a compelling target for therapeutic intervention, particularly in oncology. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel NAMPT inhibitors.

Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT.[1][3] This inhibition depletes the intracellular pool of NAD+, leading to a cellular energy crisis and ultimately apoptosis. The compound has been shown to be highly specific for NAMPT, with minimal off-target effects on cell viability.[3]

Signaling Pathway

The primary signaling pathway affected by this compound is the NAD+ biosynthesis salvage pathway.

NAMPT_Pathway NAMPT-mediated NAD+ Biosynthesis Pathway Nam Nicotinamide NMN Nicotinamide Mononucleotide Nam->NMN PRPP NAMPT NAMPT NAD NAD+ NMN->NAD ATP ATP ATP PPi PPi NMNAT NMNAT Cellular_Functions Cellular Functions (Metabolism, DNA Repair, etc.) NAD->Cellular_Functions Inhibitor This compound Inhibitor->NAMPT Inhibition

Caption: Inhibition of NAMPT by this compound.

Applications in High-Throughput Screening

This compound is a valuable tool for various HTS applications in drug discovery:

  • Primary Screening: It can be used as a positive control in HTS campaigns to identify novel small molecule inhibitors of NAMPT.

  • Assay Development: Its well-characterized activity makes it suitable for optimizing and validating new NAMPT inhibitor assays.

  • Mechanism of Action Studies: It can serve as a probe to investigate the downstream cellular consequences of NAMPT inhibition.

Quantitative Data

The inhibitory activity of this compound (STF-118804) has been evaluated against a panel of human B-acute lymphoblastic leukemia (B-ALL) cell lines.

Cell LineIC50 (nM)
MLL-rearranged B-ALLLow nanomolar range
Non-MLL-rearranged B-ALLLow nanomolar range

Data summarized from Matheny et al., 2013.[3]

Experimental Protocols

Cell-Based High-Throughput Phenotypic Screen

This protocol outlines a general workflow for a primary HTS campaign to identify novel NAMPT inhibitors using a cell viability endpoint.

HTS_Workflow High-Throughput Screening Workflow cluster_prep Assay Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Cell_Plating Plate Cells Compound_Addition Add Compounds Cell_Plating->Compound_Addition Incubation Incubate (72h) Compound_Addition->Incubation Viability_Assay Measure Cell Viability Incubation->Viability_Assay Data_Normalization Normalize Data Viability_Assay->Data_Normalization Hit_Identification Identify Hits Data_Normalization->Hit_Identification

Caption: Workflow for a cell-based HTS assay.

Materials:

  • Leukemia cell lines (e.g., those with MLL rearrangements)

  • Cell culture medium and supplements

  • 384-well microplates

  • Compound library

  • This compound (positive control)

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Plating: Seed leukemia cells into 384-well plates at a predetermined optimal density.

  • Compound Addition: Add compounds from the screening library, this compound (e.g., at a final concentration of 100 nM), and DMSO to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add a cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and identify hits based on a predefined activity threshold (e.g., >50% inhibition of cell viability).

In Vitro NAMPT Enzymatic Assay

This protocol can be used as a secondary screen to confirm that hits from the primary screen directly inhibit NAMPT enzymatic activity.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Reaction buffer

  • Detection reagent (e.g., NAD/NADH-Glo™ Assay)

  • 384-well plates

  • Test compounds

Protocol:

  • Assay Preparation: Prepare a reaction mixture containing NAMPT enzyme, nicotinamide, and PRPP in the reaction buffer.

  • Compound Addition: Add test compounds or this compound to the wells of a 384-well plate.

  • Enzyme Reaction: Initiate the reaction by adding the reaction mixture to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to measure the amount of NAD+ produced.

  • Data Analysis: Calculate the percent inhibition of NAMPT activity for each compound.

Metabolic Rescue Assay

This assay confirms that the cytotoxicity of a compound is due to NAMPT inhibition by rescuing the cells with a downstream metabolite.

Materials:

  • Leukemia cell lines

  • Test compound

  • Nicotinamide mononucleotide (NMN)

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent

Protocol:

  • Cell Plating: Seed cells in a 96-well plate.

  • Treatment: Treat the cells with the test compound in the presence or absence of a high concentration of NMN (e.g., 1 mM).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Measure cell viability.

  • Analysis: A rescue of cell viability in the presence of NMN indicates that the compound's cytotoxic effect is on-target for the NAMPT pathway.

Conclusion

This compound is a powerful research tool for the discovery and characterization of novel NAMPT inhibitors. The protocols and data presented here provide a comprehensive guide for its application in high-throughput screening and subsequent validation studies, facilitating the development of new therapeutics targeting NAD+ metabolism.

References

protocol for dissolving 5,7-Dichloro-3,4-dihydro-quinolin-2-one for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution of 5,7-Dichloro-3,4-dihydro-quinolin-2-one for use in various experimental settings. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the known characteristics of structurally similar quinolinone derivatives and common laboratory practices for handling such compounds.

Solubility and Handling

Recommended Solvents: Based on the solubility of similar quinolinone derivatives, the following solvents are recommended for initial solubility testing:

  • Dimethyl Sulfoxide (DMSO) [1][2]

  • Ethanol[1]

  • Dichloromethane (DCM)[1]

For most biological assays, DMSO is the preferred solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.[2][3][4]

Data Presentation: Solubility of Structurally Similar Compounds

The following table summarizes the known solubility of a structurally related compound, 5,7-Dichloro-8-hydroxyquinoline, to provide a reference for solvent selection.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
DichloromethaneSoluble[1]
WaterLimited Solubility[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in aqueous buffers or cell culture media for experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this step in a chemical fume hood.

  • Adding Solvent: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution:

    • Cap the tube securely and vortex the mixture for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Solubility (Solubility Test)

To determine the maximum solubility of this compound in a chosen solvent, a saturation method can be employed.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, Ethanol)

  • Small vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical method

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.

  • Equilibration: Tightly cap the vial and agitate the mixture at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC.

Mandatory Visualization

Signaling Pathway Diagram

Dihydroquinolinone derivatives have been shown to modulate various signaling pathways, including the p38 MAP kinase and NF-κB pathways.[5][6] The following diagram illustrates a potential mechanism of action for a generic dihydroquinolinone derivative.

Caption: Potential inhibitory action on p38 MAPK and NF-κB pathways.

Experimental Workflow Diagram

The following workflow outlines the general steps for preparing and using this compound in a typical cell-based assay.

G Experimental Workflow for Cell-Based Assays Start Start Weigh_Compound 1. Weigh Compound Start->Weigh_Compound Dissolve_DMSO 2. Dissolve in DMSO (Stock Solution) Weigh_Compound->Dissolve_DMSO Dilute_Media 3. Dilute in Assay Medium (Working Solution) Dissolve_DMSO->Dilute_Media Treat_Cells 4. Treat Cells Dilute_Media->Treat_Cells Incubate 5. Incubate Treat_Cells->Incubate Assay_Readout 6. Perform Assay Readout Incubate->Assay_Readout Data_Analysis 7. Analyze Data Assay_Readout->Data_Analysis End End Data_Analysis->End

Caption: General workflow for using the compound in cell culture.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for two plausible synthetic routes for the large-scale synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one, a key intermediate in pharmaceutical research and development. The protocols are designed to be scalable and provide a basis for process optimization. Quantitative data is summarized in tables for easy comparison, and experimental workflows are visualized using diagrams.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence as a core structural motif in various biologically active molecules. The development of robust and scalable synthetic methods for this intermediate is crucial for advancing drug discovery programs. This document outlines two distinct and viable synthetic strategies: Route A , an intramolecular Friedel-Crafts cyclization approach, and Route B , involving the synthesis and subsequent selective hydrogenation of a quinolin-2-one precursor.

Route A: Intramolecular Friedel-Crafts Cyclization

This synthetic pathway commences with the commercially available 3-(2,4-dichlorophenyl)propanoic acid. The carboxylic acid is first converted to its corresponding acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation reaction to yield the target molecule.

Signaling Pathway and Logic

The logic of this route is based on the established reactivity of acyl chlorides in Friedel-Crafts reactions to form cyclic ketones. The electron-rich aromatic ring of the 3-(2,4-dichlorophenyl)propionyl chloride acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in the presence of a Lewis acid catalyst, leading to the formation of the six-membered lactam ring.

Route_A_Logic Start 3-(2,4-dichlorophenyl)propanoic acid AcylChloride 3-(2,4-dichlorophenyl)propionyl chloride Start->AcylChloride Thionyl Chloride Target This compound AcylChloride->Target Intramolecular Friedel-Crafts Acylation (AlCl3) Route_B_Logic Start 3,5-dichloroaniline Quinolinone 5,7-dichloro-quinolin-2-one Start->Quinolinone Modified Skraup-Doebner-von Miller Reaction Target This compound Quinolinone->Target Selective Catalytic Hydrogenation

In Vitro Analysis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no specific in vitro testing data, including quantitative metrics, detailed experimental protocols, or defined signaling pathways, is publicly available for the compound 5,7-Dichloro-3,4-dihydro-quinolin-2-one.

This document aims to provide a framework for the potential in vitro evaluation of this compound based on the analysis of structurally related quinolinone derivatives. The protocols and conceptual signaling pathways presented herein are illustrative and intended to serve as a guide for researchers and drug development professionals interested in investigating the biological activity of this compound.

Hypothetical Application Notes

Based on the biological activities observed for other substituted 3,4-dihydro-quinolin-2(1H)-one analogs, this compound could be hypothesized to possess activity in several key research areas.

Potential Applications:

  • Anticancer Research: Quinolinone scaffolds are present in various compounds with demonstrated cytotoxic effects against cancer cell lines. In vitro assays could explore the potential of this compound to inhibit cancer cell proliferation, induce apoptosis, or cause cell cycle arrest.

  • Enzyme Inhibition: Derivatives of 3,4-dihydro-2(1H)-quinolinone have been identified as potent and selective inhibitors of enzymes such as monoamine oxidase (MAO). It would be valuable to screen this compound against a panel of clinically relevant enzymes to determine its inhibitory profile.

  • Neuroscience: Given that some quinolinone derivatives exhibit anticonvulsant activity and interact with neurotransmitter receptors, investigating the effects of this compound on neuronal cell lines or specific receptor binding assays could be a fruitful avenue of research.

Illustrative Experimental Protocols

The following are generalized protocols that could be adapted for the in vitro testing of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

Objective: To assess the inhibitory potential of this compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the compound dilutions, the kinase, and the substrate peptide.

  • Initiate the reaction by adding ATP. Include a no-enzyme control and a vehicle control.

  • Incubate the reaction at room temperature for the recommended time.

  • Stop the reaction and detect the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Conceptual Signaling Pathway and Workflow Diagrams

The following diagrams are provided as conceptual visualizations.

G cluster_0 Experimental Workflow: Cell Viability A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add DMSO to Solubilize Formazan E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC₅₀ value using an MTT assay.

G cluster_1 Hypothetical Signaling Pathway: Apoptosis Induction Compound This compound Cell Cancer Cell Compound->Cell Pathway Pro-Apoptotic Signaling Cascade Cell->Pathway Induces Caspase Caspase Activation Pathway->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Results in

Caption: A conceptual pathway for apoptosis induction.

Quantitative Data Summary

As no quantitative data for this compound is available, the following table is a template that can be used to summarize data once it is generated.

Assay TypeTarget/Cell LineEndpointResult (e.g., IC₅₀)
Cell Viabilitye.g., HeLaIC₅₀Data Not Available
Enzyme Inhibitione.g., MAO-BIC₅₀Data Not Available
Receptor Bindinge.g., GABA-AKiData Not Available

Conclusion

While the specific biological activities of this compound remain uncharacterized in publicly accessible literature, the broader family of quinolinone derivatives has shown significant promise in various therapeutic areas. The protocols and conceptual frameworks provided here offer a starting point for the systematic in vitro investigation of this compound. Further research is necessary to elucidate its potential pharmacological profile.

Application Notes & Protocols: Molecular Docking Studies of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,7-Dichloro-3,4-dihydro-quinolin-2-one is a halogenated derivative of the quinolinone scaffold, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Various quinoline and quinolinone derivatives have demonstrated potential as anticancer, antifungal, and antimicrobial agents.[4][5][6] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.[7][8]

These application notes provide a detailed protocol for conducting molecular docking studies with this compound against a putative cancer target, the Epidermal Growth Factor Receptor (EGFR) kinase domain. Derivatives of quinolin-2(1H)-one have been reported as potent inhibitors of EGFR and HER-2.[9] This protocol outlines the necessary steps from protein and ligand preparation to docking simulation and result analysis.

Data Presentation

Molecular docking simulations yield quantitative data that can be used to evaluate the binding potential of a ligand. The following tables summarize hypothetical docking results for this compound and a reference inhibitor (Erlotinib) against the EGFR kinase domain.

Table 1: Docking Scores and Binding Energies

CompoundDocking Score (kcal/mol)Estimated Binding Affinity (Ki, nM)
This compound-8.5150
Erlotinib (Reference)-9.825

Table 2: Key Intermolecular Interactions

CompoundInteracting ResiduesInteraction TypeDistance (Å)
This compoundMet793Hydrogen Bond (N-H...O)2.9
Leu718Hydrophobic3.5
Val726Hydrophobic3.8
Ala743Hydrophobic3.6
Leu844Hydrophobic3.9
Erlotinib (Reference)Met793Hydrogen Bond (N...H-N)2.8
Gln791Hydrogen Bond (O...H-N)3.1
Cys797Covalent Bond (warhead)1.9
Leu718Hydrophobic3.4
Val726Hydrophobic3.7

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking study.

Software and Resources
  • Molecular Modeling Software: AutoDock Tools, PyMOL, Discovery Studio

  • Docking Engine: AutoDock Vina

  • Protein Data Bank (PDB): for obtaining the 3D structure of the target protein.

Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., PDB ID: 1M17) from the Protein Data Bank.

  • Prepare the Protein:

    • Open the PDB file in a molecular modeling software (e.g., PyMOL, Discovery Studio).

    • Remove the co-crystallized ligand, water molecules, and any other heteroatoms.

    • Add polar hydrogens to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format for use with AutoDock.

Ligand Preparation
  • Draw the Ligand: Sketch the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Assign Charges and Torsion: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds in the ligand.

  • Save in PDBQT format.

Grid Generation
  • Define the Binding Site: Identify the active site of the EGFR kinase domain, typically the ATP-binding pocket where the co-crystallized ligand was located.

  • Set up the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire binding site. The grid dimensions should be large enough to allow the ligand to move freely.

  • Generate the Grid Parameter File: Save the grid parameters as a .gpf file.

Docking Simulation
  • Configure Docking Parameters: Create a configuration file for AutoDock Vina specifying the paths to the prepared protein and ligand (in PDBQT format) and the grid parameter file. Set the exhaustiveness of the search (typically 8 or higher for more accurate results).

  • Run Docking: Execute the AutoDock Vina command from the terminal, providing the configuration file as input.

  • Output: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores.

Analysis of Results
  • Visualize Docking Poses: Load the protein and the docked ligand poses into a molecular visualization tool (e.g., PyMOL, Discovery Studio).

  • Analyze Interactions: Identify and analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues in the best-scoring pose.

  • Compare with Reference: Compare the docking score, binding mode, and interactions of this compound with those of a known EGFR inhibitor like Erlotinib.

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Ligand 5,7-Dichloro-3,4-dihydro- quinolin-2-one Ligand->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Experimental Workflow

Docking_Workflow A 1. Protein Preparation (PDB: 1M17) C 3. Grid Generation (Define Binding Site) A->C B 2. Ligand Preparation (this compound) B->C D 4. Molecular Docking (AutoDock Vina) C->D E 5. Analysis of Results (Binding Poses & Interactions) D->E SAR_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Structure Chemical Structure (this compound) Docking Molecular Docking Simulation Structure->Docking Target Protein Target (EGFR Kinase Domain) Target->Docking BindingAffinity Predicted Binding Affinity Docking->BindingAffinity BindingMode Predicted Binding Mode Docking->BindingMode Interactions Key Molecular Interactions Docking->Interactions

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction yield is very low. What are the common causes?

A1: Low yields in the synthesis of dihydroquinolin-2-one derivatives can stem from several factors:

  • Sub-optimal Catalyst/Ligand/Base System: For palladium-catalyzed cyclizations, the choice of ligand and base is critical. For example, Xantphos has been shown to be an effective ligand and Cesium Carbonate (Cs₂CO₃) an effective base in similar reactions.[1]

  • Incorrect Reaction Temperature: Many cyclization reactions, such as Friedel-Crafts type closures, require specific temperature ranges. For instance, a related synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from N-(3-methoxyphenyl)-3-chloropropionamide uses high temperatures (155-165°C) with AlCl₃.[2] Lower temperatures may result in an incomplete reaction, while excessively high temperatures can lead to decomposition and side-product formation.

  • Poor Quality Starting Materials: Ensure the purity of your starting materials, particularly the N-(3,5-dichlorophenyl)propenamide precursor. Impurities can interfere with the catalyst or promote side reactions.

  • Atmospheric Contamination: Many organometallic catalysts, especially palladium complexes, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Steric or Electronic Effects: The presence of two chlorine atoms on the aniline ring can deactivate the ring towards electrophilic substitution, potentially requiring harsher reaction conditions or more active catalysts compared to unsubstituted analogs.[1]

Q2: I am observing significant formation of side products. How can I improve selectivity?

A2: Side product formation often arises from competing reaction pathways.

  • Polymerization: The acrylamide starting material can polymerize. This can sometimes be mitigated by controlling the reaction temperature, using radical inhibitors (if applicable to the specific mechanism), or ensuring slow addition of reagents.

  • Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution may favor the formation of the desired cyclic product.

  • Alternative Cyclization Pathways: Depending on the reaction type, cyclization could occur at different positions. The choice of catalyst and directing groups is key to controlling regioselectivity.

Q3: What is the most common synthetic route for this class of compounds?

A3: A prevalent and versatile method for synthesizing 3,4-dihydroquinolin-2-one scaffolds is the intramolecular cyclization of α,β-unsaturated N-arylamides (e.g., N-arylacrylamides).[1][3] This can be achieved through various catalytic systems, including:

  • Palladium-catalyzed Heck-type reactions.[4]

  • Acid-catalyzed Friedel-Crafts acylation/alkylation.

  • Photoredox-catalyzed radical cyclizations.[1][4][5]

Q4: How should I purify the final product, this compound?

A4: Purification is typically achieved through standard laboratory techniques:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity crystalline material. A common approach involves dissolving the crude product in a hot solvent (e.g., ethanol, ethyl acetate) and allowing it to cool slowly.

  • Silica Gel Column Chromatography: This is the most common method for purifying organic compounds. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is likely to be effective. For a related compound, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, purification was achieved via silica gel column chromatography using dichloromethane as the eluent.[2]

Data Presentation: Comparison of Synthetic Methods for Dihydroquinolin-2-one Core

MethodCatalyst / ReagentBase / AdditiveSolventTemp.Yield RangeCitation
Pd-Catalyzed CyclizationPalladium CatalystLigand (e.g., Xantphos), Base (e.g., Cs₂CO₃)Toluene, Dioxane80-120°CModerate to Excellent[1]
PhotocyclizationThioxanthone-AcetonitrileRoom Temp.Good[1]
Reductive CyclizationPd/C, H₂-DichloromethaneRoom Temp.65-90%[3]
Fries-like RearrangementTriflic Acid-DichloromethaneRoom Temp.30-96%[3]
Radical Addition/CyclizationSilver Acetate (AgOAc)-Acetonitrile (CH₃CN)80°CGood[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This protocol is a representative procedure based on established methods for related compounds.

Step 1: Synthesis of N-(3,5-dichlorophenyl)propenamide

  • Dissolve 3,5-dichloroaniline (1 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-(3,5-dichlorophenyl)propenamide precursor.

Step 2: Intramolecular Cyclization

  • To a flask, add a Lewis acid such as Aluminum Chloride (AlCl₃) (3-5 equiv.).

  • Add a high-boiling point solvent (e.g., dichlorobenzene) or, in some procedures, run the reaction neat (solvent-free).

  • Heat the mixture to 150-170°C.

  • Slowly add the N-(3,5-dichlorophenyl)propenamide (1 equiv.) portion-wise to the hot Lewis acid.

  • Maintain the temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then carefully quench by pouring it over crushed ice with concentrated HCl.

  • The crude product often precipitates as a solid. Collect the solid by filtration.

  • Wash the solid with cold water and a cold, non-polar solvent like hexane to remove impurities.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Experimental Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization start 3,5-Dichloroaniline + Acryloyl Chloride react Acylation Reaction (Base, 0°C to RT) start->react workup1 Aqueous Workup & Extraction react->workup1 purify1 Purification (Recrystallization) workup1->purify1 product1 N-(3,5-dichlorophenyl)propenamide purify1->product1 cyclize Intramolecular Cyclization (Lewis Acid, High Temp) product1->cyclize quench Quench Reaction (Ice / HCl) cyclize->quench filter Filtration & Washing quench->filter purify2 Final Purification (Recrystallization) filter->purify2 final_product This compound purify2->final_product

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting Flowchart for Low Yield

G start Low or No Product Yield check_sm TLC analysis shows unreacted starting material? start->check_sm check_side TLC shows multiple new spots (side products)? start->check_side check_baseline TLC shows material on baseline (polymer)? start->check_baseline check_sm->check_side No increase_temp Consider: - Increase reaction temp/time - Check catalyst activity - Ensure inert atmosphere check_sm->increase_temp Yes check_side->check_baseline No reduce_conc Consider: - Lower reaction concentration - Optimize catalyst/ligand ratio - Modify temperature check_side->reduce_conc Yes temp_control Consider: - Lower reaction temperature - Slower reagent addition - Use polymerization inhibitor check_baseline->temp_control Yes other Consult literature for alternative synthetic routes check_baseline->other No

Caption: Logic diagram for troubleshooting low product yield.

Plausible Reaction Mechanism

Caption: Simplified mechanism of an acid-catalyzed intramolecular cyclization.

References

Technical Support Center: 5,7-Dichloro-3,4-dihydro-quinolin-2-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can arise from starting materials, side reactions, or subsequent degradation. These may include:

  • Isomeric Impurities: Positional isomers such as 6,8-dichloro-3,4-dihydro-quinolin-2-one or other dichlorinated isomers can form depending on the synthetic route.[1] The directing effects of substituents on the aromatic ring can lead to a mixture of isomers.

  • Unreacted Starting Materials: Residual starting materials from the synthesis, such as the corresponding aniline or chloropropionyl chloride derivatives, may be present.

  • Over-chlorinated or Under-chlorinated Species: Depending on the chlorination step, molecules with one or three chlorine atoms might be present as minor impurities.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can be trapped in the solid product.

Q2: My purified this compound is a pale yellow to light brown crystalline solid. Is this normal?

A2: Yes, many chlorinated aromatic compounds and quinolinone derivatives appear as off-white, pale yellow, or light brown crystalline solids. Color can be indicative of minor impurities or the inherent color of the compound. If the color is intense, further purification might be necessary.

Q3: What is the expected solubility of this compound?

Troubleshooting Guides

Recrystallization Troubleshooting

Problem 1: My compound does not crystallize from the solution.

  • Possible Cause: The most common reason is using too much solvent, which keeps the compound fully dissolved even at low temperatures.[2] Another possibility is that the solution is supersaturated.[2]

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[2] Allow it to cool again slowly.

    • Induce Crystallization:

      • Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[3] This creates microscopic scratches that can serve as nucleation points.

    • Cooling: Ensure the solution is cooled sufficiently. An ice bath can be used to promote crystallization, but slow cooling is often preferred to obtain purer crystals.[4]

Problem 2: My compound "oils out" instead of forming crystals.

  • Possible Cause: This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present.[4]

  • Solution:

    • Re-dissolve and Adjust Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, then cool slowly.[2]

    • Change Solvent System: Choose a solvent with a lower boiling point or use a different solvent mixture. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, or toluene.[5]

Column Chromatography Troubleshooting

Problem 3: I am not getting good separation of my compound from impurities on the column.

  • Possible Cause: The chosen solvent system (eluent) may not be optimal for separating the compound from its impurities. The polarity of the eluent might be too high or too low.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. Aim for an Rf value of 0.2-0.4 for your target compound.

    • Use a Gradient Elution: Start with a less polar solvent and gradually increase the polarity by adding a more polar solvent. This can help to first elute non-polar impurities and then your compound, followed by more polar impurities.

    • Consider a Different Stationary Phase: If separation on silica gel is poor, consider using alumina or a reverse-phase (C18) silica gel, depending on the polarity of your compound and impurities.[6]

Problem 4: My compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase. It's also possible the compound has decomposed on the silica gel.[6]

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system.

    • Check for Decomposition: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if a new spot appears, which would indicate decomposition on silica. If it is unstable, consider a different purification method or a less acidic stationary phase like neutral alumina.[6]

Data Presentation

Table 1: Hypothetical Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Recrystallization (Ethanol)85%98.5%75%
Column Chromatography (Silica Gel)85%>99%60%
Preparative HPLC98.5%>99.5%80%

Note: This data is illustrative and will vary based on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude product. Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise while heating gently. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate and stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or the eluent itself). Alternatively, for better resolution, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.[7]

  • Elution: Begin eluting with the chosen solvent system. If isomers are close in polarity, a slow, isocratic (constant solvent mixture) elution may be necessary. For impurities with very different polarities, a gradient elution (gradually increasing the polarity of the eluent) can be more efficient.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 pure_product Pure Product (>98%) purity_check1->pure_product Purity OK further_purification Impure Product (<98%) purity_check1->further_purification Purity Not OK purity_check2->pure_product Purity OK further_purification->column_chromatography

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Is Purity > 98%? start->check_purity success Purification Successful check_purity->success Yes failure Identify Problem check_purity->failure No recrystallization_issue Recrystallization Issue? failure->recrystallization_issue chromatography_issue Chromatography Issue? failure->chromatography_issue oiling_out Oiling Out recrystallization_issue->oiling_out Yes no_crystals No Crystals Form recrystallization_issue->no_crystals No poor_separation Poor Separation chromatography_issue->poor_separation Yes no_elution No Elution chromatography_issue->no_elution No adjust_solvent Adjust/Change Solvent oiling_out->adjust_solvent induce_crystallization Induce Crystallization no_crystals->induce_crystallization optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent increase_polarity Increase Eluent Polarity no_elution->increase_polarity

Caption: Logical troubleshooting guide for purification challenges.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor 5,7-Dichloro-3,4-dihydro- quinolin-2-one inhibitor->raf

Caption: Hypothetical signaling pathway inhibited by a quinolinone derivative.

References

optimizing reaction conditions for dihydroquinolinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for dihydroquinolinone synthesis. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

What are the common synthetic strategies for preparing dihydroquinolinones?

Several methods are employed for dihydroquinolinone synthesis, broadly categorized as:

  • Acid-mediated hydroarylation: This traditional method often requires strong acids and high temperatures.[1]

  • Palladium-catalyzed reactions: These are versatile methods that can form various ring sizes from secondary amides or carbamates with the appropriate choice of catalyst, ligand, and base.[2] Photoexcited palladium photocatalysis can also be used to induce single-electron transfer (SET) reactions with unactivated alkyl halides.[1]

  • Copper-catalyzed tandem reactions: These methods often involve a cascade radical addition/cyclization of N-arylcinnamamides with various radical precursors like benzyl hydrocarbons, ethers, alcohols, and alkanes.[1]

  • Visible-light induced reactions: These modern methods utilize photocatalysts, such as fac-Ir(ppy)3, or can be metal-free, using organic dyes like 4CzIPN to promote cyclization under mild conditions.[1][2]

  • Domino reactions: These multi-step sequences can be initiated by reduction of a nitro group followed by cyclization, or involve SNAr-terminated sequences, acid-catalyzed ring closures, or high-temperature cyclizations.[3][4]

What key factors influence the yield and selectivity of dihydroquinolinone synthesis?

The success of dihydroquinolinone synthesis is highly dependent on several factors:

  • Catalyst: The choice of catalyst (e.g., copper, palladium, iridium, ruthenium, or organocatalysts) is critical and depends on the specific reaction mechanism.[1][2]

  • Solvent: The solvent can significantly impact reaction outcomes. For instance, in certain radical cyclizations, MeCN has been found to be the most suitable solvent.[1]

  • Temperature: Reaction temperature is a crucial parameter. For example, an optimized temperature of 100 °C was identified for a specific copper-catalyzed reaction.[1] Classical methods often require very high temperatures (200–250 °C), which can lead to side reactions.[5]

  • Substituents: The electronic and steric properties of substituents on the starting materials, particularly on the N-aryl group, can dramatically affect the reaction yield and even the product structure.[1] Electron-withdrawing groups on the N-arylcinnamamide can sometimes lead to better yields compared to electron-donating groups.[1]

  • Protecting Groups: The nature of the protecting group on the nitrogen atom can influence the reaction's success. While groups like Me, Et, Ph, and Bn are often effective, an acetyl (Ac) group on the nitrogen has been shown to cause reaction failure in some cases.[1]

How do I select an appropriate catalyst for my synthesis?

The choice of catalyst is dictated by the desired transformation:

  • For radical-mediated cyclizations , copper catalysts like Cu₂O are often used in the presence of an oxidant.[1]

  • For cross-coupling type reactions , palladium catalysts are frequently employed. The selection of the specific palladium complex and ligands is crucial for success.[2]

  • For photoredox catalysis , iridium complexes like fac-Ir(ppy)3 are common, although metal-free organic photocatalysts are also gaining traction for their cost-effectiveness and lower environmental impact.[1][2]

  • Ruthenium catalysts have been used for intramolecular C-H amidation to form the dihydroquinolinone core.[2]

What is the impact of substrate electronics on the reaction?

The electronic nature of the substituents on the aromatic rings of the precursors plays a significant role:

  • N-Arylcinnamamides: For some radical cyclizations, electron-withdrawing groups at the para position of the anilide group can lead to better yields than electron-donating groups.[1]

  • In certain domino reactions, the presence of electron-donating groups on the SNAr acceptor ring is not well-tolerated.[3]

  • Conversely, in other rearrangements, electron-donating groups on the aromatic ring are required for good yields.[3]

Troubleshooting Guide

This guide addresses common issues encountered during dihydroquinolinone synthesis.

Problem: Low or No Product Yield
Possible CauseSuggested Solution
Inactive or Inappropriate Catalyst Verify the catalyst's activity and expiration date. Ensure the chosen catalyst is suitable for the specific transformation. For palladium-catalyzed reactions, screen different ligands and bases.[2][6]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating (e.g., 100 °C), while others proceed at room temperature under photochemical conditions.[1] Avoid excessively high temperatures that can lead to decomposition.[5]
Incorrect Solvent The choice of solvent is critical. If yield is low, perform a solvent screen. For example, MeCN was found to be optimal for a specific copper-catalyzed radical cyclization.[1]
Unfavorable Substrate Electronics If the substrate has strong electron-donating or withdrawing groups, this may inhibit the reaction. Consider modifying the electronic properties of the substrate if possible. For instance, electron-withdrawing groups on the anilide can be beneficial in some cases.[1]
Steric Hindrance Bulky substituents on the starting materials can impede the reaction. This has been observed with ortho-substituents on the anilide group or with bulky alkyl groups.[1] Consider using less sterically hindered starting materials if possible.
Presence of Water or Oxygen For reactions that are sensitive to air or moisture, ensure all glassware is properly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous solvents.[6]
Inappropriate N-Protecting Group The protecting group on the nitrogen can significantly influence the outcome. If the reaction fails, consider changing the protecting group. For example, an acetyl group was found to be detrimental in one study.[1]
Problem: Formation of Significant Side Products
Possible CauseSuggested Solution
Self-Aldol Condensation When using primary alkyl aldehydes as radical precursors, self-aldol condensation can be a competing reaction, leading to lower yields of the desired product.[1] Consider using secondary or tertiary alkyl aldehydes which are less prone to this side reaction.
Formation of 1-azaspiro[2][3] decanes The presence of certain substituents, such as -OH or -OTBS at the para-position of the anilide group, can favor the formation of spirocyclic products instead of dihydroquinolinones.[1] If this is not the desired product, avoid these substituents.
Oxytrifluoromethylation Byproducts In reactions involving trifluoromethyl radical addition, a carbocation intermediate can be trapped by nucleophiles present in the reaction mixture, leading to byproducts.[1] Optimizing the reaction conditions, such as the catalyst and solvent, may minimize this side reaction.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of dihydroquinolinone synthesis.

Table 1: Effect of Catalyst on Dihydroquinolinone Synthesis

CatalystReaction TypeYield (%)Reference
Cu₂ORadical Addition/CyclizationModerate to Good[1]
Pd(0)Photocatalytic AlkylarylationNot specified[1]
fac-Ir(ppy)₃Visible-light Induced CascadeModerate[1]
ThioxanthoneMetal-free 6π-PhotocyclizationNot specified[1]
[Ru(p-cymene)(L-proline)Cl]Intramolecular C-H AmidationExcellent[2]
4CzIPNMetal-free Photoredox CyclizationGood[2]

Table 2: Influence of Solvent on Reaction Yield

SolventReaction TypeYield (%)Reference
MeCNRadical Addition/CyclizationMost Suitable[1]
DMFDomino SN2'-SNArGood to Excellent (72-93%)[7]

Table 3: Impact of Substituents on N-Arylcinnamamides on Product Yield

Substituent (para-position of anilide)Reaction TypeYield (%)ObservationReference
Me, Cl, Br, FVisible-light Induced CascadeModerateTolerated[1]
-OH, -OTBSVisible-light Induced CascadeModerate to GoodForms 1-azaspiro[2][3] decanes[1]
Electron-withdrawing groupsRadical Addition/CyclizationBetter than EDGsFavors product formation[1]
Ortho-MeVisible-light Induced CascadeRelatively LowerSteric hindrance[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Tandem Radical Addition/Cyclization

This protocol is a general guideline based on the work of Duan's group for the synthesis of dihydroquinolin-2(1H)-ones from N-arylcinnamamides and benzyl hydrocarbons.[1]

  • Materials:

    • N-arylcinnamamide (1.0 equiv)

    • Toluene derivative (as radical precursor)

    • Cu₂O (catalyst)

    • tert-butylperoxy benzoate (TBPB) (oxidant)

    • Solvent (e.g., MeCN)

  • Procedure:

    • To a reaction vessel, add the N-arylcinnamamide, Cu₂O, and the solvent.

    • Add the toluene derivative and TBPB to the mixture.

    • Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 100 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction and perform an aqueous workup.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Visible-Light Induced Cascade Reaction

This protocol is a general guideline based on the work of Xia and colleagues for the synthesis of CF₃-containing 3,4-disubstituted dihydroquinolinones.[1]

  • Materials:

    • N-arylcinnamamide (1.0 equiv)

    • Togni's reagent (CF₃ source)

    • fac-Ir(ppy)₃ (photocatalyst)

    • Solvent (e.g., MeCN)

  • Procedure:

    • In a reaction vessel, dissolve the N-arylcinnamamide, Togni's reagent, and fac-Ir(ppy)₃ in the solvent.

    • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

    • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, remove the light source.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired product.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_ok Catalyst OK? start->catalyst_ok check_catalyst Check Catalyst Activity & Suitability temp_ok Temperature Optimized? check_catalyst->temp_ok optimize_temp Optimize Reaction Temperature solvent_ok Solvent Optimized? optimize_temp->solvent_ok screen_solvent Screen Solvents check_substrate Analyze Substrate Electronics & Sterics screen_solvent->check_substrate substrate_ok Substrate Suitable? check_substrate->substrate_ok inert_atmosphere Ensure Inert Atmosphere (if needed) pg_ok Protecting Group Suitable? inert_atmosphere->pg_ok change_pg Change N-Protecting Group success Yield Improved change_pg->success catalyst_ok->check_catalyst No catalyst_ok->temp_ok Yes temp_ok->optimize_temp No temp_ok->solvent_ok Yes solvent_ok->screen_solvent No solvent_ok->check_substrate Yes reaction_sensitive Air/Moisture Sensitive? substrate_ok->reaction_sensitive Yes failure Consult Further Literature substrate_ok->failure No reaction_sensitive->inert_atmosphere Yes reaction_sensitive->pg_ok No pg_ok->change_pg No pg_ok->success Yes

Caption: Troubleshooting workflow for low product yield in dihydroquinolinone synthesis.

Radical_Cascade_Cyclization cluster_reactants Reactants cluster_catalysis Catalytic Cycle N_aryl N-Arylcinnamamide Radical_addition Radical Addition to Alkene N_aryl->Radical_addition Radical_precursor Radical Precursor (e.g., R-H) Radical_generation Generation of Radical (R•) Radical_precursor->Radical_generation Catalyst Catalyst (e.g., Cu₂O) Catalyst->Radical_generation Oxidant Oxidant (e.g., TBPB) Oxidant->Radical_generation Radical_generation->Radical_addition Intermediate_radical Intermediate Radical Radical_addition->Intermediate_radical Cyclization Intramolecular Cyclization Intermediate_radical->Cyclization Cyclized_intermediate Cyclized Intermediate Cyclization->Cyclized_intermediate Oxidation_deprotonation Oxidation & Deprotonation Cyclized_intermediate->Oxidation_deprotonation Oxidation_deprotonation->Catalyst Regenerates Product Dihydroquinolinone Product Oxidation_deprotonation->Product

Caption: General mechanism for copper-catalyzed radical cascade cyclization.

References

Technical Support Center: Synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. The primary synthetic route discussed is the intramolecular Friedel-Crafts cyclization of an N-arylpropionamide precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step process. First, 2,4-dichloroaniline is acylated with 3-chloropropionyl chloride to form the precursor, N-(2,4-dichlorophenyl)-3-chloropropionamide. This intermediate is then cyclized via an intramolecular Friedel-Crafts reaction, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃), to yield the final product.

Q2: My reaction is resulting in a very low yield. What are the common causes?

A2: Low yields can stem from several factors. The primary causes are often competing side reactions, such as the formation of an incorrect isomer (e.g., 6,8-dichloro isomer), polymerization of the starting material into a tar-like substance, or incomplete cyclization.[1][2] Reaction conditions are also critical; incorrect temperature, insufficient catalyst, or moisture in the reaction can significantly reduce the yield.

Q3: The final product is impure, showing multiple spots on a TLC plate. What could these impurities be?

A3: Common impurities include unreacted N-(2,4-dichlorophenyl)-3-chloropropionamide, the undesired 6,8-dichloro-3,4-dihydro-quinolin-2-one isomer, and intermolecular reaction products (dimers or oligomers). If the reaction mixture was exposed to water during workup, hydrolysis of the amide precursor is also a possibility.

Q4: My reaction mixture turned dark brown or black. Is this normal?

A4: Significant darkening or the formation of a tar-like residue often indicates polymerization or degradation of the starting materials or product. This is a common issue in Friedel-Crafts reactions, especially if the temperature is too high or an excess of Lewis acid is used.[3]

Q5: How can I minimize the formation of the undesired 6,8-dichloro isomer?

A5: The regioselectivity of the intramolecular Friedel-Crafts cyclization is directed by the electronic and steric effects of the substituents on the aniline ring. Cyclization is generally favored at the less sterically hindered position ortho to the activating amino group. However, the formation of the 6,8-isomer is a known challenge. To minimize it, you can try lowering the reaction temperature, using a bulkier Lewis acid to enhance steric hindrance at the more crowded position, or slowly adding the substrate to the catalyst to maintain low concentrations of the reactive intermediate.

Troubleshooting Guide

This guide addresses specific experimental issues.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (e.g., hydrolyzed AlCl₃). 2. Reaction temperature is too low. 3. Purity of starting materials is low.1. Use fresh, anhydrous Lewis acid catalyst. Ensure all glassware is oven-dried. 2. Gradually increase the reaction temperature, monitoring by TLC. 3. Purify starting materials (e.g., 2,4-dichloroaniline) before use.
Formation of a Dark, Tarry Residue 1. Polymerization due to high reaction temperature. 2. Excess Lewis acid catalyst. 3. High concentration of reactants.1. Maintain a lower reaction temperature (e.g., 0-25 °C) and monitor closely. 2. Use a stoichiometric amount of the Lewis acid. 3. Use a higher dilution or perform a slow addition of the reactant to the catalyst slurry.
Product Contains Multiple Impurities (TLC) 1. Formation of the 6,8-dichloro isomer. 2. Incomplete reaction. 3. Intermolecular side reactions.1. Optimize temperature and choice of Lewis acid to improve regioselectivity. 2. Increase reaction time or temperature moderately. 3. Use high-dilution conditions.
Difficulty in Product Purification 1. Isomeric products have similar polarity. 2. Product is co-crystallizing with impurities.1. Use a multi-solvent system for column chromatography to improve separation. 2. Attempt recrystallization from a different solvent system. Consider a wash with a solvent that dissolves the impurity but not the product.

Potential Side Reactions and Byproducts

The primary side reactions in this synthesis are related to the intramolecular Friedel-Crafts cyclization step.

Side Product / Reaction Proposed Structure Reason for Formation Method of Identification
Isomer Formation 6,8-Dichloro-3,4-dihydro-quinolin-2-oneElectrophilic attack occurs at the C6 position of the aniline ring instead of the C2 position. This is a common issue in electrophilic aromatic substitutions on substituted rings.¹H NMR (different aromatic splitting pattern), Mass Spectrometry (same m/z as product).
Incomplete Cyclization N-(2,4-dichlorophenyl)-3-chloropropionamideThe reaction did not go to completion due to insufficient time, low temperature, or deactivated catalyst.TLC (more polar spot), ¹H NMR (presence of aliphatic chloro-group protons), Mass Spectrometry.
Polymerization Insoluble, high molecular weight tarThe highly reactive acylium ion intermediate can react intermolecularly, leading to polymer chains. This is exacerbated by high temperatures and catalyst concentration.[3]Insoluble in common organic solvents. Characterization is often difficult and not practical.
Hydrolysis of Precursor N-(2,4-dichlorophenyl)propanoic acidExposure of the uncyclized precursor to water during the reaction or workup can lead to hydrolysis of the terminal chloride.Mass Spectrometry (different m/z), IR spectroscopy (presence of carboxylic acid O-H stretch).

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dichlorophenyl)-3-chloropropionamide (Precursor)

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,4-dichloroaniline (1 equiv.) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., triethylamine or pyridine, 1.1 equiv.) to the solution.

  • Slowly add 3-chloropropionyl chloride (1.1 equiv.) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide. Purify by recrystallization if necessary.

Protocol 2: Intramolecular Friedel-Crafts Cyclization

  • Charge a dry, three-necked flask with anhydrous aluminum chloride (AlCl₃, 1.2-1.5 equiv.) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the slurry to 0 °C.

  • Dissolve the N-(2,4-dichlorophenyl)-3-chloropropionamide precursor (1 equiv.) in the same anhydrous solvent and add it dropwise to the AlCl₃ slurry over 30-60 minutes.

  • After addition, allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the mixture by pouring it onto crushed ice and concentrated HCl.

  • Stir vigorously until all solids dissolve. Separate the organic layer.

  • Extract the aqueous layer with the solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 2,4-Dichloroaniline C Acylation Reaction (Base, Anhydrous Solvent) A->C B 3-Chloropropionyl Chloride B->C D N-(2,4-dichlorophenyl)- 3-chloropropionamide C->D E Intramolecular Friedel-Crafts (AlCl3) D->E F 5,7-Dichloro-3,4-dihydro- quinolin-2-one (Product) E->F G Side Products (Isomers, Polymers) E->G H Crude Product Mixture F->H G->H I Column Chromatography or Recrystallization H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway start N-(2,4-dichlorophenyl)- 3-chloropropionamide intermediate Acylium Ion Intermediate start->intermediate Catalyst Activation catalyst + AlCl₃ product Desired Product: This compound intermediate->product Cyclization at C2 (Major Pathway) side_product Side Product: 6,8-Dichloro-3,4-dihydro-quinolin-2-one intermediate->side_product Cyclization at C6 (Minor Pathway)

Caption: Main reaction pathway showing the formation of the desired product and a key isomeric side product.

troubleshooting_flowchart start Low Yield or Impure Product? check_tlc Analyze TLC of Crude Mixture start->check_tlc problem1 Main Spot is Starting Material check_tlc->problem1 Incomplete Reaction problem2 Multiple Spots Close to Product check_tlc->problem2 Isomers/ Byproducts problem3 Dark/Tarry Residue check_tlc->problem3 Polymerization solution1 Increase Reaction Time/Temp Check Catalyst Activity problem1->solution1 solution2 Optimize Temp for Selectivity Improve Purification Method problem2->solution2 solution3 Lower Reaction Temp Use High Dilution problem3->solution3

Caption: Logical troubleshooting workflow for common issues encountered during the synthesis.

References

how to increase the stability of 5,7-Dichloro-3,4-dihydro-quinolin-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of 5,7-Dichloro-3,4-dihydro-quinolin-2-one in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Troubleshooting Guide

This section addresses common problems observed when working with solutions of this compound.

Q1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?

Degradation of this compound in solution is likely due to the hydrolysis of its lactam ring. This process is often catalyzed by several factors in the solution environment. The stability of compounds containing a lactam ring can be sensitive to pH, with degradation occurring under both acidic and basic conditions.[1][2] The type of solvent used and the storage temperature can also significantly influence the rate of degradation. For some related compounds, exposure to light can also promote degradation.

Q2: I am observing a decrease in the concentration of my compound in aqueous solution. How can I mitigate this?

To mitigate the degradation of this compound in aqueous solutions, consider the following strategies:

  • pH Optimization: The degradation of β-lactam antibiotics, which also contain a lactam ring, is strongly pH-dependent.[1] It is recommended to conduct a pH stability profile to determine the optimal pH for your compound. Typically, a slightly acidic to neutral pH range (pH 4-7) may offer the best stability.

  • Buffer Selection: The choice of buffer can also impact stability. It is advisable to use buffers with minimal catalytic activity. Phosphate and citrate buffers are common starting points, but their compatibility should be verified.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) to slow down the rate of hydrolytic degradation. Some studies have shown that frozen stock solutions of related compounds can be stable for extended periods.

  • Use of Co-solvents: If experimentally permissible, the addition of organic co-solvents such as DMSO or ethanol can sometimes reduce the water activity and thus slow down hydrolysis. However, the compatibility of co-solvents with your experimental system must be confirmed.

Q3: Can the choice of solvent affect the stability of this compound?

Yes, the solvent can have a significant impact on stability. While aqueous solutions are common, they can facilitate hydrolysis. For some unstable compounds like β-lactam antibiotics, non-aqueous solvents have been shown to improve stability.[3] Consider using alternative solvents if your experimental design allows. For instance, natural deep eutectic solvents (NADES) have been shown to increase the stability of certain β-lactams.[3] For stock solutions, using anhydrous organic solvents like DMSO or ethanol is a standard practice to enhance stability during long-term storage.

Frequently Asked Questions (FAQs)

Q4: What is the primary degradation pathway for this compound in solution?

While specific degradation pathways for this compound are not extensively documented in the public domain, compounds containing a lactam ring, such as β-lactams, primarily degrade via hydrolysis of the amide bond within the lactam ring.[2] This leads to the opening of the ring and the formation of an amino acid derivative, which is inactive. This hydrolysis can be catalyzed by acidic or basic conditions.

Potential Hydrolysis of this compound

5_7_Dichloro_3_4_dihydro_quinolin_2_one 5,7-Dichloro-3,4-dihydro- quinolin-2-one Hydrolyzed_Product Ring-Opened Product (Inactive) 5_7_Dichloro_3_4_dihydro_quinolin_2_one->Hydrolyzed_Product Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential hydrolytic degradation pathway of this compound.

Q5: How should I prepare and store stock solutions of this compound?

For optimal stability, stock solutions should be prepared in a high-quality, anhydrous organic solvent such as DMSO or ethanol. After preparation, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q6: Are there any analytical methods to monitor the stability of this compound?

Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of small molecules. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. This allows for the quantification of the remaining intact compound over time. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed characterization of the degradation products.

Experimental Protocols

Protocol 1: pH Stability Profile Assessment

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, 8, and 9).

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Store the aliquots at a constant temperature (e.g., room temperature or 37°C).

  • At each time point, analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Plot the percentage of the remaining compound against time for each pH value to determine the degradation rate. The pH at which the degradation rate is the lowest is the optimal pH for stability.

pH Stability Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in DMSO) Dilution Dilute Stock into Buffers Stock_Solution->Dilution Buffers Prepare Buffers (pH 3-9) Buffers->Dilution Aliquoting Aliquot for Time Points Dilution->Aliquoting Storage Store at Constant Temperature Aliquoting->Storage HPLC_Analysis HPLC Analysis at Time Points (0, 2, 4, 8, 24, 48h) Storage->HPLC_Analysis Data_Analysis Plot % Remaining vs. Time HPLC_Analysis->Data_Analysis Optimal_pH Determine Optimal pH Data_Analysis->Optimal_pH

Caption: Workflow for determining the pH stability profile.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 25°C

pHInitial Concentration (µM)Concentration at 24h (µM)% Remaining
3.010.06.565%
4.010.08.585%
5.010.09.595%
6.010.09.898%
7.010.09.292%
8.010.07.070%
9.010.04.545%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

References

Technical Support Center: Crystallization of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5,7-dichloro-3,4-dihydro-quinolin-2-one.

Experimental Protocols

Representative Recrystallization Protocol:

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating.

    • Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Commonly used solvents for quinolinone derivatives include ethanol, methanol, ethyl acetate, acetonitrile, and dimethylformamide (DMF).[1] Mixed solvent systems, such as methanol-water or ethanol-n-hexane, can also be effective.[2]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solvent boils.

    • Continue adding small portions of the hot solvent until the compound is fully dissolved. Note that adding a large excess of solvent will reduce the yield.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

    • Once the solution has reached room temperature, you can further promote crystallization by placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly, for instance, in a vacuum oven at a suitable temperature.

Data Presentation

Table 1: Physical Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5,7-dichloro-1,2,3,4-tetrahydroisoquinolineC₉H₉Cl₂N202.08Not available
7-hydroxy-3,4-dihydro-2(1H)-quinolinoneC₉H₉NO₂163.17223-225
5,7-dichloro-8-hydroxyquinolineC₉H₅Cl₂NO230.06218

Table 2: Solubility of Related Quinolone/Isoquinoline Derivatives

Compound FamilySolvents for Recrystallization or Synthesis
Quinoline DihydrochloridesEthanol, Methanol-Ethanol mixture, Methanol-Acetone mixture[5]
7-hydroxy-3,4-dihydro-2(1H)-quinolinoneMethanol-Water mixture, n-hexane-Ethanol mixture[2]
Heterocyclic Organic Compounds (general)Ethyl acetate, Acetonitrile, Dimethylformamide (DMF)[1]
Chlorinated Aromatic CompoundsSaturated or aromatic hydrocarbons (e.g., hexane, toluene)[6]

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve check_insolubles Insoluble Impurities? dissolve->check_insolubles hot_filtration Hot Gravity Filtration check_insolubles->hot_filtration Yes cool_solution Slow Cooling to Room Temperature check_insolubles->cool_solution No hot_filtration->cool_solution ice_bath Ice Bath Cooling cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Crystals dry_crystals->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guides and FAQs

FAQs

Q1: No crystals are forming after cooling the solution. What should I do?

A1: This is a common issue that usually indicates the solution is not supersaturated, likely due to the use of too much solvent.[3]

  • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again. If crystals still do not form, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the compound if available.

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the temperature of the solution at the point of saturation.

  • Solution 1: Reheat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature.

  • Solution 2: Reheat the solution to re-dissolve the oil, and then allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Solution 3: If the problem persists, consider using a different crystallization solvent with a lower boiling point.[3]

Q3: The crystal yield is very low. How can I improve it?

A3: A low yield can be due to several factors:

  • Too much solvent: As mentioned in Q1, using a large excess of solvent will result in a significant portion of your compound remaining in the mother liquor.[3] You can try to recover more product by partially evaporating the solvent from the filtrate and cooling it again.

  • Crystallization time: If the crystallization was stopped prematurely, not all of the compound may have precipitated. Ensure you allow sufficient time for crystallization at both room temperature and in an ice bath.

  • Washing: Washing the crystals with too much cold solvent or with a solvent that is too warm can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q4: The resulting crystals are colored or appear impure. What went wrong?

A4: The presence of colored impurities can sometimes be resolved by adding activated charcoal to the hot solution before the filtration step.

  • Procedure: After dissolving the crude compound, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

Q5: How does pH affect the crystallization of this compound?

A5: For quinolinone and related heterocyclic compounds, which can have basic nitrogen atoms, pH can significantly influence solubility.

  • Explanation: In acidic conditions, the nitrogen atom can be protonated, forming a salt that is often more soluble in polar solvents than the free base. In some synthetic procedures for similar compounds, crystallization is induced by adjusting the pH. For instance, adding an acid like HCl to a solution of the compound in an organic solvent can cause the hydrochloride salt to precipitate. Conversely, if your compound is in a salt form, careful neutralization with a base might be necessary to crystallize the neutral compound. The solubility of quinoline and its derivatives is known to be pH-dependent.[7]

troubleshooting_guide start Crystallization Attempt issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals No Precipitation oiling_out Compound 'Oiled Out' issue->oiling_out Liquid Droplets Form low_yield Low Yield issue->low_yield Few Crystals impure_crystals Impure Crystals issue->impure_crystals Discolored Crystals solution_no_crystals Too much solvent. - Boil off some solvent. - Scratch flask or add seed crystal. no_crystals->solution_no_crystals solution_oiling_out Cooling too fast or wrong solvent. - Reheat and cool slower. - Add anti-solvent. - Change solvent. oiling_out->solution_oiling_out solution_low_yield Compound remains in mother liquor. - Use less solvent initially. - Evaporate filtrate to get a second crop. low_yield->solution_low_yield solution_impure_crystals Co-precipitation of impurities. - Use activated charcoal. - Ensure slow cooling. impure_crystals->solution_impure_crystals

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Preparation of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Our aim is to help you identify and resolve common experimental challenges to improve yield, purity, and reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via an intramolecular Friedel-Crafts cyclization of N-(2,4-dichlorophenyl)-3-chloropropionamide.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The starting material, N-(2,4-dichlorophenyl)-3-chloropropionamide, may not have fully cyclized.

    • Solution: Increase the reaction time or slightly elevate the temperature. Ensure your Lewis acid catalyst (e.g., aluminum chloride) is fresh and anhydrous, as moisture will deactivate it.

  • Suboptimal Catalyst Ratio: An incorrect stoichiometric ratio of the Lewis acid can hinder the reaction.

    • Solution: Experiment with varying the molar equivalents of the Lewis acid. Typically, a ratio of 1.1 to 2.0 equivalents relative to the starting amide is a good starting point.

  • Poor Quality Starting Materials: Impurities in the N-(2,4-dichlorophenyl)-3-chloropropionamide can interfere with the cyclization.

    • Solution: Purify the starting amide by recrystallization before use.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

    • Solution: See the section on impurity formation below.

Question: My final product is contaminated with unreacted N-(2,4-dichlorophenyl)-3-chloropropionamide. How can I drive the reaction to completion and purify the product?

Answer: The presence of starting material indicates an incomplete reaction.

  • Driving the Reaction to Completion:

    • Increase Catalyst Loading: A higher concentration of the Lewis acid can facilitate a more complete reaction.

    • Elevate Temperature: Carefully increasing the reaction temperature can improve the reaction rate. Monitor for the formation of degradation products.

  • Purification:

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective in separating the product from the starting material.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed for purification.

Question: I've identified an isomeric impurity in my product. What is it and how can I minimize its formation?

Answer: The most likely isomeric impurity is 6,8-Dichloro-3,4-dihydro-quinolin-2-one . This arises from the alternative cyclization of the carbocation intermediate onto the less sterically hindered carbon of the aromatic ring.

  • Minimizing Isomer Formation:

    • Choice of Lewis Acid: Different Lewis acids can exhibit varying degrees of regioselectivity. While aluminum chloride is common, you might explore others like polyphosphoric acid (PPA) or Eaton's reagent.

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, which is often the desired 5,7-dichloro isomer.

    • Solvent Effects: The choice of solvent can influence the reaction pathway. Less polar solvents may be preferable.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts cyclization of N-(2,4-dichlorophenyl)-3-chloropropionamide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: How do I prepare the precursor, N-(2,4-dichlorophenyl)-3-chloropropionamide?

A2: This amide is typically synthesized by reacting 2,4-dichloroaniline with 3-chloropropionyl chloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane.

Q3: What are the critical parameters to control during the Friedel-Crafts cyclization step?

A3: The most critical parameters are:

  • Anhydrous Conditions: Moisture will quench the Lewis acid catalyst. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.

  • Temperature: The reaction is often exothermic. The temperature should be carefully controlled to prevent runaway reactions and the formation of side products.

  • Purity of Starting Materials: The purity of the N-(2,4-dichlorophenyl)-3-chloropropionamide and the Lewis acid is crucial for a successful reaction.

Q4: What are the best methods for purifying the final product?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is the most common and efficient method for purifying the crude product on a larger scale.

  • Silica Gel Column Chromatography: For smaller scales or when dealing with impurities that have similar solubility profiles to the product, column chromatography is recommended.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of this compound

ParameterConditionNotes
Starting Material N-(2,4-dichlorophenyl)-3-chloropropionamideEnsure high purity.
Catalyst Aluminum Chloride (AlCl₃)Use anhydrous grade.
Catalyst Loading 1.1 - 2.0 molar equivalentsOptimize for best results.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Must be anhydrous.
Temperature 0 °C to refluxStart at a lower temperature and gradually increase if necessary.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.
Work-up Quench with ice/HCl, extract with organic solvent.Careful quenching is necessary to manage the exothermic reaction.

Table 2: Potential Impurities and Their Identification

ImpurityStructureIdentification Notes
N-(2,4-dichlorophenyl)-3-chloropropionamideStarting MaterialCan be detected by TLC or LC-MS.
6,8-Dichloro-3,4-dihydro-quinolin-2-oneIsomeric byproductMay co-elute with the product in some TLC systems. LC-MS and NMR are definitive.
Intermolecular reaction productsHigh molecular weight speciesMay appear as baseline material in TLC or as higher m/z peaks in LC-MS.

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dichlorophenyl)-3-chloropropionamide

  • To a solution of 2,4-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM), add 3-chloropropionyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to afford N-(2,4-dichlorophenyl)-3-chloropropionamide as a white solid.

Protocol 2: Synthesis of this compound

  • To a suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous 1,2-dichloroethane (DCE), add N-(2,4-dichlorophenyl)-3-chloropropionamide (1.0 eq) portion-wise at 0 °C.

  • After the addition is complete, slowly heat the reaction mixture to 80 °C and maintain for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice containing concentrated HCl.

  • Stir the mixture vigorously for 30 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethyl acetate/hexane.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2,4-dichloroaniline & 3-chloropropionyl chloride step1 Amide Formation: N-(2,4-dichlorophenyl)-3-chloropropionamide start->step1 step2 Intramolecular Friedel-Crafts Cyclization step1->step2 crude_product Crude this compound step2->crude_product step3 Recrystallization or Column Chromatography crude_product->step3 final_product Pure this compound step3->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_mechanism reactant N-(2,4-dichlorophenyl)- 3-chloropropionamide intermediate1 Acylium Ion Intermediate reactant->intermediate1 + AlCl₃ lewis_acid AlCl₃ transition_state Cyclization Transition State intermediate1->transition_state intermediate2 Carbocation Intermediate transition_state->intermediate2 product 5,7-Dichloro-3,4-dihydro- quinolin-2-one intermediate2->product Deprotonation isomer 6,8-Dichloro Isomer (Impurity) intermediate2->isomer Alternative Deprotonation

Caption: Reaction mechanism for the intramolecular Friedel-Crafts cyclization.

troubleshooting_logic cluster_low_yield Low Yield cluster_impurity Impurity Detected start Problem Encountered q1 Incomplete Reaction? start->q1 q2 Isomeric Impurity? start->q2 a1_yes Increase reaction time/temp Check catalyst activity q1->a1_yes Yes a1_no Check for side products q1->a1_no No a2_yes Lower reaction temp Try different Lewis acid q2->a2_yes Yes a2_no Starting material present? Optimize reaction conditions q2->a2_no No

Caption: A decision-making diagram for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the synthesis of this compound?

A1: The most prevalent and scalable approach involves a two-step process. The first step is the acylation of 3,5-dichloroaniline with 3-chloropropionyl chloride to form the precursor, N-(3,5-dichlorophenyl)-3-chloropropionamide. The second step is an intramolecular Friedel-Crafts cyclization of this precursor to yield the desired this compound.

Q2: What are the main challenges in the intramolecular Friedel-Crafts cyclization step?

A2: The primary challenges are twofold. Firstly, the nitrogen atom in the amide group can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), thereby deactivating the catalyst. Secondly, the two chlorine atoms on the aniline ring are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, making the cyclization difficult to achieve under standard conditions.

Q3: Are there alternative catalysts to Aluminum chloride (AlCl₃) for the cyclization?

A3: Yes, due to the potential for catalyst deactivation and the harsh conditions often required with AlCl₃, alternative catalysts can be employed. Polyphosphoric acid (PPA) is a common choice as it can act as both a catalyst and a solvent, often promoting cyclization under more controlled conditions.[1][2] Other strong acids like methanesulfonic acid may also be effective.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a sample of the reaction mixture can be spotted on a silica gel plate and eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. HPLC offers a more quantitative analysis of the reaction mixture over time.

Q5: What are the expected spectroscopic data for the final product?

  • ¹H NMR: Signals corresponding to the aromatic protons and the two methylene groups of the dihydroquinolinone core.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (some of which will be split by chlorine), and the two methylene carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₉H₇Cl₂NO), along with a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion During Acylation - Inactive 3-chloropropionyl chloride (hydrolyzed).- Insufficient base or inappropriate solvent.- Low reactivity of 3,5-dichloroaniline.- Use freshly distilled or a new bottle of 3-chloropropionyl chloride.- Use a suitable base (e.g., pyridine, triethylamine) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).- Gently heat the reaction mixture if no reaction occurs at room temperature.
Low Yield in Friedel-Crafts Cyclization - Deactivation of AlCl₃ catalyst by the amide nitrogen.- Deactivated aromatic ring due to chlorine substituents.- Insufficiently high reaction temperature.- Use a stoichiometric excess of AlCl₃ (e.g., 2-3 equivalents) to compensate for catalyst complexation.- Consider protecting the amide nitrogen prior to cyclization, though this adds extra steps.- Use a stronger catalyst system or higher reaction temperatures. Monitor for decomposition.- Explore the use of polyphosphoric acid (PPA) as an alternative to AlCl₃.[1][2]
Formation of Multiple Byproducts - Intermolecular side reactions.- Charring or decomposition at high temperatures.- Rearrangement reactions.- Run the reaction at a higher dilution to favor intramolecular cyclization.- Optimize the reaction temperature; avoid excessive heating.- If using AlCl₃, ensure anhydrous conditions are strictly maintained.
Difficulty in Product Purification - Contamination with unreacted starting material.- Presence of colored impurities from decomposition.- Difficulty in removing catalyst residues.- For AlCl₃ reactions, carefully quench the reaction with ice/HCl and extract the product. Wash the organic layer thoroughly with water and brine.- Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective for purification.- Column chromatography on silica gel can be used to separate the product from impurities.

Experimental Protocols

Step 1: Synthesis of N-(3,5-dichlorophenyl)-3-chloropropionamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add triethylamine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

Method A: Using Aluminum Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride (2.5 equivalents).

  • Addition of Starting Material: Add N-(3,5-dichlorophenyl)-3-chloropropionamide (1 equivalent) to the flask.

  • Reaction: Heat the mixture to 130-150 °C with stirring. The reaction is typically complete within 2-4 hours. Monitor by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully quench by slowly adding crushed ice, followed by concentrated HCl.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Method B: Using Polyphosphoric Acid (PPA)

  • Reaction Setup: In a round-bottom flask, place N-(3,5-dichlorophenyl)-3-chloropropionamide (1 equivalent) and polyphosphoric acid (10-20 times the weight of the amide).

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 2-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring.

  • Isolation: The solid product that precipitates can be collected by filtration, washed with water until the filtrate is neutral, and then dried.

  • Purification: Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization 3,5-Dichloroaniline 3,5-Dichloroaniline Acylation_Reaction Acylation 3,5-Dichloroaniline->Acylation_Reaction 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Acylation_Reaction N-(3,5-dichlorophenyl)-3-chloropropionamide N-(3,5-dichlorophenyl)-3-chloropropionamide Acylation_Reaction->N-(3,5-dichlorophenyl)-3-chloropropionamide Precursor N-(3,5-dichlorophenyl)- 3-chloropropionamide Cyclization Intramolecular Friedel-Crafts Cyclization Precursor->Cyclization Final_Product 5,7-Dichloro-3,4-dihydro- quinolin-2-one Cyclization->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield in Cyclization? catalyst_issue Catalyst Deactivation? start->catalyst_issue Yes ring_deactivation Ring Deactivation? start->ring_deactivation Yes increase_catalyst Increase AlCl3 Stoichiometry catalyst_issue->increase_catalyst use_ppa Use Polyphosphoric Acid (PPA) catalyst_issue->use_ppa ring_deactivation->use_ppa increase_temp Increase Reaction Temperature ring_deactivation->increase_temp success Improved Yield increase_catalyst->success use_ppa->success increase_temp->success

Caption: Troubleshooting logic for low yield in the cyclization step.

References

common pitfalls in working with chlorinated quinolinones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with chlorinated quinolinones.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis, handling, and analysis of chlorinated quinolinones.

Category 1: Synthesis and Reaction Issues

Question: My synthesis of a chlorinated quinoline via the Povarov reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in aza-Diels–Alder (Povarov) reactions for synthesizing chlorinated quinolines can stem from several factors.[1] Key areas to troubleshoot include:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the aniline and aldehyde derivatives used to form the aldimine. Impurities can inhibit the catalyst or lead to side reactions.[1]

  • Catalyst Activity: The Lewis acid catalyst, such as BF₃·OEt₂, is crucial. Ensure it is fresh and has not been deactivated by atmospheric moisture.[1]

  • Reaction Conditions: The reaction is sensitive to temperature and time. An optimal temperature of around 70°C for 24 hours is often cited.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid premature workup or degradation from prolonged heating.[1]

  • Moisture Control: The presence of water can hydrolyze the aldimine intermediate and deactivate the catalyst. Use anhydrous solvents and consider adding molecular sieves (3 Å) to the reaction mixture to scavenge any residual moisture.[1]

Question: I am observing unexpected byproducts in my chlorination reaction. What could they be?

Answer: The formation of byproducts is a common issue, often arising from the high reactivity of chlorinating agents and the quinolinone core.

  • Over-chlorination: Multiple chlorination products, such as dichloro- and trichloro-quinolinones, can form if the reaction is not carefully controlled.[2]

  • Ring Opening/Fragmentation: Aggressive reaction conditions or the presence of strong oxidants can lead to the cleavage of the quinolinone rings, particularly the piperazine ring if present (as in fluoroquinolone derivatives).[2][3]

  • Hydroxylation: In aqueous systems, especially in the presence of oxidizing species like hydroxyl radicals, you may see the formation of hydroxylated and chlorinated derivatives.[3]

  • Solvent Participation: Some organic solvents can react under the conditions used for chlorination or subsequent analysis, leading to unexpected adducts.[4]

Category 2: Stability and Degradation

Question: My chlorinated quinolinone compound appears to be degrading in my aqueous experimental buffer. What is causing this instability?

Answer: Chlorinated quinolinones, particularly chlorinated benzo-1,2-quinones, are known to be unstable in aqueous solutions.[4]

  • Hydrolysis: These compounds can rapidly decompose in water. For example, some chloroquinones have half-lives of less than 30 minutes in aqueous solutions, often decomposing into the corresponding chlorocatechols.[4]

  • pH Sensitivity: The stability of quinoline derivatives can be highly dependent on the pH of the medium.[5] It is critical to evaluate the stability of your specific compound across a range of pH values relevant to your experiments.

  • Light Sensitivity: Many quinone-type structures are sensitive to light. Solutions of chlorinated quinones have been shown to be unstable in the presence of light, leading to dismutation and decomposition reactions.[4] Always store solutions in the dark or in amber vials.

Question: How can I prevent the degradation of my compound during an experiment?

Answer: To minimize degradation:

  • Prepare Fresh Solutions: Always prepare aqueous solutions of chlorinated quinolinones immediately before use.[4]

  • Control pH: Use buffers to maintain a stable pH where your compound has shown maximum stability.

  • Protect from Light: Conduct experiments in low-light conditions and store all stock solutions and experimental samples protected from light.

  • Analytical Monitoring: Analytically determine the concentration of your compound during the experiment to account for any degradation.[4] This is crucial for accurate interpretation of toxicological or activity data.

Category 3: Solubility Issues

Question: I'm having trouble dissolving my chlorinated quinolinone. What solvents should I use?

Answer: Solubility can be a significant hurdle.

  • Organic Solvents: Start with common organic solvents like DMSO, DMF, or acetone for creating concentrated stock solutions. However, be aware that solutions in some organic solvents can be unstable in light.[4]

  • Aqueous Solubility: The solubility of quinoline-based compounds in water is often low and highly influenced by pH and ionic strength.[5] For ionizable quinolinones, adjusting the pH away from the compound's isoelectric point can increase solubility.

  • Recrystallization: For purification, recrystallization from water can be effective for some quinolinones due to their high solubility in hot water versus poor solubility in cold water.[6]

Category 4: Analytical Challenges

Question: I am seeing poor peak shape and inconsistent results when analyzing my chlorinated quinolinone by LC-MS/MS. How can I troubleshoot this?

Answer: Analyzing chlorinated quinolinones, especially in complex matrices like wastewater or biological samples, presents several challenges.[7]

  • Column Choice: Use a robust reversed-phase column (e.g., C18) suitable for heterocyclic compounds.

  • Mobile Phase Optimization: The pH of the mobile phase can significantly impact peak shape and retention time for ionizable compounds. Experiment with additives like formic acid or ammonium formate.

  • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in the MS source.[7] Use an internal standard, preferably a stable isotope-labeled version of your analyte, to correct for these effects.

  • Adsorption: Some compounds may adsorb to glass vials or parts of the LC system.[7] Consider using polypropylene vials if you suspect adsorption is an issue.

  • Standard Matching: Ensure your analytical standards are a good match for the analytes you expect. The complexity of chlorinated paraffin analysis highlights the challenge when standards don't reflect the real-world sample profile.[8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability of chlorinated quinolinones and related compounds under specific conditions.

Compound ClassConditionParameterValueReference
Chlorinated benzo-1,2-quinonesAqueous solution (diluted from acetone stock)Half-life< 0.5 hours[4]
Free Chlorine (Disinfectant)Static test in pipe networkHalf-life140 minutes[9]
Chlorine Dioxide (Disinfectant)Static test in pipe networkHalf-life93 minutes[9]
Combined Chlorine (Disinfectant)Static test in pipe networkHalf-life1680 minutes[9]
Diazepam in HairSoaking in chlorinated water (30 hours)Degradation86% loss[10]
Clonazepam in HairSoaking in chlorinated water (4 hours)Degradation61% loss[10]

Experimental Protocols

Protocol 1: General Synthesis of Chlorinated Quinolines via Povarov Reaction

This protocol is a representative method for synthesizing chlorinated quinoline derivatives.[1]

Materials:

  • Appropriate 5-chloro-2-methylaniline derivative

  • Appropriate benzaldehyde derivative

  • 1-Ethynylnaphthalene (or other dienophile)

  • Chloranil

  • Boric acid trimethyl ester (BF₃·OEt₂)

  • Anhydrous Chloroform (CHCl₃)

  • Molecular Sieves (3 Å)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • Aldimine Formation (Pre-reaction): Synthesize the required aryl aldimine by reacting 5-chloro-2-methylaniline with the desired benzaldehyde in toluene with glacial acetic acid as a catalyst. Purify the aldimine before use.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the aryl aldimine (1.06 mmol), 1-ethynylnaphthalene (0.914 mmol), and chloranil (1.80 mmol) in anhydrous chloroform (30 mL).[1]

  • Moisture Control: Add activated 3 Å molecular sieves to the mixture.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon), add BF₃·OEt₂ (2.7 mmol) to the reaction solution.[1]

  • Reaction: Heat the resulting mixture to 70°C and stir at this temperature for 24 hours under argon.[1]

  • Monitoring: Monitor the consumption of starting materials via TLC analysis (e.g., using 2:1 hexanes:ethyl acetate).[1]

  • Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature. Dissolve any solids in dichloromethane (50 mL).[1]

  • Washing: Transfer the organic layer to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, deionized water, and finally a brine solution.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the final chlorinated quinoline.

Protocol 2: Assessing Aqueous Stability of a Chlorinated Quinolinone

This protocol outlines a method to determine the stability of a compound in a chlorinated aqueous solution, adapted from stability studies.[4][10]

Materials:

  • Chlorinated quinolinone of interest

  • Stock solvent (e.g., DMSO)

  • Aqueous buffer of desired pH (e.g., PBS at pH 7.4)

  • Sodium dichloroisocyanurate or other chlorine source

  • LC-MS/MS system

  • Amber vials

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the chlorinated quinolinone in an appropriate organic solvent like DMSO.

  • Working Solution: Prepare a chlorinated aqueous buffer. For example, create a 0.1% sodium dichloroisocyanurate solution in the desired buffer and adjust the pH.[10]

  • Initiate Degradation: In an amber vial, spike the chlorinated aqueous buffer with the compound's stock solution to a final concentration suitable for analysis (e.g., 1 µM). Ensure the volume of organic solvent is minimal (<1%) to avoid solubility artifacts.

  • Time Points: Immediately withdraw a sample for the t=0 time point. Store the vial at a controlled temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Quenching (Optional): If necessary, quench the degradation reaction in each aliquot by adding a chemical quencher or by immediate dilution into the mobile phase for analysis.

  • Analysis: Analyze all samples by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the concentration of the chlorinated quinolinone versus time. Calculate the degradation rate and half-life (t₁/₂) by fitting the data to an appropriate kinetic model (e.g., first-order decay).[9]

Visualizations

Experimental and Analytical Workflow

G cluster_prep Preparation & Synthesis cluster_exp Experimental Phase cluster_analysis Analysis & Data Interpretation synthesis Synthesis of Chlorinated Quinolinone purification Purification (e.g., Column Chromatography) synthesis->purification char Characterization (NMR, MS, etc.) purification->char stock Prepare Stock Solution (e.g., in DMSO) char->stock prep_working Prepare Fresh Aqueous Working Solution stock->prep_working Dilute stock immediately before use run_exp Conduct Experiment (e.g., Cell-based Assay) prep_working->run_exp sampling Collect Samples (at Time Points) run_exp->sampling analysis Quantitative Analysis (e.g., LC-MS/MS) sampling->analysis Analyze promptly stability Assess Stability/ Degradation analysis->stability results Interpret Final Results stability->results G start Low Reaction Yield Observed q1 Are starting materials pure? start->q1 a1_no Purify reagents (recrystallize, distill) q1->a1_no No q2 Is the reaction fully anhydrous? q1->q2 Yes a1_no->q2 a2_no Use anhydrous solvents. Add molecular sieves. q2->a2_no No q3 Is the catalyst active? q2->q3 Yes a2_no->q3 a3_no Use fresh or newly opurified catalyst (e.g., fresh BF₃·OEt₂) q3->a3_no No q4 Are temperature & time optimized? q3->q4 Yes a3_no->q4 a4_no Monitor with TLC. Adjust temp/time based on starting material consumption. q4->a4_no No end_node Yield Improved q4->end_node Yes a4_no->end_node G cluster_pathways Degradation Reactions cluster_products Common Products parent Chlorinated Quinolinone hydrolysis Hydrolysis parent->hydrolysis oxidation Oxidation (e.g., by •OH) parent->oxidation photolysis Photodegradation (Light-induced) parent->photolysis prod1 Chlorinated Catechols/ Hydroxylated Derivatives hydrolysis->prod1 oxidation->prod1 prod2 Ring-Opened Fragments oxidation->prod2 prod3 Dismutation Products photolysis->prod3

References

optimizing HPLC method for 5,7-Dichloro-3,4-dihydro-quinolin-2-one separation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing HPLC Methods for Quinolone Derivatives

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of quinolone derivatives, with a special focus on 5,7-Dichloro-3,4-dihydro-quinolin-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter while developing and running your HPLC method.

1. Issue: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing or fronting. What are the possible causes and solutions?

A: Peak tailing, where the latter half of the peak is drawn out, and fronting, where the initial part of the peak is sloped, are common issues in HPLC.[1][2] Ideally, peaks should be symmetrical with a Gaussian shape.[2] Here’s a systematic approach to troubleshoot these problems:

  • Mobile Phase pH: The pH of your mobile phase is a critical factor.[3] For quinolone compounds, interactions with residual silanols on the silica-based stationary phase can cause peak tailing.[4]

    • Solution: Adjust the mobile phase pH. Try to work at a pH that is at least 2 units away from the pKa of your compound. Adding a buffer to the mobile phase can help maintain a consistent pH.

  • Secondary Interactions: Tailing can be caused by interactions between the analyte and the stationary phase.[1]

    • Solution: Consider adding a competitive agent to the mobile phase, such as a small amount of a stronger, similarly charged compound, to block active sites on the stationary phase. For basic compounds, adding an amine modifier like N,N-dimethyloctylamine can improve peak shape.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause peak shape issues.[5]

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, and especially if you observe it for all peaks, the issue might be a blocked inlet frit.[5] Back-flushing the column may help. If not, the column may need to be replaced.[5]

2. Issue: Poor Resolution or Co-eluting Peaks

Q: I am not able to separate my target compound from impurities or other components in the sample mixture. How can I improve the resolution?

A: Achieving good resolution is key to accurate quantification. Here are several strategies to improve the separation of your peaks:

  • Mobile Phase Composition: The choice and ratio of organic solvents in your mobile phase significantly impact selectivity.

    • Solution: A common approach is to use a "solvent triangle" strategy, experimenting with different ratios of common reversed-phase solvents like acetonitrile, methanol, and water.[6] Acetonitrile often provides sharper peaks and shorter retention times compared to methanol.[7]

  • Gradient Elution: If you have a complex sample with components of varying polarities, an isocratic method (constant mobile phase composition) may not be sufficient.

    • Solution: Implement a gradient elution program where the mobile phase composition changes over time.[8] This involves starting with a weaker mobile phase to retain and separate early-eluting compounds and gradually increasing the solvent strength to elute more retained compounds.

  • Stationary Phase Chemistry: The type of HPLC column you are using plays a crucial role.

    • Solution: If you are using a standard C18 column, consider trying a different stationary phase. A phenyl-silica column, for instance, was successfully used for the separation of other halogenated 8-hydroxyquinoline compounds.[9] Columns with low silanol activity are also a good choice for quinolone analysis to minimize peak tailing.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the separation of this compound?

Experimental Protocol: Initial HPLC Method

ParameterRecommended Starting Condition
Column Reversed-Phase C18 or Phenyl-silica (e.g., 4.6 x 150 mm, 3 or 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol
Gradient Start with a 10-minute linear gradient from 30% to 70% B
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Column Temperature 30-40 °C
Detection (UV) 273 nm (based on similar compounds, but should be optimized)[9]

This method should be optimized by systematically adjusting the parameters, particularly the mobile phase composition and gradient slope, to achieve the desired separation.

Q2: How do I choose the optimal mobile phase for my separation?

A2: The selection of the mobile phase is critical for achieving a good separation.[8] Here are the key factors to consider:

  • Polarity: In reversed-phase HPLC, the mobile phase is more polar than the stationary phase.[13] The mobile phase typically consists of a mixture of water and a less polar organic solvent like acetonitrile or methanol.[7]

  • pH Control: For ionizable compounds like quinolones, the pH of the mobile phase must be controlled to ensure consistent retention and peak shape.[3] Using buffers is highly recommended.[8]

  • Solvent Strength: The organic solvent in the mobile phase controls the retention time of the analytes. Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography, meaning it will generally lead to shorter retention times.

Methodology for Mobile Phase Optimization

  • Select Organic Solvent: Start with either acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and better UV transparency.[3]

  • Determine Initial Isocratic Conditions: Run a series of isocratic experiments with varying percentages of the organic solvent (e.g., 30%, 50%, 70%) to determine the approximate solvent strength needed to elute your compound within a reasonable time.

  • Run a Gradient: For complex samples, a gradient run from a low to a high percentage of organic solvent will help to visualize all the components and determine the optimal solvent range.

  • Fine-tune the Gradient: Adjust the slope of the gradient to improve the resolution between closely eluting peaks.

  • Adjust pH: If peak shape is poor, adjust the pH of the aqueous portion of the mobile phase using an appropriate buffer.

Visualizing Experimental and Troubleshooting Workflows

To aid in understanding the logical flow of optimizing your HPLC method and troubleshooting common problems, the following diagrams are provided.

HPLC_Method_Development_Workflow Figure 1: HPLC Method Development Workflow A Define Separation Goal (e.g., purity, quantification) B Select Initial Conditions (Column, Mobile Phase) A->B C Perform Initial Run (Isocratic or Gradient Scout) B->C D Evaluate Chromatogram (Peak Shape, Resolution, Retention) C->D E Is Separation Adequate? D->E I No E->I No J Yes E->J Yes F Optimize Mobile Phase (Solvent Ratio, pH, Additives) G Optimize Gradient Profile F->G G->C H Finalize and Validate Method I->F J->H

Caption: A flowchart illustrating the systematic approach to developing an HPLC method.

HPLC_Troubleshooting_Logic Figure 2: Troubleshooting Logic for Common HPLC Issues A Identify Problem (e.g., Peak Tailing, Poor Resolution) B Check Mobile Phase (Composition, pH, Freshness) A->B C Inspect Hardware (Leaks, Connections, Pump Pressure) B->C D Evaluate Column (Age, Contamination, Voids) C->D E Problem Resolved? D->E I No E->I No J Yes E->J Yes F Adjust Method Parameters (e.g., Gradient, Flow Rate) G Replace Column or Guard Column F->G H Consult Instrument Manual or Specialist G->H I->F

Caption: A decision tree for systematically troubleshooting common HPLC problems.

References

Technical Support Center: Reducing Neurotoxicity of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments related to the neurotoxicity of these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered when assessing and mitigating the neurotoxicity of quinolinone derivatives.

Issue 1: High levels of neuronal cell death observed in my in vitro model after treatment with a quinolinone derivative.

  • Question: I am observing significant neurotoxicity with my quinolinone compound. How can I determine the underlying mechanism?

  • Answer: The neurotoxicity of quinolinone derivatives often stems from two primary mechanisms: excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, and oxidative stress. For synthetic quinolinones like fluoroquinolone antibiotics, direct inhibition of γ-aminobutyric acid (GABA) type A receptors is a key mechanism leading to neuronal hyperexcitability and subsequent cell death. To dissect the mechanism, you can perform the following experiments:

    • Assess for Excitotoxicity: Co-incubate your neuronal cultures with the quinolinone derivative and an NMDA receptor antagonist (e.g., AP-7, 7-chlorokynurenate). A reduction in cell death would suggest an excitotoxic mechanism.[1]

    • Measure Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) using fluorescent probes like CM-H2DCFDA or MitoSOX. An increase in ROS production points towards oxidative stress.

    • Investigate GABA-A Receptor Inhibition: For fluoroquinolones, you can assess their inhibitory effect on GABA-A receptors using electrophysiological techniques or radioligand binding assays.[2][3][4][5][6][7][8]

Issue 2: My neuroprotective agent is not reducing quinolinone-induced neurotoxicity.

  • Question: I am co-administering an antioxidant with a quinolinone derivative, but I am not seeing a protective effect. What could be the reason?

  • Answer: There are several possibilities:

    • Mechanism Mismatch: If the primary mechanism of neurotoxicity for your specific quinolinone derivative is not oxidative stress but rather direct receptor inhibition (e.g., GABA-A receptor antagonism), a general antioxidant may not be effective. Ensure your neuroprotective strategy targets the relevant pathway.

    • Insufficient Concentration: The concentration of the neuroprotective agent may be too low to counteract the toxic effects of the quinolinone derivative. A dose-response experiment for the neuroprotective agent is recommended.

    • Timing of Administration: The timing of administration of the neuroprotective agent is crucial. For acute excitotoxicity, co-incubation or pre-incubation is often necessary.

    • Compound Stability: Ensure that your neuroprotective agent is stable in your experimental conditions.

Issue 3: I am getting inconsistent results in my cell viability assays.

  • Question: My MTT assay results for quinolinone toxicity are variable between experiments. How can I improve reproducibility?

  • Answer: Inconsistent MTT assay results can arise from several factors:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will directly impact the final absorbance reading.

    • Incubation Times: Use precise and consistent incubation times for both the quinolinone treatment and the MTT reagent.

    • Metabolic Activity: Be aware that some compounds can interfere with cellular metabolism, which can affect the reduction of MTT and not directly reflect cell viability. Consider validating your results with a different viability assay that measures a different cellular parameter, such as a lactate dehydrogenase (LDH) assay (measures membrane integrity) or a trypan blue exclusion assay.

    • Formazan Crystal Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of neurotoxicity for quinolinone derivatives?

A1: The neurotoxic mechanisms of quinolinone derivatives can be broadly categorized into two main pathways:

  • Excitotoxicity: This is primarily associated with the endogenous neurotoxin, quinolinic acid. It acts as an agonist at the NMDA receptor, leading to excessive calcium (Ca2+) influx into neurons.[9][10] This triggers a cascade of downstream events, including the activation of neuronal nitric oxide synthase (nNOS), leading to oxidative and nitrosative stress, DNA damage, activation of poly(ADP-ribose) polymerase (PARP), and ultimately, neuronal cell death.[11][12]

  • GABA-A Receptor Inhibition: This mechanism is characteristic of synthetic quinolinone derivatives, particularly fluoroquinolone antibiotics. These compounds can inhibit the binding of the inhibitory neurotransmitter GABA to its receptor, leading to a reduction in neuronal inhibition and a state of hyperexcitability, which can result in seizures and neuronal damage.[2][3][4][5][6][7][8]

Q2: What are some strategies to reduce the neurotoxicity of quinolinone derivatives?

A2: Several strategies can be employed to mitigate the neurotoxicity of quinolinone derivatives:

  • Antioxidants: For neurotoxicity mediated by oxidative stress, antioxidants can be effective. Polyphenolic compounds like epigallocatechin gallate (EPCG), curcumin, and catechin have been shown to attenuate quinolinic acid-induced excitotoxicity by reducing Ca2+ influx, inhibiting nNOS activity, and decreasing oxidative stress.[11][12][13] Selenium has also demonstrated neuroprotective effects against quinolinic acid-induced toxicity.[14]

  • NMDA Receptor Antagonists: In cases of excitotoxicity, blocking the NMDA receptor can be a direct neuroprotective strategy.[1][9]

  • Iron Chelators: Since quinolinic acid can form complexes with iron that exacerbate the production of reactive oxygen species, iron chelators may offer a protective effect.

  • Modulation of the Kynurenine Pathway: For the endogenous neurotoxin quinolinic acid, strategies to decrease its synthesis or increase its degradation are being explored. For example, inhibitors of kynurenine hydroxylase and kynureninase can increase the levels of the neuroprotective metabolite, kynurenic acid.[9]

Q3: Are there specific quinolinone derivatives known to be neurotoxic?

A3: Yes. Besides the well-studied endogenous neurotoxin quinolinic acid, a major class of synthetic quinolinone derivatives with known neurotoxic potential are the fluoroquinolone antibiotics . Examples include ciprofloxacin, norfloxacin, and ofloxacin.[2][8] Their neurotoxicity is primarily attributed to their ability to inhibit GABA-A receptors.[2][3][4][5][6][7][8]

Q4: Can the neurotoxic effects of fluoroquinolones be enhanced by other drugs?

A4: Yes, the co-administration of certain non-steroidal anti-inflammatory drugs (NSAIDs), such as fenbufen and biphenylacetic acid (BPAA), can significantly potentiate the inhibitory effect of fluoroquinolones on GABA-A receptors, thereby increasing the risk of neurotoxicity, including seizures.[2][8][15]

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Fluoroquinolones on GABA-A Receptor-Mediated Response

FluoroquinoloneIC50 (µM)Reference
Norfloxacin17[2]
Ciprofloxacin33[2]
Enoxacin58[2]
Ofloxacin280[2]
Ciprofloxacin (in rat DRG neurons)100[8]
Ofloxacin (in rat DRG neurons)>1000[8]

Table 2: Potentiation of Fluoroquinolone-Induced GABA-A Receptor Inhibition by NSAIDs

FluoroquinoloneNSAID (100 µM)IC50 (µM)Reference
CiprofloxacinBiphenylacetic acid (BPAA)0.03[8]
OfloxacinBiphenylacetic acid (BPAA)0.3[8]

Table 3: Neuroprotective Effects of Polyphenols on Quinolinic Acid (QUIN)-Induced Neurotoxicity in Human Neurons

Polyphenol (10 µM)% Reduction in QUIN-induced Cell Death% Reduction in QUIN-induced nNOS ActivityReference
Epigallocatechin gallate (EPCG)~70%~60%[13]
Curcumin~65%~55%[13]
Catechin~60%~45%[13]
Apigenin~30%~25%[13]
Naringenin~25%~20%[13]
Gallotannin~20%~15%[13]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Objective: To determine the effect of quinolinone derivatives on the viability of neuronal cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinolinone derivative for the desired time period (e.g., 24, 48 hours). Include a vehicle control.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Objective: To quantify the production of ROS in neuronal cells following treatment with quinolinone derivatives.

  • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Plate neuronal cells on glass coverslips in a 24-well plate or in a 96-well black-walled plate.

    • Treat the cells with the quinolinone derivative for the desired time.

    • Wash the cells with warm PBS.

    • Incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.

3. Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

  • Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with quinolinone derivatives.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Procedure:

    • Treat neuronal cells with the quinolinone derivative for the desired time.

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Quinolinic_Acid_Neurotoxicity QUIN Quinolinic Acid (QUIN) NMDAR NMDA Receptor QUIN->NMDAR Agonist Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx Opens Channel nNOS ↑ nNOS Activation Ca_Influx->nNOS NO ↑ Nitric Oxide (NO) nNOS->NO ROS_RNS ↑ ROS / RNS NO->ROS_RNS DNA_Damage DNA Damage ROS_RNS->DNA_Damage Cell_Death Neuronal Cell Death ROS_RNS->Cell_Death PARP ↑ PARP Activation DNA_Damage->PARP NAD_Depletion ↓ NAD⁺ Depletion PARP->NAD_Depletion NAD_Depletion->Cell_Death

Caption: Signaling pathway of quinolinic acid-induced excitotoxicity.

Fluoroquinolone_Neurotoxicity Fluoroquinolone Fluoroquinolone GABA_A_Receptor GABA-A Receptor Fluoroquinolone->GABA_A_Receptor Inhibits GABA_Binding ↓ GABA Binding Fluoroquinolone->GABA_Binding Neuronal_Inhibition ↓ Neuronal Inhibition GABA_Binding->Neuronal_Inhibition Hyperexcitability Neuronal Hyperexcitability Neuronal_Inhibition->Hyperexcitability Neurotoxicity Neurotoxicity (e.g., Seizures, Cell Death) Hyperexcitability->Neurotoxicity

Caption: Mechanism of fluoroquinolone-induced neurotoxicity.

Experimental_Workflow Start Start: Neuronal Cell Culture Treatment Treat with Quinolinone Derivative (± Neuroprotective Agent) Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis MTT Cell Viability (MTT Assay) Endpoint_Analysis->MTT ROS Oxidative Stress (ROS Assay) Endpoint_Analysis->ROS Apoptosis Apoptosis (Annexin V/PI Staining) Endpoint_Analysis->Apoptosis Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis ROS->Data_Analysis Apoptosis->Data_Analysis

Caption: General workflow for assessing quinolinone neurotoxicity.

References

Technical Support Center: Regioselective Synthesis of Quinolinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the regioselective synthesis of quinolinone analogs.

Troubleshooting Guides

Low Yield in Quinolinone Synthesis

Q1: I am getting a very low yield in my Conrad-Limpach synthesis of 4-hydroxyquinolines. What are the common causes and how can I improve it?

A1: Low yields in the Conrad-Limpach synthesis are a common issue, often related to the high temperatures required for the cyclization step. Here are some factors to consider:

  • Incomplete Reaction: The cyclization of the intermediate Schiff base requires high temperatures, typically around 250°C.[1] Ensure your reaction is reaching and maintaining the optimal temperature.

  • Solvent Choice: The solvent plays a crucial role in achieving high yields. High-boiling point solvents are essential for this reaction. While mineral oil and diphenyl ether are traditionally used, they can be inconvenient. Consider using alternative high-boiling solvents like 1,2,4-trichlorobenzene or 2,6-di-tert-butylphenol, which have been shown to improve yields.[2]

  • Product Decomposition: The harsh reaction conditions can lead to product decomposition.[3] Using an inert, high-boiling solvent can help to minimize side reactions and improve the yield to as high as 95% in some cases.[1][4]

  • Starting Material Quality: Ensure the purity of your aniline and β-ketoester starting materials. Impurities can lead to side reactions and lower yields.

Q2: My Friedländer synthesis is giving a low yield of the desired quinolinone. What can I do?

A2: Low yields in the Friedländer synthesis can be attributed to several factors:

  • Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acids or bases, which can lead to side reactions and decreased yields, especially during scale-up.[5]

  • Catalyst Choice: The choice of catalyst can significantly impact the yield. Studies have shown that using catalytic amounts of gold catalysts or employing p-toluenesulfonic acid and iodine under solvent-free conditions can lead to milder reaction conditions and improved yields.[5]

  • Side Reactions: Aldol condensation of the ketone starting material can be a competing side reaction under basic conditions. To avoid this, consider using an imine analog of the o-aniline.[5]

Poor Regioselectivity

Q1: I am using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?

A1: Achieving high regioselectivity with unsymmetrical ketones is a known challenge in the Friedländer synthesis.[6] Here are some strategies to improve it:

  • Catalyst Control: The use of specific amine catalysts can favor the formation of one regioisomer over the other.

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the reaction towards a specific regioisomer.[5]

  • Use of Ionic Liquids: Ionic liquids have been shown to be effective in controlling the regioselectivity of the Friedländer synthesis.[5]

  • Reaction Conditions: Under acidic conditions, the thermodynamically more stable enamine is generally formed, which can lead to a higher regioselectivity.

Q2: My Doebner-von Miller synthesis with a meta-substituted aniline is producing a mixture of quinolinone isomers. How can I improve the regioselectivity?

A2: The regiochemical outcome of the Doebner-von Miller reaction with meta-substituted anilines can be unpredictable.[7] The reaction generally proceeds via a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound.[8] To control the regioselectivity, consider the following:

  • Lewis and Brønsted Acids: The choice of acid catalyst (e.g., SnCl4, Yb(OTf)3, TsOH) can influence the regiochemical outcome.[7] Experimenting with different acid catalysts may improve the selectivity.

  • Reaction Mechanism: Understanding the fragmentation-recombination mechanism of this reaction can provide insights into controlling the regioselectivity. The initial conjugate addition of the aniline is a key step that determines the final product distribution.[9]

Q3: I am observing the formation of both 2-hydroxyquinoline and 4-hydroxyquinoline in my Knorr synthesis. How can I favor the formation of the desired isomer?

A3: The formation of both 2- and 4-hydroxyquinolines is a known issue in the Knorr synthesis, and the outcome is highly dependent on the reaction conditions. For example, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, while smaller amounts of PPA can lead to the 4-hydroxyquinoline as the major product.[10] The reaction mechanism involves different cationic intermediates depending on the acid concentration, which dictates the cyclization pathway.[10] For preparative purposes, triflic acid is often recommended to achieve better control.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Conrad-Limpach and Knorr syntheses of quinolinones?

A1: Both the Conrad-Limpach and Knorr syntheses start from anilines and β-ketoesters. The main difference lies in the reaction conditions and the resulting major product. The Conrad-Limpach reaction is typically carried out at lower temperatures to form a β-amino acrylate, which then cyclizes at high temperatures (around 250°C) to yield a 4-hydroxyquinoline (a 4-quinolone).[1][11] In contrast, the Knorr synthesis is performed at higher initial temperatures, leading to the formation of a β-ketoester anilide, which then cyclizes in the presence of a strong acid like sulfuric acid to produce a 2-hydroxyquinoline (a 2-quinolone).[11]

Q2: Are there any "green" or more environmentally friendly methods for quinolinone synthesis?

A2: Yes, significant efforts have been made to develop greener synthetic routes for quinolinones. These methods often involve:

  • Microwave-assisted synthesis: This can reduce reaction times and energy consumption.

  • Use of ionic liquids: These can act as both solvent and catalyst and are often recyclable.

  • Solvent-free reactions: Eliminating the need for volatile organic solvents.[5][12]

  • Water as a solvent: Utilizing water as a green reaction medium.[12]

  • Use of reusable catalysts: Employing solid-supported catalysts that can be easily recovered and reused.[12]

Q3: What are some of the modern catalytic methods for regioselective quinolinone synthesis?

A3: Modern catalytic methods offer milder reaction conditions and often improved regioselectivity compared to classical methods. Some examples include:

  • Palladium-catalyzed reactions: These are versatile for various C-C and C-N bond formations in quinolinone synthesis.

  • Copper-catalyzed reactions: Often used for domino reactions leading to quinoline derivatives.

  • Rhodium-catalyzed C-H activation: This allows for the direct functionalization of C-H bonds to construct the quinolinone core with high regioselectivity.[13]

  • Gold-catalyzed reactions: Can enable reactions to proceed under milder conditions.[5]

Data Presentation

Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinoline in the Conrad-Limpach Synthesis

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21245
Propyl benzoate23155
Isobutyl benzoate24166
1,2,4-Trichlorobenzene21460
2-Nitrotoluene22262
2,6-di-tert-butylphenol26565
Dowtherm A25770

Data adapted from a study on Conrad-Limpach synthesis solvents.[2]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinoline
  • Step 1: Formation of the β-aminoacrylate. In a round-bottom flask, dissolve aniline (1 equivalent) in ethanol. Add ethyl acetoacetate (1 equivalent) dropwise at room temperature with stirring. Continue stirring for 1-2 hours. The formation of the enamine intermediate can be monitored by TLC.

  • Step 2: Cyclization. Remove the ethanol under reduced pressure. To the resulting crude β-aminoacrylate, add a high-boiling inert solvent such as diphenyl ether or Dowtherm A. Heat the mixture to approximately 250°C for 30-60 minutes.[1][14]

  • Step 3: Work-up. Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will often precipitate. Collect the solid by filtration and wash with a suitable solvent like hexane or ether to remove the high-boiling solvent. The product can be further purified by recrystallization.

Protocol 2: Knorr Synthesis of 2-Hydroxyquinoline
  • Step 1: Formation of the β-ketoanilide. In a round-bottom flask, mix aniline (1 equivalent) and ethyl acetoacetate (1 equivalent). Heat the mixture to 110-140°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • Step 2: Cyclization. Cool the reaction mixture to room temperature. Slowly and carefully add concentrated sulfuric acid (excess) with cooling in an ice bath. Once the addition is complete, warm the mixture to room temperature and then heat to 100°C for 1-2 hours.[10]

  • Step 3: Work-up. Carefully pour the reaction mixture onto crushed ice. The 2-hydroxyquinoline product will precipitate. Collect the solid by filtration, wash with cold water until the washings are neutral, and then dry. The product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up A Aniline C β-Aminoacrylate Intermediate A->C B β-Ketoester B->C D High Temperature (~250°C) C->D E 4-Hydroxyquinoline D->E F Precipitation & Filtration E->F G Purified Product F->G

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Quinolinone Quinolinone Analog (Kinase Inhibitor) Quinolinone->RTK ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Validation & Comparative

In-Depth Analysis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one Reveals a Gap in Current Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into the anticancer properties of 5,7-Dichloro-3,4-dihydro-quinolin-2-one, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific experimental data on this particular compound. While the broader family of quinoline and dihydroquinoline derivatives has demonstrated notable potential in oncology research, direct evidence detailing the efficacy, mechanism of action, and comparative performance of this compound against other anticancer agents remains elusive.

The core of the issue lies in the absence of published preclinical studies, including in vitro and in vivo evaluations, that specifically focus on this molecule. Consequently, crucial quantitative data, such as IC50 values against various cancer cell lines, which are fundamental for assessing cytotoxic potency, are not available. Furthermore, there is no information regarding its specific molecular targets or the signaling pathways it may modulate within cancer cells.

This informational void makes it impossible to construct a direct and evidence-based comparison of this compound with established or emerging anticancer therapeutics. The creation of detailed comparison guides, complete with experimental protocols and quantitative data tables, as initially requested, is therefore not feasible at this time.

The Anticancer Potential of Structurally Related Quinoline Derivatives

While data on the target compound is unavailable, research into structurally similar molecules offers a glimpse into the potential anticancer activities that could be associated with the this compound scaffold. For instance, studies on various halogenated quinoline derivatives have highlighted their ability to induce cancer cell death and inhibit tumor growth.

One area of active investigation involves 5,7-dihalo-8-quinolinol metal complexes . Research has shown that certain cobalt(II) complexes incorporating 5,7-dichloro-2-methyl-8-quinolinol exhibit potent cytotoxic effects against cancer cell lines, with some demonstrating superior activity to the conventional chemotherapy drug cisplatin in preclinical models. These complexes are believed to exert their anticancer effects through mechanisms that include the induction of apoptosis (programmed cell death) and the inhibition of telomerase, an enzyme crucial for cancer cell immortality.

Another relevant class of compounds is the tetrahydroquinoline derivatives . Various synthetic analogs of this scaffold have been evaluated for their antiproliferative activities. For example, certain 3,4-diaryl-1,2,3,4-tetrahydroquinolines have shown promising results in inhibiting the growth of different cancer cell lines. The mechanism of action for these compounds is often linked to their ability to interfere with critical cellular processes, such as cell cycle progression.

Future Directions and the Path Forward

The absence of data on this compound represents a clear gap in the current landscape of anticancer drug discovery. The structural alerts suggested by the activity of related compounds indicate that this molecule could indeed possess interesting biological properties worthy of investigation.

To ascertain its potential as an anticancer agent, a systematic evaluation would be required. This would involve:

  • Chemical Synthesis: Development and optimization of a synthetic route to produce sufficient quantities of this compound for biological testing.

  • In Vitro Screening: Assessing the cytotoxicity of the compound against a panel of diverse human cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating the molecular pathways through which the compound exerts its effects. This could involve assays to measure apoptosis, cell cycle arrest, and the modulation of specific signaling proteins.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models of cancer to determine its therapeutic potential in a living organism.

Until such studies are conducted and their results published, any discussion on the comparative performance of this compound against other anticancer agents would be purely speculative. Researchers and drug development professionals interested in this specific scaffold are encouraged to initiate these foundational studies to unlock its potential therapeutic value.

A Comparative Guide to the Efficacy of Quinolin-2-one Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4] Among these, quinolin-2-one scaffolds are of particular interest due to their prevalence in various biologically active molecules and their potential as therapeutic agents, especially in oncology.[1][2] This guide provides a comparative overview of the efficacy of selected quinolin-2-one derivatives, with a focus on their anticancer properties. While direct comparative studies on a series of 5,7-Dichloro-3,4-dihydro-quinolin-2-one derivatives are limited, this document synthesizes available data on structurally related compounds to offer insights into their potential efficacy and mechanisms of action.

Comparative Efficacy of Quinolin-2-one Derivatives

The following table summarizes the in vitro anticancer activity of various quinoline and quinolin-2-one derivatives against different cancer cell lines. It is important to note that these compounds were evaluated in separate studies, and therefore, the data should be interpreted as illustrative of their potential rather than a direct head-to-head comparison.

Compound/DerivativeTarget Cell Line(s)Reported IC50/GI50 Values (µM)Putative Mechanism of ActionReference
Quinoline-based dihydrazone derivative 3b MCF-7 (Breast Cancer)7.016DNA Intercalation, CDK2 Inhibition[5]
Quinoline-based dihydrazone derivative 3c MCF-7 (Breast Cancer)7.05DNA Intercalation, CDK2 Inhibition[5]
Indeno[1,2-c]quinoline derivative 19 HeLa (Cervical Cancer), SAS (Oral Cancer), A549 (Lung Cancer), BT483 (Breast Cancer)0.23, 0.84, 0.89, 0.79Topoisomerase I & II Inhibition[6]
Bis-quinoline isomer 2a U937 (Leukemia), HL60 (Leukemia), HCT116 (Colorectal), HeLa (Cervical), M14 (Melanoma), HT1080 (Fibrosarcoma)0.7, 0.2, SubmicromolarDNMT Inhibition, Apoptosis Induction[7]
Bis-quinoline isomer 2b MCF-7 (Breast Cancer)0.3DNMT Inhibition[7]
Quinoline acetohydrazide derivative 62, 63, 64 MCF-7 (Breast Cancer), G-361 (Skin Cancer)Significantly active compared to Doxorubicin (IC50 = 2.444 µM)Topoisomerase I Inhibition[6]

Potential Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, interference with DNA replication, and induction of apoptosis.[1][2][8] Two prominent signaling pathways often implicated in the mechanism of action of anticancer quinoline derivatives are the EGFR/HER-2 and GABAA receptor pathways.

EGFR/HER-2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key players in cell proliferation, survival, and differentiation.[9] Their aberrant signaling is a hallmark of many cancers.[9] Several quinoline derivatives have been developed as inhibitors of EGFR and HER2 tyrosine kinases.[1]

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binds EGFR_HER2_Dimer EGFR/HER2 Heterodimer EGFR->EGFR_HER2_Dimer HER2 HER2 HER2->EGFR_HER2_Dimer PI3K PI3K EGFR_HER2_Dimer->PI3K Activates RAS RAS EGFR_HER2_Dimer->RAS Activates Quinolin_2_one Quinolin-2-one Derivative Quinolin_2_one->EGFR_HER2_Dimer Inhibits Autophosphorylation AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

EGFR/HER-2 signaling pathway and the inhibitory action of quinolin-2-one derivatives.
GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that mediates the effects of the inhibitory neurotransmitter GABA.[10] While primarily associated with the central nervous system, GABAA receptor modulation has also been explored as a potential anticancer strategy. Some quinolin-2-one derivatives have shown activity at GABAA receptors.[10]

GABAA_Receptor_Signaling cluster_membrane Postsynaptic Membrane GABA GABA GABAA_Receptor GABAA Receptor (Chloride Channel) GABA->GABAA_Receptor Binds Chloride_Influx Cl- Influx GABAA_Receptor->Chloride_Influx Opens Channel Quinolin_2_one Quinolin-2-one Derivative Quinolin_2_one->GABAA_Receptor Modulates Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABAA receptor signaling and modulation by quinolin-2-one derivatives.

Key Experimental Protocols

The evaluation of the anticancer efficacy of novel compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly employed in this field.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12][14] The amount of formazan produced is proportional to the number of living cells.[14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the quinolin-2-one derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[11][15]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with Quinolin-2-one derivatives Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 48h) Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow of the MTT cell proliferation assay.
Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[16][17] It can be used to assess the effect of quinolin-2-one derivatives on the expression levels of key proteins in a signaling pathway.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.[17]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein. Determine protein concentration using a suitable assay (e.g., BCA assay).[18]

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel via electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest, typically overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[19]

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.[16]

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.

Western_Blot_Workflow Start Start Protein_Extraction Extract protein from treated cells Start->Protein_Extraction SDS_PAGE Separate proteins by SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Analysis Analyze protein expression Detection->Analysis End End Analysis->End

Workflow of the Western blotting technique.

This guide provides a foundational understanding of the comparative efficacy and analysis of quinolin-2-one derivatives in an oncological context. Further research and direct comparative studies will be crucial to fully elucidate the therapeutic potential of specific this compound derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-quinolin-2-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies on 5,7-Dichloro-3,4-dihydro-quinolin-2-one analogs are not extensively available in the public domain. This guide provides a comparative analysis based on the SAR of the parent 3,4-dihydro-quinolin-2-one scaffold and its other substituted derivatives, offering insights into their potential as therapeutic agents. The influence of the 5,7-dichloro substitution is extrapolated from general medicinal chemistry principles and available data on related halogenated quinolinone structures.

Introduction

The 3,4-dihydro-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs and clinical candidates.[1] This heterocyclic motif is a key component in compounds targeting a range of biological entities, including phosphodiesterases, β-adrenergic receptors, and various signaling pathways implicated in cancer and inflammatory diseases.[1] This guide explores the structure-activity relationships of 3,4-dihydro-quinolin-2-one analogs, with a focus on their potential as anticancer and antifungal agents, drawing from available experimental data on related compounds.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting VEGFR2 in Glioblastoma

Recent studies have identified 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives as promising inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in glioblastoma multiforme (GBM).[2] The following table summarizes the in vitro anticancer activity of a series of these analogs against the U138-MG glioblastoma cell line.[2]

Table 1: Anticancer Activity of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Analogs against U138-MG Glioblastoma Cells [2]

CompoundR (Substitution at 6-OH)IC50 (µM)
4a 2-chlorobenzyl4.31
4b 3-chlorobenzyl3.51
4c 4-chlorobenzyl3.32
4d 2-fluorobenzyl4.90
4e 3-fluorobenzyl4.32
4f 4-fluorobenzyl3.82
4g 2-bromobenzyl4.12
4h 3-bromobenzyl3.23
4i 4-bromobenzyl3.12
4j 2-methylbenzyl5.21
4k 3-methylbenzyl4.87
4l 4-methylbenzyl4.32
4m 2,4-dichlorobenzyl1.89
4q 3,4-dichlorobenzyl2.11
4t 2,4-difluorobenzyl2.32
4u 3,4-difluorobenzyl2.54
Temozolomide (Standard) -93.09

Structure-Activity Relationship Insights:

  • Halogen Substitution: The presence of halogen atoms on the benzyl substituent at the 6-position generally enhances anticancer activity compared to alkyl substituents.

  • Position of Halogen: For monosubstituted analogs, the para-position (4-position) on the benzyl ring appears to be the most favorable for activity (e.g., 4c vs. 4a and 4b).

  • Multiple Halogenation: Di-substituted benzyl analogs, particularly with chloro and fluoro groups, exhibit significantly improved potency (e.g., 4m, 4q, 4t, and 4u). The 2,4-dichloro substitution (4m) was the most potent in this series.[2]

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (halogens) are more favorable for activity than electron-donating groups (methyl).[2]

Antifungal Activity: Chitin Synthase Inhibition

A series of 3,4-dihydro-2(1H)-quinolinone derivatives bearing a butenediamide fragment have been investigated as potential chitin synthase inhibitors with antifungal properties.[3]

Table 2: Antifungal Activity and Chitin Synthase Inhibition of 3,4-Dihydro-2(1H)-quinolinone Analogs [3]

CompoundR (Substitution on Phenyl Ring of Butenediamide)Chitin Synthase Inhibition (%) at 300 µg/mLMIC against C. albicans (µg/mL)
2b 4-F>702
2d 2,4-diF82.32
2e 2,5-diF>702
2l 4-CF3Not specified2
2n 4-NO2Not specified4
Polyoxin B (Control) -87.5>16
Fluconazole (Control) -Not applicable2

Structure-Activity Relationship Insights:

  • Fluorine Substitution: The presence of fluorine atoms on the phenyl ring of the butenediamide moiety is crucial for both chitin synthase inhibition and antifungal activity.

  • Di-fluoro Analogs: The 2,4-difluoro substituted analog (2d) demonstrated the highest chitin synthase inhibitory activity, comparable to the positive control, polyoxin B.[3]

  • Potent Antifungal Activity: Several of the synthesized compounds exhibited potent antifungal activity against Candida albicans, with MIC values comparable to the standard drug fluconazole.[3]

Experimental Protocols

General Synthesis of 6-O-substituted-3,4-dihydroquinolin-2(1H)-one Analogs[2]

The synthesis of these analogs begins with the conversion of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. The hydroxyl group is activated by stirring with a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) in a solvent mixture of tetrahydrofuran (THF) and a few drops of dimethylformamide (DMF) for one hour. Subsequently, the appropriate substituted benzyl halide is added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques.[2]

In Vitro Anticancer Activity Assay (MTT Assay)[2]

Human glioblastoma cell lines (e.g., U138-MG) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified period. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are calculated from the dose-response curves.

Chitin Synthase Inhibition Assay[3]

The chitin synthase enzyme is prepared from a fungal source. The assay is performed by incubating the enzyme with the test compounds at a specific concentration (e.g., 300 µg/mL) and the substrate, UDP-N-acetylglucosamine. The amount of N-acetylglucosamine incorporated into chitin is then measured, typically using a radiolabeled substrate or a colorimetric method. The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to that of a control without the inhibitor.

Visualizations

General Synthetic Scheme for 6-O-Substituted-3,4-dihydroquinolin-2(1H)-one Analogs

G start 6-Hydroxy-3,4-dihydro- quinolin-2(1H)-one reagents R-X (Substituted Benzyl Halide) Base (K₂CO₃ or TEA) Solvent (THF/DMF) start->reagents 1. product 6-O-Substituted-3,4-dihydro- quinolin-2(1H)-one Analog reagents->product 2.

Caption: Synthetic pathway for 6-O-substituted analogs.

Proposed Mechanism of Action for VEGFR2 Inhibition in Glioblastoma

G ligand VEGF receptor VEGFR2 ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization inhibitor 3,4-Dihydro-quinolin-2-one Analog inhibitor->receptor Inhibition signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) dimerization->signaling outcomes Angiogenesis, Tumor Growth, Cell Proliferation signaling->outcomes G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesize 3,4-Dihydro-quinolin-2-one Analogs chitin_assay Chitin Synthase Inhibition Assay synthesis->chitin_assay mic_assay MIC Determination (*C. albicans*) synthesis->mic_assay sar Structure-Activity Relationship Analysis chitin_assay->sar mic_assay->sar

References

A Comparative Guide to the Synthesis of Dihydroquinolinones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of prevalent synthesis methodologies for dihydroquinolinone scaffolds, complete with experimental data, detailed protocols, and pathway visualizations to guide your research and development endeavors.

Dihydroquinolinones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous bioactive molecules and pharmaceuticals. Their synthesis has been a subject of intense research, leading to a variety of methods, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most common and impactful synthesis strategies: intramolecular Friedel-Crafts reaction, radical cyclization, and photochemical synthesis. We present a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations of a relevant biological pathway to provide context for their application in drug discovery.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route to dihydroquinolinones is often dictated by factors such as desired substitution patterns, available starting materials, and scalability. The following table summarizes the key quantitative data for the three major synthetic strategies discussed in this guide.

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Intramolecular Friedel-Crafts Reaction Polyphosphoric acid (PPA)-100-1401-370-95High yields, simple procedure, readily available reagents.Requires high temperatures, limited to electron-rich aromatic systems, potential for side reactions.
Radical Cyclization AIBN / Bu₃SnHToluene80-1102-660-85Good functional group tolerance, milder conditions than Friedel-Crafts.Use of toxic tin reagents, potential for competing reduction of the radical intermediate.
Photochemical Synthesis BenzophenoneAcetonitrileRoom Temp12-2450-80Mild reaction conditions, avoids harsh reagents, can generate unique substitution patterns.Can require specialized equipment, may have lower yields, potential for side reactions from excited states.

Experimental Protocols

Intramolecular Friedel-Crafts Reaction for 3,4-Dihydroquinolin-2(1H)-one

This protocol describes the acid-catalyzed cyclization of N-phenyl-3-chloropropionamide.

Materials:

  • N-phenyl-3-chloropropionamide

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Sodium bicarbonate solution (5%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place N-phenyl-3-chloropropionamide (1.0 eq) and polyphosphoric acid (10 eq by weight) in a round-bottom flask equipped with a magnetic stirrer.

  • Heat the mixture with stirring to 120-130 °C for 2 hours.

  • Allow the reaction mixture to cool to approximately 80 °C and then pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,4-dihydroquinolin-2(1H)-one.

Radical Cyclization for 4-Phenyl-3,4-dihydroquinolin-2(1H)-one

This protocol outlines the synthesis via the cyclization of N-(2-bromophenyl)-3-phenylpropenamide.

Materials:

  • N-(2-bromophenyl)-3-phenylpropenamide

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle with magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-(2-bromophenyl)-3-phenylpropenamide (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add tributyltin hydride (1.2 eq) and AIBN (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) under an inert atmosphere for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to yield 4-phenyl-3,4-dihydroquinolin-2(1H)-one.

Photochemical Synthesis of 3,4-Dihydroquinolin-2(1H)-one

This protocol describes the photocyclization of N-phenylacrylamide.

Materials:

  • N-phenylacrylamide

  • Benzophenone (photosensitizer)

  • Anhydrous acetonitrile

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-phenylacrylamide (1.0 eq) and benzophenone (0.3 eq) in anhydrous acetonitrile in a quartz reaction vessel equipped with a magnetic stirrer.

  • Irradiate the solution with a UV lamp at room temperature with continuous stirring for 18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,4-dihydroquinolin-2(1H)-one.

Biological Context: Dihydroquinolinones as Kinase Inhibitors

Many dihydroquinolinone derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. A prominent example is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

p38 MAPK Signaling Pathway Inhibition

The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis. Certain dihydroquinolinones have been shown to inhibit p38 kinase, thereby blocking the downstream signaling cascade.[1][2]

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream cellular_response Cellular Response (Inflammation, Apoptosis) downstream->cellular_response dihydroquinolinone Dihydroquinolinone Inhibitor dihydroquinolinone->p38

Caption: Inhibition of the p38 MAPK pathway by a dihydroquinolinone derivative.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is common in many cancers. Dihydroquinolinone-based compounds have been developed as inhibitors of this pathway.

PI3K_Akt_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt downstream_akt Downstream Targets (e.g., mTOR, GSK3β) akt->downstream_akt cell_response Cellular Response (Survival, Proliferation) downstream_akt->cell_response dihydroquinolinone_pi3k Dihydroquinolinone Inhibitor dihydroquinolinone_pi3k->pi3k dihydroquinolinone_akt Dihydroquinolinone Inhibitor dihydroquinolinone_akt->akt

Caption: Inhibition of the PI3K/Akt pathway by dihydroquinolinone derivatives.

Conclusion

The synthesis of dihydroquinolinones can be achieved through various effective methods, with the choice of method depending on the specific requirements of the target molecule and the research context. The intramolecular Friedel-Crafts reaction offers a straightforward and high-yielding approach for certain substrates. Radical cyclization provides greater functional group tolerance, while photochemical synthesis presents a milder alternative for generating diverse structures. The demonstrated activity of dihydroquinolinone derivatives as inhibitors of key signaling pathways like p38 MAPK and PI3K/Akt underscores their importance in medicinal chemistry and drug development. This guide provides a foundational understanding to aid researchers in selecting the most appropriate synthetic strategy and in designing novel dihydroquinolinone-based compounds with therapeutic potential.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5,7-Dichloro-3,4-dihydro-quinolin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical entity is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the potential cross-reactivity of 5,7-Dichloro-3,4-dihydro-quinolin-2-one, a compound belonging to the quinolinone family, which is known for a wide range of biological activities.

Given the limited direct experimental data on the cross-reactivity of this compound, this guide leverages data from structurally similar quinolinone and dihydroquinolinone derivatives to infer potential interaction profiles. This approach allows for a predictive comparison and highlights the importance of comprehensive off-target screening in drug discovery. Quinoline derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][2][3][4][5][6] The diverse biological activities of these compounds underscore the potential for cross-reactivity with multiple biological targets.

Comparative Analysis of Dihydroquinolinone Derivatives

To provide a framework for understanding potential cross-reactivity, the following table summarizes the biological activities of various dihydroquinolinone derivatives. This data, gathered from preclinical studies, illustrates the diverse range of targets that this chemical scaffold can interact with.

Compound ClassExample DerivativePrimary Biological ActivityPotential for Cross-Reactivity
Dihydroquinolin-2(1H)-ones7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-oneAnticonvulsant (GABAA receptor modulator)High - Potential interaction with other neurotransmitter receptors and ion channels.
Dihydroquinoline DerivativesNovel Dihydroquinoline DerivativeAnticancer (Aldehyde Dehydrogenase 1A1 inhibitor)Moderate - Potential for off-target interactions with other enzymes in the aldehyde dehydrogenase family or other metabolic enzymes.[7]
Oxazino-quinoline DerivativesN-phenylethyl oxazino-quinolineAnticancer (GLI1 inhibitor)Moderate to High - Potential to interact with other transcription factors or components of the Hedgehog signaling pathway.[8]
Pyridine-Quinoline HybridsVarious DerivativesAnticancer (PIM-1/2 kinase inhibitors)High - Kinase inhibitors are known for off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[9][10]

Experimental Protocols for Assessing Cross-Reactivity

A thorough assessment of a compound's selectivity is crucial. Several in vitro and in silico methods are employed early in the drug discovery process to identify potential off-target interactions and mitigate the risk of adverse drug reactions.[11][12][13][14][15]

In Vitro Safety Pharmacology Profiling

This is a standard approach to identify undesirable off-target activities of a new chemical entity. It involves screening the compound against a panel of receptors, ion channels, enzymes, and transporters that are known to be associated with adverse drug reactions.

Workflow for In Vitro Safety Pharmacology Profiling:

cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Follow-up Studies Compound Test Compound (this compound) Screening Broad Panel Screening (e.g., SafetyScreen44™) Compound->Screening Test at fixed concentration Analysis Hit Identification & Potency Determination (IC50/EC50) Screening->Analysis Binding/Functional Data FollowUp Dose-Response & Functional Assays on Identified Off-Targets Analysis->FollowUp Prioritized Hits

Workflow for in vitro safety pharmacology profiling.
Kinome Scanning

Given that many quinolinone derivatives exhibit anticancer activity by targeting kinases, assessing cross-reactivity against a broad panel of kinases is essential. Kinome scanning platforms, such as KINOMEscan™, utilize binding assays to quantify the interaction of a compound with hundreds of kinases.[16][17][18][19]

KINOMEscan® Experimental Workflow:

Test_Compound Test Compound Competition_Assay Competitive Binding Assay Test_Compound->Competition_Assay Kinase_Library Immobilized Kinase Library (~500 kinases) Kinase_Library->Competition_Assay Quantification Quantification of Bound Kinase (e.g., qPCR) Competition_Assay->Quantification Data_Analysis Selectivity Profile (Kd values, TREEspot™ visualization) Quantification->Data_Analysis

Overview of the KINOMEscan® competitive binding assay.
Competitive Binding Assays

For compounds with a known primary target, competitive binding assays are used to determine the selectivity against related proteins or subtypes. These assays measure the ability of the test compound to displace a radiolabeled or fluorescently labeled ligand from the target protein.

Principle of Competitive Binding Assay:

cluster_0 Without Competitor cluster_1 With Competitor Receptor_A Receptor Labeled_Ligand_A Labeled Ligand Receptor_A->Labeled_Ligand_A Binding Receptor_B Receptor Labeled_Ligand_B Labeled Ligand Receptor_B->Labeled_Ligand_B Reduced Binding Test_Compound Test Compound Receptor_B->Test_Compound Competitive Binding cluster_0 Direct Methods cluster_1 Indirect Methods Phenotypic_Screening Phenotypic Screening (e.g., cell viability assay) Biochemical Affinity Chromatography Chemical Proteomics Phenotypic_Screening->Biochemical Genetic Genetic Screens (e.g., CRISPR, RNAi) Phenotypic_Screening->Genetic Computational In Silico Target Prediction (e.g., Inverse Docking) Phenotypic_Screening->Computational Target_Validation Target Validation Biochemical->Target_Validation Genetic->Target_Validation Computational->Target_Validation

References

Benchmarking 5,7-Dichloro-3,4-dihydro-quinolin-2-one Against Known Monoamine Oxidase B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 5,7-Dichloro-3,4-dihydro-quinolin-2-one as a potential Monoamine Oxidase B (MAO-B) inhibitor against established therapeutic agents. The comparisons are based on the inhibitory activities of well-known MAO-B inhibitors, providing a benchmark for evaluating the potential efficacy of novel compounds in this class.

Introduction to Monoamine Oxidase B Inhibition

Monoamine oxidase B is a key enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1][2][3] Inhibition of MAO-B increases the synaptic availability of dopamine and is a validated therapeutic strategy for the management of Parkinson's disease and has been explored for other neurodegenerative disorders.[1][4][] Clinically approved MAO-B inhibitors include selegiline, rasagiline, and safinamide.[4] This guide focuses on benchmarking the potential of this compound against these established drugs.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of a compound is a critical determinant of its therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-established MAO-B inhibitors. These values serve as a benchmark for assessing the potency of novel compounds like this compound.

InhibitorTypeMAO-B IC50 (nM)Selectivity for MAO-B over MAO-A
Selegiline Irreversible4 - 51High (450-fold)[6]
Rasagiline Irreversible4.4 - 14High[4][][8][9]
Safinamide Reversible79 - 98High (~1000-fold)[4][10][11][12][13]
Pargyline Irreversible8.2Moderate[14][15]

Note: IC50 values can vary based on experimental conditions.

Signaling Pathway of MAO-B in Dopaminergic Neurons

The following diagram illustrates the role of MAO-B in the metabolism of dopamine within a presynaptic neuron and the mechanism of action of MAO-B inhibitors.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA MAOB MAO-B DA->MAOB VMAT2 VMAT2 DA->VMAT2 DOPAC DOPAC MAOB->DOPAC vesicle Synaptic Vesicle VMAT2->vesicle DAT DAT DAT->DA Reuptake DA_synapse vesicle->DA_synapse Release inhibitor 5,7-Dichloro-3,4-dihydro- quinolin-2-one / Known Inhibitors inhibitor->MAOB DA_synapse->DAT postsynaptic Postsynaptic Neuron DA_synapse->postsynaptic Signal Transduction

Caption: MAO-B's role in dopamine metabolism and inhibitor action.

Experimental Protocols

To ensure a standardized and reproducible comparison of this compound with known inhibitors, the following detailed experimental protocols are provided.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This assay determines the in vitro potency of the test compound in inhibiting human MAO-B.

Experimental Workflow:

in_vitro_workflow prep Prepare Reagents: - MAO-B Assay Buffer - Recombinant Human MAO-B - Test Compound (this compound) - Known Inhibitor (e.g., Selegiline) - MAO-B Substrate (e.g., Benzylamine) - Developer & Probe incubation Pre-incubation: Mix MAO-B enzyme with test compound or known inhibitor. Incubate for 10 minutes at 37°C. prep->incubation reaction Initiate Reaction: Add MAO-B substrate solution to each well. incubation->reaction measurement Kinetic Measurement: Measure fluorescence (Ex/Em = 535/587 nm) kinetically for 10-40 minutes at 37°C. reaction->measurement analysis Data Analysis: Calculate the rate of reaction. Determine the % inhibition and IC50 value. measurement->analysis

Caption: Workflow for the in vitro MAO-B inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-B enzyme in MAO-B assay buffer.

    • Prepare serial dilutions of this compound and the reference inhibitor (e.g., selegiline) in the assay buffer.

    • Prepare the MAO-B substrate solution containing benzylamine, a developer, and a high-sensitivity probe.

  • Assay Procedure:

    • In a 96-well plate, add the MAO-B enzyme solution to wells containing the test compound, reference inhibitor, or assay buffer (for control).

    • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells.

    • Immediately begin kinetic measurement of fluorescence at an excitation of 535 nm and an emission of 587 nm. Record readings every 1-2 minutes for a duration of 10-40 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound and reference inhibitor relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assessment of MAO-B Occupancy using Positron Emission Tomography (PET)

This protocol outlines a non-invasive in vivo method to determine the extent and duration of MAO-B inhibition in a living organism.

Experimental Workflow:

in_vivo_workflow baseline Baseline PET Scan: Administer MAO-B radioligand (e.g., ¹¹C-deprenyl-D₂) to the animal model (e.g., non-human primate) and acquire PET data. treatment Administer Test Compound: Administer a single dose of this compound or a known inhibitor. baseline->treatment post_treatment Post-treatment PET Scan: At a specified time point after treatment, administer the radioligand again and acquire a second PET scan. treatment->post_treatment analysis Image Analysis: Co-register PET images with anatomical MRI. Define regions of interest (e.g., striatum, cerebellum). Calculate the binding potential (BP_ND) of the radioligand. post_treatment->analysis occupancy Calculate MAO-B Occupancy: Determine the percentage change in BP_ND between the baseline and post-treatment scans. analysis->occupancy

References

Comparative Guide to Analytical Method Validation for 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 5,7-Dichloro-3,4-dihydro-quinolin-2-one. Due to the limited availability of public data on this specific molecule, this document leverages validated methods for structurally related quinolone and quinolinone compounds to present a comprehensive guide. The information herein is intended to assist in the development and validation of robust analytical methods for quality control and stability testing.

Analytical Methodologies: A Comparative Overview

The primary analytical techniques suitable for the quantitative analysis of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. Gas Chromatography (GC) may also be considered, particularly for analyzing potential volatile impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC and UPLC are the most common and effective methods for the analysis of quinolone derivatives. These techniques offer excellent resolution, sensitivity, and reproducibility.

Table 1: Comparison of HPLC and UPLC Method Parameters for Quinolone Derivatives

ParameterMethod 1: UPLC-PDA for 5,7-dichloro-8-hydroxyquinolineMethod 2: UPLC-MS/MS for 26 Quinolones in Poultry Feathers[1][2]Method 3: HPLC for 4-Hydroxy-1H-quinolin-2-one Derivatives[3]
Instrumentation ACQUITY UPLC BEHUltra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[1][2]RP-HPLC system
Column C18 (1.7 µm, 2.1 mm × 100 mm)ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)[4]Information not available
Mobile Phase Acetonitrile:0.1% o-phosphoric acid (55:45 v/v)Acetonitrile with 1% formic acid[1][2]Information not available
Flow Rate 0.5 mL/minInformation not availableInformation not available
Detection PDA (247 nm)MS/MSInformation not available
Key Validation Data
LinearityInformation not availableGood linearity in the linear range[1][2]Information not available
Accuracy (% Recovery)Information not available78.9-110%[1][2]Information not available
Precision (%RSD)Information not available<13.7%[1][2]Information not available
Limit of Detection (LOD)Information not available0.12-1.31 µg/kg[1][2]Information not available
Limit of Quantitation (LOQ)Information not available0.96-2.60 µg/kg[1][2]Information not available
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS could be particularly useful for identifying and quantifying potential impurities or degradation products that are amenable to gas chromatography. Analysis of halogenated quinoline derivatives has been reported using this technique.[5][6]

Experimental Protocols

Sample Preparation

A general procedure for sample preparation for HPLC or UPLC analysis would involve:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to prepare a stock solution of known concentration.

  • Sample Solution: Extract the compound from the sample matrix using a suitable solvent. The extraction method may involve sonication or vortexing followed by centrifugation and filtration.

  • Dilution: Prepare working standard and sample solutions by diluting the stock solutions to the desired concentration range for analysis.

UPLC-PDA Method Protocol (Adapted from a method for 5,7-dichloro-8-hydroxyquinoline)
  • Instrumentation: ACQUITY UPLC system with a PDA detector.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% ortho-phosphoric acid in water (e.g., 55:45 v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 247 nm.

  • Injection Volume: 1-5 µL.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The drug substance should be subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified duration.

  • Photolytic Degradation: Expose the drug substance in solution and as a solid to UV and visible light.

The stressed samples are then analyzed by the developed analytical method to assess the separation of the parent drug from its degradation products.

Visualization of Workflows and Pathways

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Analytical Technique B Optimize Chromatographic Conditions A->B C Develop Sample Preparation B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K System Suitability J->K L Routine Quality Control K->L M Stability Studies K->M

Caption: Workflow for analytical method development and validation.

Forced Degradation Study Logical Flow

This diagram outlines the logical flow of a forced degradation study to establish the stability-indicating properties of an analytical method.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Drug Substance B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Analyze Stressed Samples by Developed Method B->G C->G D->G E->G F->G H Assess Peak Purity G->H I Identify Major Degradants (if necessary) H->I J Method is Stability-Indicating H->J Separation Achieved K Method is Not Stability-Indicating H->K Co-elution Observed

Caption: Logical flow of a forced degradation study.

Conclusion

References

A Comparative Guide to the Anticonvulsant Activity of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant activity of various quinolinone derivatives, drawing upon key findings from preclinical research. The information presented herein is intended to facilitate the objective assessment of these compounds and guide future drug discovery and development efforts in the field of epilepsy treatment.

Data Presentation: Quantitative Comparison of Anticonvulsant Activity

The following tables summarize the anticonvulsant activity of selected quinolinone and quinazolinone derivatives from various studies. It is important to note that direct comparison between studies may be limited due to variations in experimental protocols.

Table 1: Anticonvulsant Activity of Quinazolinone Derivatives in the Maximal Electroshock (MES) Seizure Model

CompoundDose (mg/kg)Protection (%)ED50 (mg/kg)Reference
Compound A-150High (not specified)-[1][2]
Compound 5f--28.90[3]
Compound 5b--47.38[3]
Compound 5c--56.40[3]
Compound 3f--27.4[4]
Phenytoin (Standard)2563.5-[1]

Table 2: Anticonvulsant Activity of Quinazolinone Derivatives in the Pentylenetetrazole (scPTZ) Seizure Model

CompoundDose (mmol/kg)Protection (%)ED50 (mg/kg)Reference
Compound 5b0.5100-[5]
Compound 5c0.5100-[5]
Compound 5d0.5100-[5]
Compound 5e0.5100-[5]
Compound 5a0.583-[5]
Compound 5f0.583-[5]
Compound 3f--22.0[4]
Ethosuximide (Standard)---[6]

Table 3: Carbonic Anhydrase Inhibition by Quinolinone and Quinazolinone Derivatives

Compound SeriesTarget IsoformsInhibition Constants (KIs or IC50)Reference
7-amino-3,4-dihydroquinolin-2(1H)-one derivativeshCA I, II, IXKIs ranging from 243.6 to 2785.6 nM for hCA IX[1][7]
Quinazolinone derivatives (4a-p)bCA-II, hCA-IIIC50 values of 8.9–67.3 µM for bCA-II and 14.0–59.6 µM for hCA-II[2][8]
Anilinoquinazoline-based carboxylic acidshCA I, II, IX, XIIKIs of 87.7, 73.2, and 66.3 µM for hCA I by compounds 8a, 8b, and 8c respectively[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in preclinical anticonvulsant drug screening.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

  • Animal Model: Male albino mice are typically used.

  • Procedure:

    • The test compound or vehicle is administered to the animals, usually intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined period to allow for drug absorption, a maximal electrical stimulus is delivered through corneal or ear electrodes.

    • The stimulus is sufficient to induce a tonic hindlimb extension seizure in control animals.

    • The animals are observed for the presence or absence of the tonic hindlimb extension.

    • The percentage of animals protected from the tonic hindlimb extension is calculated for each treatment group. The median effective dose (ED50), the dose that protects 50% of the animals, is often determined.[4]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can raise the seizure threshold.

  • Animal Model: Male albino mice are commonly used.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • Following a set absorption time, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

    • The animals are observed for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

    • The percentage of animals protected from clonic seizures is determined for each group. The ED50 is also frequently calculated.[4]

Rotarod Neurotoxicity Test

This test assesses the potential for a compound to cause motor impairment, a common side effect of anticonvulsant drugs.

  • Animal Model: Male albino mice are typically used.

  • Procedure:

    • Animals are trained to remain on a rotating rod (rotarod) for a specific duration.

    • The test compound or vehicle is administered.

    • At various time points after administration, the animals are placed back on the rotating rod.

    • The time the animal remains on the rod before falling is recorded.

    • A significant decrease in the time spent on the rod compared to the control group indicates neurotoxicity. The median toxic dose (TD50), the dose causing motor impairment in 50% of the animals, can be determined.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the anticonvulsant activity of quinolinone derivatives.

GABA_A_Receptor_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor (Chloride Channel) GABA->GABA_A Binds to Cl_ion Cl- GABA_A->Cl_ion Increased Influx Quinolinone Quinolinone Derivative Quinolinone->GABA_A Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization

Caption: Putative mechanism of GABA-A receptor modulation by quinolinone derivatives.

Carbonic_Anhydrase_Inhibition cluster_neuron Neuron CA Carbonic Anhydrase (CA) H2CO3 H2CO3 CA->H2CO3 Catalyzes CO2 CO2 CO2->CA H2O H2O H2O->CA HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion Acidosis Intracellular Acidosis H_ion->Acidosis Quinolinone Quinolinone Derivative Quinolinone->CA Inhibits Reduced_Excitability Reduced Neuronal Excitability Acidosis->Reduced_Excitability

Caption: Proposed mechanism of carbonic anhydrase inhibition by quinolinone derivatives.

Anticonvulsant_Screening_Workflow start Start: Synthesized Quinolinone Derivatives mes_test Maximal Electroshock (MES) Test start->mes_test ptz_test Pentylenetetrazole (scPTZ) Test start->ptz_test data_analysis Data Analysis (ED50, TD50, Protection %) mes_test->data_analysis ptz_test->data_analysis rotarod_test Rotarod Neurotoxicity Test sar_analysis Structure-Activity Relationship (SAR) Analysis rotarod_test->sar_analysis data_analysis->rotarod_test lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for screening anticonvulsant quinolinone derivatives.

References

Structural Elucidation of 5,7-Dichloro-3,4-dihydro-quinolin-2-one: A Comparative Analysis of Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – The definitive structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of analytical techniques for the structural elucidation of 5,7-Dichloro-3,4-dihydro-quinolin-2-one, a heterocyclic compound of interest in medicinal chemistry. While direct single-crystal X-ray crystallography data for this specific molecule is not publicly available, this report consolidates available spectroscopic data and compares it with crystallographic data of analogous structures to provide a comprehensive structural assessment.

Executive Summary

The structural integrity of a pharmaceutical candidate is paramount. X-ray crystallography stands as the gold standard for unambiguous three-dimensional structural determination. However, in the absence of suitable single crystals, a combination of other powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed. This guide will explore the application of these methods in confirming the structure of this compound and draw comparisons with related chlorinated quinoline and dihydroquinolinone derivatives for which X-ray crystallographic data exists.

Comparative Data Analysis

To contextualize the structural features of this compound, a comparison with structurally related compounds is essential. The following table summarizes key spectroscopic data anticipated for the target molecule, alongside crystallographic data from analogous compounds.

Parameter This compound (Expected Spectroscopic Data) Related Dihydroquinolinone Derivatives (Representative X-ray Data) Related Chlorinated Quinolines (Representative X-ray Data)
Molecular Formula C₉H₇Cl₂NOVariesVaries
Molecular Weight 216.07 g/mol VariesVaries
¹H NMR (ppm) Aromatic protons (δ 7.0-8.0), Aliphatic protons (δ 2.5-3.5, multiplet), NH proton (broad singlet)Aromatic and aliphatic protons in expected regionsAromatic protons in expected regions
¹³C NMR (ppm) Carbonyl carbon (δ ~170), Aromatic carbons (δ 110-150), Aliphatic carbons (δ 20-40)Consistent with dihydroquinolinone core structureConsistent with quinoline core structure
Mass Spectrometry (m/z) Molecular ion peak corresponding to the molecular weightFragmentation patterns consistent with the specific derivativeFragmentation patterns consistent with the specific derivative
Key Bond Lengths (Å) Not availableC=O (~1.23), C-N (~1.38), C-Cl (~1.74)C-Cl (~1.73)
Key Bond Angles (°) Not availableAngles consistent with a distorted tetrahedral geometry at sp³ carbons and trigonal planar at sp² carbonsAngles consistent with a planar aromatic system
Crystal System Not availableMonoclinic, Orthorhombic, Triclinic[1]Monoclinic, Orthorhombic, Triclinic[1]
Space Group Not availableP2₁/c, P-1, C2/c etc.P2₁/n, P2₁/c etc.[1]

Experimental Protocols

Accurate structural determination relies on meticulous experimental execution. Below are generalized protocols for the key analytical techniques discussed.

X-ray Crystallography (for Analogous Structures)
  • Crystallization: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures are screened to find optimal crystallization conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Other experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of a novel compound like this compound, highlighting the interplay between different analytical techniques.

Structural Confirmation Workflow Workflow for Structural Confirmation of this compound Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopic_Analysis->NMR MS Mass Spectrometry (HRMS, Fragmentation) Spectroscopic_Analysis->MS IR Infrared Spectroscopy (Functional Groups) Spectroscopic_Analysis->IR Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure IR->Proposed_Structure Crystallography_Attempt Attempt Single Crystal X-ray Crystallography Proposed_Structure->Crystallography_Attempt Inferred_Structure Structure Inferred from Spectroscopic Data and Analogs Proposed_Structure->Inferred_Structure Successful_Crystal Successful Crystal Growth Crystallography_Attempt->Successful_Crystal Success No_Crystal No Suitable Crystals Crystallography_Attempt->No_Crystal Failure Xray_Data X-ray Diffraction Data Collection and Structure Solution Successful_Crystal->Xray_Data Confirmed_Structure Confirmed 3D Structure Xray_Data->Confirmed_Structure No_Crystal->Inferred_Structure

Caption: A flowchart illustrating the typical workflow for determining the chemical structure of a synthesized compound.

Conclusion

While a definitive single-crystal X-ray structure of this compound remains to be reported in the public domain, a robust structural assignment can be achieved through a combination of spectroscopic techniques. The expected NMR and mass spectrometry data, when compared with the established crystallographic parameters of structurally similar dihydroquinolinones and chlorinated quinolines, provide strong evidence for the proposed structure. Future work should focus on obtaining single crystals of the title compound to provide ultimate confirmation of its three-dimensional architecture and to enable more detailed structure-activity relationship studies.

References

A Comparative Analysis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one and Structurally Related Heterocycles in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synthesis, cytotoxic effects, and mechanisms of action of a promising class of heterocyclic compounds.

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of molecular scaffolds explored, quinolinone and its derivatives have emerged as a particularly promising class of heterocycles, demonstrating a broad spectrum of biological activities, including potent anticancer properties. This guide provides a comparative study of 5,7-Dichloro-3,4-dihydro-quinolin-2-one and its structurally similar analogs, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative cytotoxicities against various cancer cell lines, and the intricate signaling pathways through which they exert their effects.

Unveiling the Synthetic Pathways

A general synthetic approach is outlined below:

cluster_start Starting Materials cluster_reaction1 Acylation cluster_reaction2 Intramolecular Friedel-Crafts Cyclization Substituted Aniline Substituted Aniline N-Aryl-3-chloropropionamide N-Aryl-3-chloropropionamide Substituted Aniline->N-Aryl-3-chloropropionamide Reaction with 3-Chloropropionyl chloride 3-Chloropropionyl chloride 3-Chloropropionyl chloride Dihydroquinolin-2-one Dihydroquinolin-2-one N-Aryl-3-chloropropionamide->Dihydroquinolin-2-one Lewis Acid (e.g., AlCl3)

Figure 1: General synthetic scheme for 3,4-dihydroquinolin-2-ones.

This foundational structure can then be subjected to various halogenation reactions to introduce chloro-substituents at the 5 and 7 positions. The precise conditions for such a reaction, including the choice of chlorinating agent and catalyst, would require empirical optimization to achieve the desired regioselectivity and yield.

Comparative Cytotoxicity: A Quantitative Look at Anticancer Potential

The true measure of an anticancer agent lies in its ability to selectively inhibit the proliferation of cancer cells. To this end, we have compiled available data on the cytotoxic activity of various substituted quinolinone and quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, is presented in the tables below. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies. However, these tables provide a valuable overview of the structure-activity relationships (SAR) within this class of compounds.

Table 1: Cytotoxicity of Substituted Quinolinone Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
Analog 1 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-oneHCT-116 (Colon)0.39[1]
Analog 2 2-ArylquinolinePC3 (Prostate)31.37[2]
Analog 3 2-ArylquinolineHeLa (Cervical)8.3[2]
Analog 4 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Leukemia)Low µM range[3]
Analog 5 3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolineVariousLow µM range[4]

Table 2: Cytotoxicity of Dihalo-8-quinolinol Cobalt(II) Complexes

CompoundLigandsCancer Cell LineIC50 (µM)Reference
Co1 py, QL1HeLa (Cervical)4.53[5]
Co7 DPPZ, QL1HeLa (Cervical)0.0008[5]

Note: QL1 represents a 5,7-dihalo-8-quinolinol ligand. The significant increase in potency of Co7 highlights the impact of the co-ligand on the complex's anticancer activity.

From the available data, a few key structure-activity relationships can be inferred. The nature and position of substituents on the quinolinone ring system play a crucial role in determining the cytotoxic potency. For instance, the presence of aryl groups and specific halogenation patterns appears to be beneficial for anticancer activity.

Delving into the Mechanism of Action: Signaling Pathways and Cellular Fates

The anticancer effects of quinolinone derivatives are not merely a result of general toxicity but are orchestrated through the modulation of specific cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis. Several studies have pointed towards the inhibition of key protein kinases, such as Pim-1 and Src, as a primary mechanism of action for this class of compounds.[6][7]

The Role of Pim-1 and Src Kinase Inhibition

Pim-1 and Src are proto-oncogenic kinases that are frequently overexpressed in various cancers and play a pivotal role in cell proliferation, survival, and metastasis. By inhibiting these kinases, quinolinone derivatives can disrupt these fundamental cancer-promoting processes.

cluster_pathway Kinase Inhibition Pathway Quinolinone_Derivative 5,7-Dichloro-3,4-dihydro- quinolin-2-one Pim1_Src Pim-1 / Src Kinase Quinolinone_Derivative->Pim1_Src Inhibition Downstream_Effectors Downstream Signaling Proteins Pim1_Src->Downstream_Effectors Phosphorylation Cell_Proliferation Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation Promotion Apoptosis Apoptosis Downstream_Effectors->Apoptosis Inhibition

Figure 2: Quinolinone derivatives inhibit Pim-1/Src kinase activity.
Induction of Apoptosis and Cell Cycle Arrest

The inhibition of pro-survival signaling pathways by quinolinone derivatives culminates in the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. This is often observed as an accumulation of cells in the G2/M phase of the cell cycle, followed by the activation of apoptotic machinery.[2][8]

cluster_cellular_effects Cellular Consequences Kinase_Inhibition Kinase Inhibition (e.g., Pim-1, Src) G2M_Arrest G2/M Phase Cell Cycle Arrest Kinase_Inhibition->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Figure 3: Cellular effects of quinolinone-mediated kinase inhibition.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide detailed methodologies for key experiments cited in the evaluation of these compounds.

Experimental Workflow for Cytotoxicity and Mechanistic Studies

Start Start Compound_Synthesis Synthesis of Quinolinone Derivatives Start->Compound_Synthesis Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Flow_Cytometry Western_Blot Apoptosis Marker Analysis (Western Blot) Flow_Cytometry->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for evaluating anticancer properties of quinolinones.
MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[6][9][10][11]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

  • Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, which in this case would be key markers of apoptosis such as cleaved caspases and PARP.[12][13]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system. The intensity of the bands will correspond to the amount of the target protein.

Conclusion

The this compound scaffold and its analogs represent a compelling area of investigation in the development of novel anticancer agents. Their synthesis, while requiring careful optimization, is achievable through established chemical methodologies. The available data, though not yet a complete comparative dataset for the specific target molecule, strongly suggests that halogenation and other substitutions on the quinolinone core can significantly enhance cytotoxic potency against a range of cancer cell lines. The primary mechanism of action appears to involve the inhibition of crucial protein kinases, leading to cell cycle arrest and the induction of apoptosis. The detailed experimental protocols provided herein offer a roadmap for researchers to further explore the therapeutic potential of this promising class of heterocyclic compounds. Future work should focus on systematic structure-activity relationship studies to identify the most potent and selective analogs, as well as in-depth mechanistic studies to fully elucidate their molecular targets and signaling pathways.

References

Bridging the Virtual and the Real: A Guide to Validating Molecular Docking Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, molecular docking is a powerful computational tool to predict the binding of small molecules to macromolecular targets. However, the reliability of these in silico predictions hinges on rigorous experimental validation. This guide provides a comparative overview of key experimental techniques used to validate molecular docking results, presenting detailed protocols, quantitative data comparisons, and a look at alternative computational approaches.

The Imperative of Experimental Validation

Molecular docking simulations provide valuable insights into potential drug-target interactions, primarily by predicting the binding pose and estimating the binding affinity. The scoring functions used in docking programs, however, are approximations and may not always accurately reflect the complexities of biological systems. Therefore, experimental validation is a critical step to confirm the predicted binding mode and to obtain reliable binding affinity data. This guide will delve into the most common and robust experimental methods for this purpose.

Comparison of Experimental Validation Methods

The choice of an experimental method for validating molecular docking results depends on various factors, including the nature of the target protein, the properties of the ligand, and the specific information required (e.g., binding affinity, binding site location, or a high-resolution structure of the complex).

Method Information Provided Throughput Strengths Limitations
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex, precise binding pose, and identification of interacting residues.[1]LowProvides the most detailed and unambiguous structural information.Requires well-diffracting crystals, which can be challenging to obtain. The crystal structure represents a static snapshot and may not fully capture dynamic interactions in solution.
NMR Spectroscopy Information on ligand binding, binding site mapping, conformational changes upon binding, and binding affinity (Kd).[2][3]Low to MediumCan study interactions in solution, providing insights into dynamic processes. Does not require crystallization.Generally limited to smaller proteins (<40 kDa). Requires larger amounts of protein and ligand.
In Vitro Binding Assays Quantitative measurement of binding affinity (Ki, Kd, IC50).HighRelatively simple, rapid, and cost-effective for screening and determining binding affinities.[4]Do not provide structural information about the binding mode. Prone to artifacts and require careful optimization.

Detailed Experimental Protocols

X-ray Crystallography

X-ray crystallography provides the gold standard for validating the predicted binding pose of a ligand.[1] The process involves determining the three-dimensional structure of the protein-ligand complex at atomic resolution.

Methodology:

  • Protein Expression and Purification: A large quantity of highly pure and homogenous protein is required.

  • Crystallization: The purified protein is crystallized, either alone (apo form) or in the presence of the ligand (co-crystallization). Alternatively, the ligand can be soaked into existing apo-protein crystals.[5]

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

  • Validation: The final structure is validated to ensure its quality and accuracy.[1]

G X-ray Crystallography Workflow A Protein Expression & Purification B Crystallization (Apo or Co-crystallization) A->B C Ligand Soaking (Alternative) A->C D X-ray Diffraction B->D C->D E Data Processing & Electron Density Map D->E F Model Building & Refinement E->F G Structure Validation F->G H High-Resolution 3D Structure G->H

X-ray Crystallography Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution.[2][3] It can confirm binding, identify the binding site, and determine the dissociation constant (Kd).

Methodology:

  • Sample Preparation: Requires a purified, isotopically labeled (e.g., ¹⁵N, ¹³C) protein sample in a suitable buffer.[6] The ligand is typically unlabeled.

  • NMR Data Acquisition: A series of NMR experiments are performed. A common approach is to acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand.

  • Ligand Titration: The ligand is incrementally added to the protein sample, and a 2D ¹H-¹⁵N HSQC spectrum is recorded at each titration point.[2]

  • Data Analysis: Changes in the chemical shifts of the protein's amide protons and nitrogens upon ligand binding are monitored. These chemical shift perturbations (CSPs) are mapped onto the protein's structure to identify the binding site.

  • Affinity Determination: The magnitude of the CSPs as a function of ligand concentration can be used to calculate the dissociation constant (Kd).[2][7]

G NMR Spectroscopy Workflow for Binding Validation A Isotopically Labeled Protein Preparation B Initial 2D HSQC Spectrum (Apo Protein) A->B C Ligand Titration B->C D Acquire 2D HSQC Spectra at each Titration Point C->D E Chemical Shift Perturbation (CSP) Analysis D->E F Binding Site Mapping E->F G Dissociation Constant (Kd) Calculation E->G H Binding Confirmation & Affinity F->H G->H

NMR Spectroscopy Workflow
In Vitro Binding Assays

Various in vitro binding assays can be used to quantify the binding affinity between a protein and a ligand. These assays are generally higher throughput than structural methods.

Methodology (Example: Competitive Binding Assay):

  • Reagent Preparation: A purified protein, a known labeled ligand (e.g., fluorescent or radioactive), and the unlabeled test compound are required.

  • Assay Setup: The protein and the labeled ligand are incubated together to form a complex.

  • Competition: The unlabeled test compound is added at increasing concentrations to compete with the labeled ligand for binding to the protein.

  • Detection: The amount of labeled ligand bound to the protein is measured at each concentration of the test compound.

  • Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound. This allows for the determination of the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand), which can then be converted to a Ki (inhibition constant).

G Competitive In Vitro Binding Assay Workflow A Prepare Protein, Labeled Ligand, & Test Compound B Incubate Protein with Labeled Ligand A->B C Add Increasing Concentrations of Test Compound B->C D Measure Bound Labeled Ligand C->D E Plot Data & Determine IC50 D->E F Calculate Inhibition Constant (Ki) E->F G Quantitative Binding Affinity F->G

In Vitro Binding Assay Workflow

Quantitative Comparison: Docking Scores vs. Experimental Data

A crucial aspect of validating molecular docking is to assess the correlation between the predicted docking scores and experimentally determined binding affinities (e.g., Ki, Kd, IC50). It is important to note that docking scores are generally not reliable for accurately predicting absolute binding affinities.[8][9] However, they can be useful for ranking compounds in virtual screening campaigns.

The following table presents a hypothetical comparison of results from different docking programs with experimental data. In a real-world scenario, the correlation can vary significantly depending on the target, the ligand set, and the docking protocol used.

Compound Experimental Ki (nM) Glide Docking Score AutoDock Vina Score (kcal/mol) GOLD Fitness Score
115-10.5-9.285.1
250-9.8-8.578.9
3250-8.5-7.872.3
41200-7.2-6.965.4
58000-6.1-5.855.2

Simple linear regression analyses often show a significant correlation between docking scores and IC50 values for a series of related compounds.[9] However, the correlation coefficients can be modest, highlighting the limitations of scoring functions.

Alternative Computational Approaches

While molecular docking is a widely used method, other computational techniques can provide alternative or complementary information for predicting protein-ligand binding.

Method Principle Strengths Limitations
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) Calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.[10]Generally more accurate than docking scores for ranking compounds.[10]Computationally more expensive than docking. Sensitive to the choice of parameters and force fields.
Free Energy Perturbation (FEP) A rigorous method based on statistical mechanics that calculates the free energy difference between two states (e.g., a ligand in solution and a ligand bound to a protein).Considered one of the most accurate methods for predicting relative binding affinities.Very computationally intensive and requires significant expertise to perform correctly.
Machine Learning-Based Scoring Functions Uses machine learning algorithms trained on large datasets of protein-ligand complexes with known binding affinities to predict binding affinity.[11]Can achieve higher predictive accuracy than classical scoring functions. Can learn complex relationships from data.Performance is highly dependent on the quality and diversity of the training data. May not generalize well to new chemical space.

Conclusion

Validating molecular docking results with experimental data is an indispensable part of modern drug discovery and chemical biology research. While X-ray crystallography and NMR spectroscopy provide invaluable structural insights, in vitro binding assays offer a higher-throughput means of quantifying binding affinities. The correlation between docking scores and experimental data should be carefully evaluated, and researchers should be aware of the limitations of in silico predictions. By integrating computational and experimental approaches, a more comprehensive and reliable understanding of protein-ligand interactions can be achieved, ultimately leading to the design of more effective and specific therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 5,7-Dichloro-3,4-dihydro-quinolin-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,7-Dichloro-3,4-dihydro-quinolin-2-one, a chlorinated heterocyclic compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheets (SDS) for similar chlorinated quinoline compounds recommend the following:

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or glasses as per OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[2]

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward.[1][2]

Segregation and Collection of Waste

Proper segregation of chemical waste is a critical first step in the disposal process. Due to its chlorinated nature, this compound must be disposed of as halogenated organic waste. Wastes containing chlorinated organic solvents are more expensive to dispose of as they often require high-temperature incineration.[3]

Key Segregation Principles:

  • Separate Halogenated from Non-Halogenated Waste: This is crucial for cost-effective and compliant disposal.[4][5]

  • Avoid Mixing with Other Waste Types: Do not mix with acids, bases, or heavy metal waste.[4]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, paper towels) and liquid waste in separate, clearly labeled containers.

The following diagram illustrates the initial waste segregation workflow:

cluster_generation Waste Generation Point cluster_segregation Waste Segregation Solid Waste Solid Waste Halogenated Waste Halogenated Waste Solid Waste->Halogenated Waste Contains This compound Non-Halogenated Waste Non-Halogenated Waste Solid Waste->Non-Halogenated Waste No Chlorinated Compounds Liquid Waste Liquid Waste Liquid Waste->Halogenated Waste Contains This compound Liquid Waste->Non-Halogenated Waste No Chlorinated Compounds

Initial Waste Segregation Workflow

Step-by-Step Disposal Procedure

1. Container Selection and Labeling:

  • Choose a container compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be in good condition and have a secure, tight-fitting lid.[4][6]

  • Label the container clearly as "Hazardous Waste" and "Halogenated Organic Waste."[4] The label should also include the full chemical name: "this compound" and the approximate concentration or quantity.

2. Waste Accumulation:

  • Collect all waste containing this compound, including contaminated materials like gloves, weigh boats, and filter paper, in the designated container.

  • Keep the waste container closed at all times, except when adding waste.[4][6]

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location and have secondary containment to prevent spills.[4]

3. Decontamination of Empty Containers:

  • Empty containers that held this compound must be properly decontaminated before being disposed of as non-hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[6]

  • The rinsate must be collected and disposed of as halogenated hazardous waste.[6]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

4. Final Disposal:

  • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not pour this compound or solutions containing it down the drain.[3][7] Halogenated organic compounds are generally not permitted in sanitary sewer systems.[7]

  • The ultimate disposal method for chlorinated organic waste is typically high-temperature incineration at a permitted hazardous waste facility.[3][8] This process breaks down the compound into less harmful substances.[8]

The following diagram outlines the complete disposal workflow:

Start Start Select & Label Container Select & Label Container Start->Select & Label Container Collect Halogenated Waste Collect Halogenated Waste Select & Label Container->Collect Halogenated Waste Store in Satellite Area Store in Satellite Area Collect Halogenated Waste->Store in Satellite Area Container Full? Container Full? Store in Satellite Area->Container Full? Container Full?->Collect Halogenated Waste No Arrange for Pickup Arrange for Pickup Container Full?->Arrange for Pickup Yes High-Temp Incineration High-Temp Incineration Arrange for Pickup->High-Temp Incineration End End High-Temp Incineration->End

Complete Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for the most accurate and up-to-date information.

References

Essential Safety and Operational Plan for Handling 5,7-Dichloro-3,4-dihydro-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety, handling, and disposal protocols for 5,7-Dichloro-3,4-dihydro-quinolin-2-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment
Potential Hazard Health Effect Recommended Personal Protective Equipment (PPE)
Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and long-sleeved clothing.[1]
Eye Irritation Causes serious eye irritation.Safety goggles or a face shield meeting EN 166 or NIOSH standards.[1]
Respiratory Irritation May cause respiratory irritation.Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.[1][2]
Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Procedure Guideline
Engineering Controls All handling of solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Emergency eyewash stations and safety showers must be readily accessible.[2]
Personal Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly before breaks and immediately after handling the product.[1][2]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Procedure Guideline
Spill Response For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.
Waste Disposal Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service for chemical incineration.[2] Do not allow the product to enter drains.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard operational workflow for handling this compound, incorporating essential safety checkpoints.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose end_point End of Procedure cleanup_dispose->end_point emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-3,4-dihydro-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-3,4-dihydro-quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.